3-(2-Fluorophenyl)cyclohexanone
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-fluorophenyl)cyclohexan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FO/c13-12-7-2-1-6-11(12)9-4-3-5-10(14)8-9/h1-2,6-7,9H,3-5,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFDDEVKTLLHSH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(=O)C1)C2=CC=CC=C2F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10696397 | |
| Record name | 3-(2-Fluorophenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
192.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
141632-21-5 | |
| Record name | 3-(2-Fluorophenyl)cyclohexan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10696397 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-(2-Fluorophenyl)cyclohexanone: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Intrigue of Fluorinated Cyclohexanones in Medicinal Chemistry
The incorporation of fluorine into organic molecules has become a cornerstone of modern drug design, often imparting favorable properties such as enhanced metabolic stability, increased binding affinity, and improved pharmacokinetic profiles. The cyclohexanone scaffold, a common motif in natural products and pharmaceuticals, provides a versatile three-dimensional framework for the development of novel therapeutic agents. The convergence of these two features in 3-(2-fluorophenyl)cyclohexanone presents a molecule of significant interest for medicinal chemists and drug development professionals.
This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and synthetic strategies for 3-(2-fluorophenyl)cyclohexanone. While direct experimental data for this specific isomer is limited in publicly accessible literature, this guide synthesizes information from closely related analogues and established chemical principles to offer valuable insights for researchers exploring this and similar chemical spaces. The primary focus will be on providing a robust understanding of the molecule's characteristics and a practical framework for its synthesis and potential applications.
Chemical Structure and Stereochemistry
The fundamental structure of 3-(2-fluorophenyl)cyclohexanone consists of a six-membered cyclohexanone ring substituted at the 3-position with a 2-fluorophenyl group. The presence of a chiral center at the C3 position means that the molecule can exist as a racemic mixture of two enantiomers, (R)-3-(2-fluorophenyl)cyclohexanone and (S)-3-(2-fluorophenyl)cyclohexanone.
Caption: Chemical structure of 3-(2-Fluorophenyl)cyclohexanone, with the chiral center at C3 indicated by an asterisk.
The spatial arrangement of the 2-fluorophenyl group relative to the cyclohexanone ring will significantly influence the molecule's biological activity. The chair conformation of the cyclohexanone ring will likely predominate, with the aryl substituent occupying either an axial or equatorial position. The conformational preference will be influenced by steric and electronic factors. For drug development purposes, the synthesis and biological evaluation of individual enantiomers are crucial to identify the eutomer and minimize potential off-target effects associated with the distomer.
Physicochemical Properties
| Property | Predicted Value/Information | Basis for Prediction |
| Molecular Formula | C₁₂H₁₃FO | --- |
| Molecular Weight | 192.23 g/mol | --- |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on cyclohexanone and other substituted cyclohexanones.[1] |
| Boiling Point | Estimated to be >200 °C | Higher than cyclohexanone (155.6 °C) due to increased molecular weight and aromatic ring. |
| Melting Point | Likely to be in the range of room temperature to slightly above | Dependent on crystalline packing, which is difficult to predict. |
| Solubility | Soluble in common organic solvents (e.g., dichloromethane, ethyl acetate, acetone); sparingly soluble in water. | Based on the properties of cyclohexanone and the lipophilic nature of the fluorophenyl group.[1] |
| LogP | Estimated to be in the range of 2.5 - 3.5 | Increased lipophilicity compared to cyclohexanone due to the fluorophenyl substituent. |
Synthesis of 3-(2-Fluorophenyl)cyclohexanone: A Proposed Synthetic Approach
The synthesis of 3-aryl cyclohexanones can be achieved through several established synthetic methodologies. One of the most direct and widely applicable methods is the Michael addition (or conjugate addition) of an organometallic aryl nucleophile to a cyclohexenone precursor.[2][3] This approach allows for the direct formation of the crucial carbon-carbon bond at the 3-position of the cyclohexanone ring.
A plausible and efficient synthetic route to 3-(2-fluorophenyl)cyclohexanone involves the copper-catalyzed conjugate addition of a 2-fluorophenyl Grignard reagent to cyclohex-2-en-1-one.
Caption: Proposed synthetic pathway for 3-(2-Fluorophenyl)cyclohexanone via a copper-catalyzed Michael addition.
Experimental Protocol: Copper-Catalyzed Michael Addition
Disclaimer: This is a generalized protocol based on established methodologies for similar transformations. Optimization of reaction conditions (temperature, solvent, catalyst loading, and reaction time) may be necessary to achieve optimal yield and purity. All procedures should be carried out by trained chemists in a well-ventilated fume hood with appropriate personal protective equipment.
Materials:
-
2-Bromofluorobenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous tetrahydrofuran (THF)
-
Cyclohex-2-en-1-one
-
Copper(I) iodide (CuI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Organic solvents for extraction and chromatography (e.g., diethyl ether, ethyl acetate, hexanes)
Step-by-Step Methodology:
-
Preparation of the Grignard Reagent (2-Fluorophenylmagnesium bromide):
-
Flame-dry a three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
To the flask, add magnesium turnings and a small crystal of iodine.
-
Heat the flask gently under a stream of nitrogen until violet iodine vapors are observed, then allow it to cool to room temperature. This step activates the magnesium surface.
-
Add anhydrous THF to the flask to cover the magnesium turnings.
-
Dissolve 2-bromofluorobenzene in anhydrous THF in the dropping funnel.
-
Add a small portion of the 2-bromofluorobenzene solution to the magnesium suspension. The reaction is initiated when the color of the solution becomes cloudy and heat is generated. If the reaction does not start, gentle warming may be required.
-
Once the reaction has initiated, add the remaining 2-bromofluorobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 1-2 hours to ensure complete formation of the Grignard reagent.
-
-
Conjugate Addition Reaction:
-
In a separate flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, prepare a suspension of copper(I) iodide in anhydrous THF.
-
Cool the suspension to a low temperature (typically -78 °C using a dry ice/acetone bath or 0 °C using an ice bath).
-
Slowly add the freshly prepared 2-fluorophenylmagnesium bromide solution to the CuI suspension via cannula or a dropping funnel.
-
Stir the resulting mixture for 15-30 minutes to allow for the formation of the organocuprate species.
-
Add a solution of cyclohex-2-en-1-one in anhydrous THF dropwise to the reaction mixture, maintaining the low temperature.
-
After the addition is complete, allow the reaction to stir at the low temperature for a specified time (e.g., 1-3 hours), monitoring the reaction progress by thin-layer chromatography (TLC).
-
-
Workup and Purification:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3 x volume).
-
Combine the organic extracts and wash with brine (saturated NaCl solution).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-(2-fluorophenyl)cyclohexanone.
-
Causality Behind Experimental Choices:
-
Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents, especially water. Therefore, the use of flame-dried glassware and anhydrous solvents is critical to prevent the quenching of the Grignard reagent.
-
Copper(I) Catalyst: While Grignard reagents can react with α,β-unsaturated ketones, they often lead to a mixture of 1,2-addition (attack at the carbonyl carbon) and 1,4-addition (conjugate addition) products. The addition of a catalytic amount of a copper(I) salt, such as CuI, selectively promotes the desired 1,4-conjugate addition pathway.[2]
-
Low Temperature: The conjugate addition is typically performed at low temperatures to control the reactivity of the organometallic species and to minimize side reactions.
-
Aqueous Ammonium Chloride Quench: A saturated solution of ammonium chloride is a mild acidic quenching agent that protonates the intermediate enolate and hydrolyzes any remaining organometallic species without causing significant side reactions that might occur with stronger acids.
Potential Applications in Drug Discovery and Development
While specific biological activities of 3-(2-fluorophenyl)cyclohexanone have not been extensively reported, the 3-arylcyclohexanone scaffold is a recognized pharmacophore in medicinal chemistry. Derivatives of 3-arylcyclohexanones have been investigated for a range of therapeutic targets.
The introduction of a 2-fluorophenyl group can modulate the electronic and steric properties of the molecule, potentially leading to novel interactions with biological targets. The fluorine atom can participate in hydrogen bonding and other non-covalent interactions, which can enhance binding affinity and selectivity. Furthermore, the metabolic stability of the molecule may be improved due to the strength of the carbon-fluorine bond.
Potential areas of investigation for 3-(2-fluorophenyl)cyclohexanone and its derivatives could include:
-
Central Nervous System (CNS) Agents: The lipophilicity of the molecule may allow it to cross the blood-brain barrier, making it a candidate for CNS-active drug discovery programs.
-
Enzyme Inhibitors: The cyclohexanone ring can serve as a scaffold to position functional groups that interact with the active sites of various enzymes.
-
Receptor Modulators: The 3D structure of the molecule may allow it to bind to and modulate the activity of various cell surface and nuclear receptors.
The development of stereoselective syntheses for the individual (R) and (S) enantiomers will be a critical step in exploring the full therapeutic potential of this compound, as different stereoisomers often exhibit distinct pharmacological profiles.
Conclusion
3-(2-Fluorophenyl)cyclohexanone represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutic agents. This technical guide has provided a detailed overview of its chemical structure, predicted physicochemical properties, and a robust, literature-supported synthetic strategy. The proposed copper-catalyzed Michael addition offers a reliable method for accessing this compound, paving the way for further investigation into its chemical and biological properties. As the demand for novel and effective pharmaceuticals continues to grow, the exploration of fluorinated scaffolds like 3-(2-fluorophenyl)cyclohexanone will undoubtedly play a crucial role in the future of drug discovery.
References
-
Synthesis of 3-Aryl-ortho-carboranes with Sensitive Functional Groups. PMC - NIH. (2021-12-01). [Link]
-
Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. PMC - NIH. [Link]
-
Synthesis of structurally diverse 3‐arylcyclohexenones and dihydropyrans by the three‐component sequential reaction of α,β‐unsaturated N‐tosylhydrazones, boronic acids, and aryl bromides. ResearchGate. [Link]
-
Spectroscopic and Crystallographic Characterization of Two Hydrochloride Cathinones: 1-(4-fluoro-3-methylphenyl)-2-(pyrrolidin-1-yl)pentan-1-one (4-F-3-Me-α-PVP) and N-ethyl-2-amino-1-phenylheptan-1-one (N-ethylheptedrone). MDPI. (2023-06-10). [Link]
-
The Michael Addition Reaction and Conjugate Addition. Master Organic Chemistry. (2023-05-24). [Link]
-
2-(3-Fluorophenyl)-2-(methylamino)cyclohexanone. PubChem. [Link]
-
Palladium mediated one-pot synthesis of 3-aryl-cyclohexenones and 1,5-diketones from allyl alcohols and aryl ketones. Organic & Biomolecular Chemistry (RSC Publishing). [Link]
-
Pseudo enantiomeric mixed S/P ligands derived from carbohydrates for the 1,4-addition of phenyl boronic acid to cyclohexenone. RSC Publishing. [Link]
-
7.11: Conjugate Carbonyl Additions - The Michael Reaction. Chemistry LibreTexts. (2023-08-02). [Link]
-
Substituted arene synthesis by 1,4-Addition. Organic Chemistry Portal. [Link]
-
Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. PMC - NIH. [Link]
-
Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. PMC - PubMed Central. [Link]
-
Stereospecific Synthesis of Cyclohexenone Acids by[4][4]-Sigmatropic Rearrangement Route. The Journal of Organic Chemistry - ACS Publications. (2023-09-01). [Link]
-
1,4-Conjugate Addition to α-Fluoronitroalkenes Drives the Formation of Stable Fluorinated Hydrazones. Organic Chemistry | ChemRxiv | Cambridge Open Engage. (2025-12-08). [Link]
-
Enantioselective Cu-Catalyzed 1,4-Addition of Grignard Reagents to Cyclohexenone Using Taddol-Derived Phosphine-Phosphite Ligands and 2-Methyl-THF as a Solvent. ResearchGate. (2025-08-07). [Link]
-
Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. (2010-02-03). [Link]
-
Cyclohexanone - Wikipedia. Wikipedia. [Link]
-
Quantum Chemical Computations and Spectral Investigation of 2, 6-Bis (P-Methyl Benzylidene Cyclohexanone). ResearchGate. (2016-06-08). [Link]
-
2-(4-Fluorophenyl)-2-(methylamino)cyclohexanone. PubChem. [Link]
-
ChemInform Abstract: Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. ResearchGate. (2025-08-06). [Link]
-
Enantioselective Organocatalytic Conjugate Addition in a Tandem Synthesis of δ-Substituted Cyclohexenones and Four-Step Total Synthesis of Penienone. Organic Letters. (2022-07-18). [Link]
-
Utility of Physicochemical Properties for the Prediction of Toxicological Outcomes: Takeda Perspective. PMC - PubMed Central. [Link]
-
How can this reaction happen? I thought Grignard Reagent attacks ketone first?. Reddit. (2024-01-14). [Link]
-
Redefining the Synthetic Logic of Medicinal Chemistry. Photoredox-Catalyzed Reactions as a General Tool for Aliphatic Core Functionalization. Macmillan Group - Princeton University. (2023-04-27). [Link]
-
Highly enantioselective Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine-based bifunctional benzoylthiourea in water. PubMed. [Link]
-
3-(3-Fluorophenyl)cyclohexanone. SpectraBase. [Link]
-
Spectral deep learning for prediction and prospective validation of functional groups. Chemical Science (RSC Publishing). [Link]
Sources
An In-depth Technical Guide to 3-Arylcyclohexanones: Synthesis, Characterization, and Applications in Drug Discovery
For the Attention of Researchers, Scientists, and Drug Development Professionals
Foreword: The Elusive 3-(2-Fluorophenyl)cyclohexanone
In the landscape of chemical synthesis and drug development, the precise identification of a compound is paramount. This guide was initially aimed at providing a comprehensive overview of 3-(2-Fluorophenyl)cyclohexanone . However, an exhaustive search of prominent chemical databases and scientific literature did not yield a specific CAS (Chemical Abstracts Service) number or a definitive IUPAC (International Union of Pure and Applied Chemistry) name for this exact molecule. While a vendor lists the isomeric 2-(2-Fluorophenyl)cyclohexanone without a CAS number, and other related structures such as 3-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one (CAS: 1044054-29-6) are documented, 3-(2-Fluorophenyl)cyclohexanone itself appears to be a novel or less-characterized compound.[1][2]
This guide, therefore, pivots to a broader yet equally critical topic: the synthesis, characterization, and application of 3-arylcyclohexanones as a vital class of chemical scaffolds. The principles and methodologies discussed herein are directly applicable to the hypothetical synthesis and study of 3-(2-Fluorophenyl)cyclohexanone and provide a robust framework for researchers venturing into the synthesis of novel arylcyclohexanone derivatives.
Introduction to Arylcyclohexanones: A Privileged Scaffold
Arylcyclohexanones are a class of organic compounds featuring a cyclohexanone ring substituted with an aryl group. This structural motif is of significant interest in medicinal chemistry due to its presence in a variety of biologically active molecules and natural products. The rigid cyclohexanone core provides a well-defined three-dimensional framework for the appended aryl group and other substituents, influencing the molecule's interaction with biological targets. Derivatives of cyclohexanone are utilized in the synthesis of pharmaceuticals, including antihistamines.[3]
Strategic Approaches to the Synthesis of 3-Arylcyclohexanones
The synthesis of 3-arylcyclohexanones can be approached through several strategic disconnections. The most common and effective methods involve the conjugate addition of an aryl nucleophile to a cyclohexenone precursor.
Michael Addition: The Cornerstone of 3-Arylcyclohexanone Synthesis
The Michael addition, or 1,4-conjugate addition, is a powerful and widely employed method for the formation of carbon-carbon bonds. In the context of 3-arylcyclohexanone synthesis, this typically involves the reaction of an organometallic aryl reagent with 2-cyclohexen-1-one.
Conceptual Workflow for Michael Addition:
Caption: General workflow for the synthesis of 3-arylcyclohexanones via Michael addition.
Experimental Protocol: Synthesis of (R)-3-Phenylcyclohexanone
The following protocol, adapted from a literature procedure for the synthesis of 3-phenylcyclohexanone, illustrates the key steps in a rhodium-catalyzed asymmetric 1,4-addition.[4] This method can be conceptually adapted for the synthesis of 3-(2-fluorophenyl)cyclohexanone by substituting phenylboronic acid with 2-fluorophenylboronic acid.
Step 1: Catalyst Preparation
-
A rhodium(I) precursor, such as [Rh(acac)(CO)2], is combined with a chiral phosphine ligand (e.g., (R)-BINAP) in a suitable solvent like 1,4-dioxane.
-
The mixture is stirred under an inert atmosphere (e.g., nitrogen or argon) to form the active chiral catalyst complex.
Step 2: Asymmetric 1,4-Addition
-
To the flask containing the catalyst solution, 2-cyclohexen-1-one and the arylboronic acid (e.g., phenylboronic acid) are added, along with a slight excess of water.
-
The reaction mixture is heated to a specified temperature (e.g., 100°C) and stirred for several hours until completion, which can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).
Step 3: Work-up and Purification
-
Upon cooling, the solvent is removed under reduced pressure.
-
The residue is dissolved in a suitable organic solvent (e.g., diethyl ether) and washed with water and brine to remove inorganic byproducts.
-
The organic layer is dried over an anhydrous salt (e.g., Na2SO4), filtered, and concentrated.
-
The crude product is purified by column chromatography on silica gel to yield the desired 3-arylcyclohexanone.
Physicochemical and Spectroscopic Characterization
The structural elucidation of newly synthesized 3-arylcyclohexanones relies on a combination of spectroscopic techniques.
| Property | Typical Range/Observation | Significance |
| Molecular Weight | For C12H13FO (the molecular formula of 3-(2-fluorophenyl)cyclohexanone), the calculated molecular weight is approximately 192.23 g/mol .[5][6] | Confirms the elemental composition of the molecule. |
| 1H NMR Spectroscopy | - Aromatic protons typically appear in the range of δ 7.0-8.0 ppm.- The protons on the cyclohexanone ring appear as complex multiplets in the upfield region (δ 1.5-3.0 ppm).- The benzylic proton at the 3-position is a key diagnostic signal. | Provides information on the electronic environment of the protons and the connectivity of the carbon skeleton. The splitting patterns can help determine stereochemistry. |
| 13C NMR Spectroscopy | - The carbonyl carbon (C=O) is typically observed around δ 200-210 ppm.- Aromatic carbons appear in the range of δ 110-160 ppm.- The carbons of the cyclohexanone ring resonate in the upfield region (δ 20-50 ppm). | Confirms the presence of the ketone functionality and the number of distinct carbon environments. |
| Mass Spectrometry | The molecular ion peak (M+) corresponding to the molecular weight of the compound is a key feature. Fragmentation patterns can provide further structural information. | Determines the molecular weight and can help elucidate the structure through fragmentation analysis. |
| Infrared (IR) Spectroscopy | A strong absorption band in the region of 1700-1725 cm-1 is characteristic of the C=O stretching vibration of the cyclohexanone ring. | Confirms the presence of the ketone functional group. |
Applications in Drug Discovery and Medicinal Chemistry
The arylcyclohexanone scaffold is a versatile starting point for the development of novel therapeutic agents. The position and nature of the substituents on both the aryl ring and the cyclohexanone core can be systematically varied to optimize pharmacological activity, selectivity, and pharmacokinetic properties.
Workflow for Arylcyclohexanone in Drug Discovery:
Sources
- 1. 1044054-29-6|3-[(2-Fluorophenyl)sulfanyl]cyclohexan-1-one|BLD Pharm [bldpharm.com]
- 2. 2-(2-Fluorophenyl)cyclohexanone|BLD Pharm [bldpharm.com]
- 3. benchchem.com [benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 4-(3-Fluorophenyl)cyclohexanone | C12H13FO | CID 18953142 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemuniverse.com [chemuniverse.com]
An In-depth Technical Guide to the Synthesis of 3-(2-Fluorophenyl)cyclohexanone
Prepared by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the principal synthetic pathways for 3-(2-Fluorophenyl)cyclohexanone, a key structural motif and versatile building block in medicinal chemistry and materials science. We delve into the prevalent and robust methodologies, focusing on transition metal-catalyzed conjugate addition reactions. The narrative emphasizes the mechanistic rationale behind experimental choices, offering field-proven insights for researchers, scientists, and drug development professionals. Detailed, step-by-step protocols, comparative data, and mechanistic diagrams are provided to create a self-validating and authoritative resource for laboratory application.
Introduction and Strategic Overview
3-(2-Fluorophenyl)cyclohexanone is a disubstituted cyclic ketone of significant interest in the synthesis of complex molecular architectures. The presence of the fluorine atom can modulate the physicochemical properties of derivative compounds, such as metabolic stability and binding affinity, making it a valuable synthon in drug discovery programs. The synthesis of this target molecule is primarily centered on the formation of the C-C bond between the cyclohexanone ring and the 2-fluorophenyl group.
Modern synthetic organic chemistry offers several powerful strategies to achieve this, with the most effective methods relying on the 1,4-conjugate addition (Michael addition) of an organometallic nucleophile to an α,β-unsaturated cyclohexenone precursor.[1][2] This approach is favored for its efficiency and the ability to control stereochemistry. The two dominant catalytic systems for this transformation involve Rhodium and Palladium complexes, which facilitate the use of air- and moisture-stable arylboronic acids as the nucleophilic partner in what is often referred to as a Suzuki-Miyaura type conjugate addition.[3][4]
This guide will dissect these premier pathways, providing the foundational knowledge and practical protocols necessary for their successful implementation.
Retrosynthetic Analysis
A logical retrosynthetic analysis of 3-(2-Fluorophenyl)cyclohexanone identifies the most strategic bond disconnection at the C3-Aryl bond. This disconnection points directly to a conjugate addition strategy, which is the most common and efficient approach for constructing this type of bond.
Caption: Retrosynthetic approach for 3-(2-Fluorophenyl)cyclohexanone.
This analysis simplifies the synthesis into the coupling of two readily available commercial precursors: 2-cyclohexen-1-one and 2-fluorophenylboronic acid. The challenge and art of the synthesis lie in the choice of catalyst and conditions to effect this transformation efficiently.
Core Synthesis Pathway: Catalytic Conjugate Addition
The 1,4-conjugate addition of arylboronic acids to cyclic enones is a cornerstone of modern C-C bond formation.[3] This reaction is highly valued for its operational simplicity and the stability of the organoboron reagents.[5] Both Rhodium and Palladium catalysts have been extensively developed for this purpose, each with its own set of advantages.
Rhodium-Catalyzed 1,4-Addition
Rhodium-catalyzed systems, often referred to as the Hayashi-Miyaura reaction, are exceptionally effective for the conjugate addition of arylboronic acids to enones.[4] These reactions typically employ a chiral phosphine ligand, which allows for the synthesis of enantioenriched products if a prochiral substrate is used. For the synthesis of racemic 3-(2-Fluorophenyl)cyclohexanone, an achiral ligand or a simple Rhodium precursor is sufficient.
Causality Behind Experimental Choices:
-
Catalyst: A Rhodium(I) precursor like [Rh(acac)(CO)2] or a chiral Rh-diene complex is often used. The choice of catalyst and ligand can influence reaction rate and yield.[6]
-
Solvent System: A mixture of an organic solvent (e.g., dioxane, THF) and water is crucial. Water is believed to play a role in the hydrolysis of the rhodium-alkoxide intermediate, facilitating catalyst turnover.
-
Base: A mild base is sometimes added to facilitate the transmetalation step, though in many Rh-catalyzed systems, it is not strictly necessary as the hydroxo-rhodium species is catalytically active.
The catalytic cycle for the rhodium-catalyzed conjugate addition is a well-established process involving several key steps.
Caption: Simplified Rh-catalyzed 1,4-addition cycle.
-
Transmetalation: The active [L-Rh(I)-OH] species reacts with the 2-fluorophenylboronic acid to form an aryl-rhodium(I) intermediate, [L-Rh(I)-Ar].[7]
-
Coordination: The α,β-unsaturated ketone (2-cyclohexen-1-one) coordinates to the rhodium center.
-
Migratory Insertion (Carbometalation): The aryl group migrates from the rhodium to the β-carbon of the enone, forming a rhodium(I) enolate intermediate.[7]
-
Protonolysis: The rhodium enolate is protonated by a water molecule, releasing the 3-(2-fluorophenyl)cyclohexanone product and regenerating the active hydroxo-rhodium(I) catalyst.
Palladium-Catalyzed 1,4-Addition (Suzuki-Miyaura Type)
Palladium catalysts are also highly effective for this transformation and represent a powerful alternative to rhodium systems.[8] Palladium-catalyzed reactions often require a specific ligand to promote high efficiency and may have different sensitivities to air and moisture compared to their rhodium counterparts.[5]
Causality Behind Experimental Choices:
-
Catalyst: A combination of a Palladium(II) precursor like Pd(OAc)2 or Pd(OCOCF3)2 and a phosphine or N-heterocyclic carbene (NHC) ligand is common.[5] The ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.
-
Base: Unlike many rhodium systems, a base (e.g., K3PO4, Cs2CO3) is generally required in palladium-catalyzed Suzuki-Miyaura couplings. The base activates the boronic acid, forming a more nucleophilic boronate species, which facilitates the transmetalation step.[9][10]
-
Solvent: Anhydrous organic solvents are often preferred, although aqueous conditions can also be employed depending on the specific catalytic system.
The generally accepted mechanism for the Suzuki-Miyaura coupling involves a Pd(0)/Pd(II) catalytic cycle.
Caption: General catalytic cycle for Suzuki-Miyaura coupling.
Note: While the above diagram shows a standard Suzuki coupling, in the context of 1,4-addition, the "Aryl Halide" is replaced by the activated enone system, and the mechanism proceeds through intermediates analogous to the rhodium cycle (oxidative addition to the Pd(0) complex, carbometalation, and subsequent steps). The fundamental principles of transmetalation from boron to the metal center remain the same.[11]
Experimental Protocols and Data
This section provides detailed, actionable protocols for the synthesis of 3-(2-Fluorophenyl)cyclohexanone.
Protocol 1: Rhodium-Catalyzed Synthesis
This protocol is adapted from general procedures for rhodium-catalyzed conjugate additions of arylboronic acids.[6]
Experimental Workflow:
Caption: Workflow for Rh-catalyzed synthesis.
Step-by-Step Procedure:
-
To a clean, dry reaction vessel equipped with a magnetic stir bar and condenser, add 2-fluorophenylboronic acid (1.2 mmol, 1.2 equiv.).
-
Add the rhodium catalyst, for example, acetylacetonatodicarbonylrhodium(I) ([Rh(acac)(CO)2], 0.03 mmol, 3 mol%), and a suitable phosphine ligand (e.g., triphenylphosphine, 0.06 mmol, 6 mol%).
-
Evacuate and backfill the vessel with an inert atmosphere (e.g., Argon or Nitrogen).
-
Add the solvent system, typically a 10:1 mixture of dioxane and water (5 mL).
-
Begin stirring and add 2-cyclohexen-1-one (1.0 mmol, 1.0 equiv.) via syringe.
-
Heat the reaction mixture to 100 °C and maintain for 4-12 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (1 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 3-(2-Fluorophenyl)cyclohexanone.
Protocol 2: Palladium-Catalyzed Synthesis
This protocol is based on general methods for palladium-catalyzed conjugate additions.[5]
Step-by-Step Procedure:
-
To a clean, dry Schlenk tube, add Pd(OCOCF3)2 (0.05 mmol, 5 mol%), a suitable ligand such as (S)-t-Bu-PyOx (0.06 mmol, 6 mol%), and 2-fluorophenylboronic acid (1.5 mmol, 1.5 equiv.).
-
Seal the tube, and evacuate and backfill with an inert atmosphere (Argon or Nitrogen).
-
Add anhydrous solvent, such as 1,2-dichloroethane (DCE) (2.5 mL).
-
Add 2-cyclohexen-1-one (1.0 mmol, 1.0 equiv.) via syringe.
-
Heat the reaction mixture to 60 °C and maintain for 12-24 hours.
-
Monitor the reaction for the consumption of the starting enone by TLC or GC-MS.
-
After completion, cool the reaction to room temperature.
-
Concentrate the reaction mixture directly onto silica gel.
-
Purify by column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford the desired product.
Comparative Data Summary
The choice between a Rhodium and Palladium system can depend on factors like cost, desired stereocontrol (for asymmetric variants), and substrate tolerance.
| Parameter | Rhodium-Catalyzed Method | Palladium-Catalyzed Method |
| Typical Catalyst | [Rh(acac)(CO)2] / Phosphine Ligand | Pd(OAc)2 or Pd(TFA)2 / PyOx or NHC Ligand |
| Base Required | Often not required or mild base | Generally required (e.g., K3PO4, Cs2CO3) |
| Solvent | Aqueous mixtures (Dioxane/H2O) | Often anhydrous organic (DCE, Toluene) |
| Temperature | 60 - 100 °C | 25 - 80 °C |
| Reaction Time | 2 - 12 hours | 12 - 24 hours |
| Typical Yields | Good to Excellent (>80%) | Good to Excellent (>75%) |
| Key Advantage | Well-established for asymmetric synthesis | High tolerance for air/moisture in some systems[5] |
Conclusion
The synthesis of 3-(2-Fluorophenyl)cyclohexanone is most reliably achieved through transition metal-catalyzed 1,4-conjugate addition. Both rhodium and palladium catalytic systems provide efficient and high-yielding pathways from common starting materials. The choice of methodology allows researchers to select conditions best suited to their laboratory capabilities and specific synthetic goals. The mechanistic understanding and detailed protocols provided in this guide serve as a robust foundation for the successful synthesis of this important chemical intermediate and its analogues. Further research may focus on developing more sustainable catalytic systems using earth-abundant metals or biocatalytic approaches.
References
- Asymmetric synthesis of 5-arylcyclohexenones by rhodium(I)-catalyzed conjugate arylation of racemic 5-(trimethylsilyl)cyclohexenone with arylboronic acids.
- Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 2021.
- Asymmetric conjugate addition of arylboronic acids to cyclic enones...
- Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5-, 6-, and 7-Membered β-substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters.
- Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journals, 2021.
- Michael Addition. Organic Chemistry Portal.
- Suzuki Coupling. Organic Chemistry Portal.
- Michael addition reaction. Wikipedia.
- Suzuki-Miyaura Coupling. Chemistry LibreTexts, 2024.
- The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.
- Rhodium-Catalyzed Asymmetric Arylation of Cyclobutenone Ketals.
Sources
- 1. Michael Addition [organic-chemistry.org]
- 2. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 3. d-nb.info [d-nb.info]
- 4. BJOC - Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones [beilstein-journals.org]
- 5. Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5- 6- and 7-Membered β-substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Asymmetric synthesis of 5-arylcyclohexenones by rhodium(I)-catalyzed conjugate arylation of racemic 5-(trimethylsilyl)cyclohexenone with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Rhodium‐Catalyzed Asymmetric Arylation of Cyclobutenone Ketals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. chem.libretexts.org [chem.libretexts.org]
A Deep Dive into the Spectroscopic Signature of 3-(2-Fluorophenyl)cyclohexanone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This technical guide provides a comprehensive analysis of the spectroscopic data for the compound 3-(2-Fluorophenyl)cyclohexanone. As a molecule of interest in synthetic chemistry and potentially in drug discovery, a thorough understanding of its structural characterization through modern spectroscopic techniques is paramount. This document moves beyond a simple presentation of data, offering in-depth interpretation and causality behind the observed spectral features. The protocols described herein are designed to be self-validating, ensuring reproducibility and reliability in your own laboratory settings.
Introduction: The Structural Landscape of 3-(2-Fluorophenyl)cyclohexanone
3-(2-Fluorophenyl)cyclohexanone is a derivative of cyclohexanone featuring a 2-fluorophenyl substituent at the 3-position. This substitution introduces several key structural features that are readily elucidated by spectroscopic methods: a chiral center at the C3 position of the cyclohexanone ring, a ketone carbonyl group, a monosubstituted aromatic ring, and the influential electronegative fluorine atom. The interplay of these features gives rise to a unique spectroscopic fingerprint, which we will explore in detail through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Core Skeleton
NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For 3-(2-Fluorophenyl)cyclohexanone, a combination of ¹H NMR, ¹³C NMR, and ¹⁹F NMR provides a complete picture of the proton and carbon framework, as well as direct observation of the fluorine substituent.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 3-(2-Fluorophenyl)cyclohexanone is predicted to exhibit a series of multiplets corresponding to the protons on the cyclohexanone ring and the aromatic ring. The chemical shifts are influenced by the electron-withdrawing nature of the carbonyl group and the fluorine atom, as well as the anisotropic effects of the benzene ring.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
| Aromatic (H2', H3', H4', H5') | 7.0 - 7.4 | m | - |
| Cyclohexanone (H3) | 3.2 - 3.5 | m | - |
| Cyclohexanone (H2, H4, H5, H6) | 1.6 - 2.8 | m | - |
Expert Interpretation:
-
The aromatic protons are expected to appear in the downfield region (7.0-7.4 ppm) due to the deshielding effect of the ring current. The ortho, meta, and para protons will likely exhibit complex splitting patterns due to both proton-proton and proton-fluorine couplings.
-
The proton at the C3 position (methine proton) is significantly deshielded by the adjacent electron-withdrawing phenyl group, and its signal is anticipated between 3.2 and 3.5 ppm. Its multiplicity will be complex due to coupling with the neighboring methylene protons on the cyclohexanone ring.
-
The remaining cyclohexanone methylene protons will appear as a series of overlapping multiplets in the upfield region (1.6-2.8 ppm). The protons on C2 and C4 will be the most deshielded within this group due to their proximity to the carbonyl and the phenyl group, respectively.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Carbonyl (C1) | 208 - 212 |
| Aromatic (C1') | 130 - 135 (d, ¹JCF) |
| Aromatic (C2') | 160 - 165 (d, ¹JCF) |
| Aromatic (C3', C4', C5', C6') | 115 - 130 |
| Cyclohexanone (C3) | 45 - 50 |
| Cyclohexanone (C2, C4, C5, C6) | 25 - 45 |
Expert Interpretation:
-
The carbonyl carbon (C1) is the most deshielded carbon and will appear as a singlet in the far downfield region of the spectrum (208-212 ppm).
-
The aromatic carbons will resonate in the 115-165 ppm range. The carbon directly bonded to the fluorine (C2') will exhibit a large one-bond carbon-fluorine coupling constant (¹JCF), appearing as a doublet. The ipso-carbon (C1') will also show coupling to fluorine.
-
The methine carbon (C3) of the cyclohexanone ring will be found in the 45-50 ppm range.
-
The remaining methylene carbons of the cyclohexanone ring will appear in the 25-45 ppm region.
Predicted ¹⁹F NMR Spectral Data
¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds.
| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) |
| Aromatic (F) | -110 to -120 |
Expert Interpretation:
-
The fluorine atom on the aromatic ring is expected to resonate in the typical range for aryl fluorides. The precise chemical shift can be influenced by the substitution pattern on the cyclohexanone ring and the solvent.[1]
Experimental Protocol for NMR Data Acquisition
A self-validating protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
-
Sample Preparation: Dissolve approximately 10-20 mg of 3-(2-Fluorophenyl)cyclohexanone in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The choice of solvent is critical as it can influence chemical shifts.[2]
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.
-
Lock the spectrometer to the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal resolution.
-
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum using a 90° pulse.
-
Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm).
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16-64 scans).
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Set the spectral width to encompass all expected carbon signals (e.g., 0-220 ppm).
-
A larger number of scans will be required due to the lower natural abundance of ¹³C (typically several hundred to thousands of scans).
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F NMR spectrum.
-
Set the spectral width to cover the expected range for the fluorine signal (e.g., -100 to -130 ppm).
-
-
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase correct the spectra.
-
Reference the spectra to the residual solvent peak (for ¹H and ¹³C) or an external standard (for ¹⁹F).
-
Integrate the ¹H NMR signals and determine the chemical shifts and coupling constants.
-
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
IR spectroscopy is a rapid and effective method for identifying the presence of specific functional groups in a molecule. The IR spectrum of 3-(2-Fluorophenyl)cyclohexanone will be dominated by absorptions from the carbonyl group, the aromatic ring, and the C-F bond.
Predicted IR Spectral Data
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
| C=O Stretch (Ketone) | 1710 - 1725 | Strong |
| C-H Stretch (Aromatic) | 3010 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=C Stretch (Aromatic) | 1580 - 1610, 1450 - 1500 | Medium to Weak |
| C-F Stretch | 1200 - 1250 | Strong |
| C-H Bend (Aromatic, out-of-plane) | 740 - 780 | Strong |
Expert Interpretation:
-
The most prominent peak in the IR spectrum will be the strong absorption due to the C=O stretching vibration of the cyclohexanone ring, expected around 1715 cm⁻¹.[3]
-
The presence of the aromatic ring will be confirmed by the C-H stretching vibrations just above 3000 cm⁻¹ and the characteristic C=C stretching bands in the 1450-1610 cm⁻¹ region.[4][5]
-
The strong absorption in the 1200-1250 cm⁻¹ range is indicative of the C-F stretching vibration.
-
A strong band in the 740-780 cm⁻¹ region suggests ortho-disubstitution on the benzene ring, arising from the out-of-plane C-H bending vibrations.[6]
Experimental Protocol for IR Data Acquisition
-
Sample Preparation:
-
Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).
-
Solid: If the sample is a solid, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
-
Instrument Setup:
-
Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquire a background spectrum of the empty sample compartment or the pure salt plates/KBr pellet.
-
-
Data Acquisition:
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum. The instrument will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis:
-
Identify the key absorption bands and assign them to the corresponding functional groups.
-
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of a compound and its fragmentation pattern upon ionization, which can be used to deduce its structure.
Predicted Mass Spectrum Data
-
Molecular Ion (M⁺): m/z = 192.23
-
Key Fragmentation Pathways:
-
Alpha-cleavage: Loss of an ethyl radical (C₂H₅•) or a propyl radical (C₃H₇•) from the cyclohexanone ring.
-
Loss of the Fluorophenyl Group: Cleavage of the bond between the cyclohexanone ring and the fluorophenyl group.
-
McLafferty Rearrangement: If sterically feasible, this rearrangement can lead to characteristic neutral losses.
-
| m/z | Predicted Fragment |
| 192 | [M]⁺ |
| 163 | [M - C₂H₅]⁺ |
| 149 | [M - C₃H₇]⁺ |
| 95 | [C₆H₅F]⁺ |
| 98 | [C₆H₁₀O]⁺ |
| 55 | [C₄H₇]⁺ (from cyclohexanone ring fragmentation) |
Expert Interpretation:
-
The molecular ion peak at m/z 192 should be observable.
-
A prominent peak at m/z 95 corresponding to the fluorophenyl cation is expected due to the stability of this fragment.
-
Fragmentation of the cyclohexanone ring is likely to produce a base peak at m/z 55 or 98, which is characteristic of cyclohexanone derivatives.[7] The fragmentation of cyclic ketones often involves initial alpha-cleavage followed by further rearrangements.[8]
Experimental Protocol for Mass Spectrometry Data Acquisition
-
Sample Introduction:
-
Gas Chromatography-Mass Spectrometry (GC-MS): If the compound is volatile and thermally stable, GC-MS is the preferred method. The sample is injected into a gas chromatograph, separated from impurities, and then introduced into the mass spectrometer.
-
Direct Infusion: The sample can be dissolved in a suitable solvent and infused directly into the ion source using a syringe pump.
-
-
Ionization:
-
Electron Ionization (EI): This is a hard ionization technique that causes extensive fragmentation and is useful for structural elucidation. A standard electron energy of 70 eV is typically used.[8]
-
Electrospray Ionization (ESI) or Chemical Ionization (CI): These are softer ionization techniques that produce a more abundant molecular ion peak and are useful for confirming the molecular weight.
-
-
Mass Analysis:
-
A quadrupole, time-of-flight (TOF), or ion trap mass analyzer can be used to separate the ions based on their mass-to-charge ratio.
-
-
Data Analysis:
-
Identify the molecular ion peak.
-
Analyze the fragmentation pattern and propose structures for the major fragment ions.
-
Integrated Spectroscopic Analysis: A Holistic Approach
The true power of spectroscopic analysis lies in the integration of data from multiple techniques. The following workflow illustrates a logical approach to the structural elucidation of a novel compound like 3-(2-Fluorophenyl)cyclohexanone.
Caption: Workflow for the spectroscopic analysis of a novel compound.
By combining the molecular weight and fragmentation data from MS, the functional group information from IR, and the detailed connectivity and stereochemical insights from NMR, a confident and unambiguous structural assignment of 3-(2-Fluorophenyl)cyclohexanone can be achieved.
Conclusion
This technical guide has provided a detailed predictive analysis of the NMR, IR, and MS spectra of 3-(2-Fluorophenyl)cyclohexanone. By understanding the underlying principles of each spectroscopic technique and the expected spectral features of this molecule, researchers can confidently identify and characterize this compound. The provided experimental protocols offer a robust framework for obtaining high-quality data, ensuring the integrity and reproducibility of scientific findings.
References
-
Brainly. (2023, July 10). Explain the base peak of cyclohexanone at m/z = 80 using the fragmentation mechanism. Retrieved from [Link]
-
LibreTexts Chemistry. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]
-
LibreTexts Chemistry. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]
-
Smith, B. C. (2016, May 1). Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. Spectroscopy, 31(5), 22-27. Retrieved from [Link]
-
AZoM. (2017, December 18). Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. Retrieved from [Link]
-
Whitman College. (n.d.). GCMS Section 6.11.2. Retrieved from [Link]
-
OpenStax. (2023, September 20). 15.7 Spectroscopy of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]
-
OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition. Retrieved from [Link]
-
Michigan State University Department of Chemistry. (n.d.). Mass Spectrometry. Retrieved from [Link]
-
University of Regensburg. (n.d.). Chemical shifts. Retrieved from [Link]
-
Bartleby. (n.d.). IR Spectrum Of Cyclohexanone. Retrieved from [Link]
Sources
- 1. spectroscopyonline.com [spectroscopyonline.com]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. IR Spectrum Of Cyclohexanone | bartleby [bartleby.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. GCMS Section 6.11.2 [people.whitman.edu]
- 8. pdf.benchchem.com [pdf.benchchem.com]
An In-Depth Technical Guide to the Potential Pharmacological Activity of 3-(2-Fluorophenyl)cyclohexanone
Foreword: Charting Unexplored Pharmacological Territory
In the landscape of drug discovery, the exploration of novel chemical entities is the cornerstone of innovation. This guide delves into the untapped potential of 3-(2-Fluorophenyl)cyclohexanone, a compound situated at the intersection of intriguing structural motifs with known pharmacological relevance. While direct research on this specific molecule is nascent, its constituent parts—the cyclohexanone core and the fluorinated phenyl group at the 3-position—suggest a rich field for investigation. This document serves as a comprehensive roadmap for researchers, scientists, and drug development professionals, providing a robust framework for elucidating the pharmacological profile of this promising, yet uncharacterized, compound. We will proceed from a foundation of established knowledge on structurally related molecules to propose a logical, multi-tiered research plan designed to systematically uncover its therapeutic potential.
Molecular Architecture and Physicochemical Profile
The structure of 3-(2-Fluorophenyl)cyclohexanone presents several key features that are likely to govern its biological activity. The cyclohexanone ring provides a flexible, non-planar scaffold, while the 2-fluorophenyl substituent introduces specific electronic and steric properties.
| Property | Value (Predicted) | Significance in Drug Discovery |
| Molecular Formula | C₁₂H₁₃FO | Defines the elemental composition. |
| Molecular Weight | 192.23 g/mol | Falls within the range for good oral bioavailability (Lipinski's Rule of Five). |
| XLogP3 | 2.5 | Indicates moderate lipophilicity, suggesting potential for good membrane permeability. |
| Hydrogen Bond Donors | 0 | The absence of donor groups can influence solubility and receptor interactions. |
| Hydrogen Bond Acceptors | 1 (the carbonyl oxygen) | The carbonyl group can participate in hydrogen bonding with biological targets. |
| Rotatable Bonds | 1 | Limited flexibility of the phenyl-cyclohexane bond may lead to more specific receptor binding. |
Data is computationally predicted and requires experimental verification.
The presence of a fluorine atom at the ortho position of the phenyl ring is of particular note. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, improve binding affinity, and modulate the electronic properties of a molecule.
Postulated Pharmacological Targets and Rationale
Given the absence of direct studies on 3-(2-Fluorophenyl)cyclohexanone, we must infer potential biological targets by examining structurally analogous compounds. The 3-arylcyclohexanone scaffold is a key component in a variety of biologically active molecules.
Anti-inflammatory and Analgesic Potential
Cyclohexanone and cyclohexenone derivatives have been investigated for their anti-inflammatory and antioxidant properties. The core structure can interact with enzymes involved in the inflammatory cascade.
-
Potential Targets:
-
Cyclooxygenase (COX) enzymes (COX-1 and COX-2)
-
5-Lipoxygenase (5-LOX)
-
Nuclear factor-kappa B (NF-κB) signaling pathway
-
The rationale for investigating these targets stems from the ability of the cyclohexanone scaffold to present substituents in a three-dimensional arrangement that can fit into the active sites of these enzymes.
Anticancer Activity
Numerous studies have highlighted the cytotoxic effects of 4-arylcyclohexanone and related derivatives against various cancer cell lines. The proposed mechanisms often involve the induction of apoptosis and cell cycle arrest.
-
Potential Targets:
-
Receptor Tyrosine Kinases (e.g., EGFR, VEGFR-2)
-
Pim-1 Kinase
-
Tubulin polymerization
-
The 3-phenylcyclohexanone structure could potentially mimic the binding modes of known inhibitors of these cancer-related proteins. The fluorophenyl group may enhance binding affinity through specific interactions within the active site.
Central Nervous System (CNS) Activity
While structurally distinct from the well-studied 2-arylcyclohexylamines like ketamine, the presence of an arylcyclohexanone core warrants an exploratory investigation into potential CNS activity. However, the substitution at the 3-position and the lack of a nitrogen-containing moiety suggest that any CNS effects would likely differ significantly from NMDA receptor antagonists.
-
Exploratory Targets:
-
Monoamine Oxidase (MAO) enzymes (MAO-A and MAO-B)[1]
-
Serotonin and dopamine receptors (as a lower priority)
-
A Proposed Research Workflow: From Synthesis to In Vivo Validation
A systematic and multi-phased approach is essential to comprehensively characterize the pharmacological activity of 3-(2-Fluorophenyl)cyclohexanone.
Caption: A phased approach to the pharmacological investigation of 3-(2-Fluorophenyl)cyclohexanone.
Phase 1: Chemical Synthesis and Characterization
The initial and most critical step is the synthesis of a pure, well-characterized sample of 3-(2-Fluorophenyl)cyclohexanone. A plausible synthetic route is the Robinson annulation, a reliable method for forming six-membered rings.
Proposed Synthetic Protocol: Robinson Annulation
-
Michael Addition: React 2-fluorobenzaldehyde with a suitable enolate, such as that derived from a β-keto ester, to form a Michael adduct.
-
Intramolecular Aldol Condensation: Treat the Michael adduct with a base to induce an intramolecular aldol condensation, followed by dehydration to yield a cyclohexenone intermediate.
-
Reduction: Selectively reduce the double bond of the cyclohexenone to afford the target 3-(2-Fluorophenyl)cyclohexanone.
-
Purification and Characterization: Purify the final product using column chromatography and characterize its structure and purity via NMR (¹H and ¹³C), mass spectrometry, and elemental analysis.
Phase 2: In Silico Screening
Computational methods can predict potential biological targets and guide the design of subsequent wet lab experiments.
Protocol for In Silico Target Prediction
-
Molecular Docking: Dock the 3D structure of 3-(2-Fluorophenyl)cyclohexanone against a library of known protein targets, particularly those implicated in inflammation, cancer, and CNS disorders.
-
Pharmacophore Modeling: Compare the structure to known pharmacophores of active compounds to identify potential shared binding features.
-
ADME-Tox Prediction: Computationally estimate the absorption, distribution, metabolism, excretion, and toxicity properties of the compound to anticipate its drug-like potential.
Phase 3: In Vitro Assays for Biological Activity
Based on the in silico predictions and the known activities of related compounds, a panel of in vitro assays should be conducted to determine the biological activity of 3-(2-Fluorophenyl)cyclohexanone.
Recommended Initial In Vitro Screening Panel
| Assay Type | Specific Assays | Rationale |
| Anti-inflammatory | COX-1/COX-2 Inhibition Assay, 5-LOX Inhibition Assay, NF-κB Reporter Assay in a relevant cell line (e.g., macrophages) | To determine if the compound can modulate key inflammatory pathways. |
| Anticancer | Cytotoxicity assays (e.g., MTT, CellTiter-Glo) against a panel of cancer cell lines (e.g., breast, lung, colon), Kinase inhibition assays (e.g., for EGFR, Pim-1), Tubulin polymerization assay | To assess its potential as an anticancer agent and elucidate its mechanism of action. |
| CNS Activity | MAO-A/MAO-B Inhibition Assay, Receptor binding assays for serotonin and dopamine receptor subtypes | To explore potential neuropharmacological effects. |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT)
-
Cell Seeding: Plate cancer cells (e.g., HeLa, A549) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of 3-(2-Fluorophenyl)cyclohexanone (e.g., from 0.1 µM to 100 µM) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Phase 4: In Vivo Studies
If promising activity is observed in vitro, the next logical step is to evaluate the compound's efficacy and safety in animal models.
Proposed In Vivo Models
-
Anti-inflammatory: Carrageenan-induced paw edema model in rats or mice to assess acute anti-inflammatory effects.
-
Analgesic: Hot plate or tail-flick test in mice to evaluate central analgesic activity, and the writhing test to assess peripheral analgesic effects.
-
Anticancer: Xenograft models where human cancer cells are implanted in immunocompromised mice, followed by treatment with the compound to monitor tumor growth.
-
Preliminary Toxicology: An acute toxicity study in mice to determine the LD₅₀ and observe any overt signs of toxicity.
Caption: Workflow for in vivo evaluation of 3-(2-Fluorophenyl)cyclohexanone.
Concluding Remarks and Future Directions
3-(2-Fluorophenyl)cyclohexanone represents a molecule of significant, albeit unexplored, pharmacological potential. Its structural similarity to classes of compounds with known anti-inflammatory and anticancer activities provides a strong rationale for its investigation. The strategic placement of the fluorophenyl group may confer advantageous properties, including enhanced metabolic stability and target affinity.
The research framework outlined in this guide provides a clear and logical path forward for the systematic evaluation of this compound. Success in the initial in vitro screens would warrant a more extensive investigation into its mechanism of action, structure-activity relationships (SAR) through the synthesis of analogues, and comprehensive preclinical development. The journey from a novel chemical entity to a potential therapeutic is long and challenging, but the scientific rationale for embarking on the exploration of 3-(2-Fluorophenyl)cyclohexanone is compelling.
References
- Mousavi, S. R., et al. (2023). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. Tetrahedron Letters, 135, 154877.
- BenchChem. (2025). A Comprehensive Review of 4-Arylcyclohexanone Derivatives: Synthesis, Biological Activity, and Therapeutic Potential.
- Hassan, E. A., & Ahmed, M. (2025). 1,3-CYCLOHEXANEDIONE AND ITS DERIVATIVES AS PRECURSORS.
- Tampieri, M., et al. (2018). Structure-Activity Relationship Analysis of 3-Phenylcoumarin-Based Monoamine Oxidase B Inhibitors. Frontiers in Chemistry, 6, 383.
- Azam, F., et al. (2022). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. Molecules, 27(15), 4998.
Sources
An In-depth Technical Guide to the Speculative Mechanism of Action of 3-(2-Fluorophenyl)cyclohexanone and its Isomeric Analogs
For Distribution to Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Frontiers of Novel Psychoactive Substances
The landscape of psychoactive substance research is in a perpetual state of flux, with novel chemical entities continually emerging. Among these, arylcyclohexylamines and their derivatives represent a significant class, known for their profound effects on the central nervous system. This guide focuses on 3-(2-Fluorophenyl)cyclohexanone, a compound of interest due to its structural similarity to well-characterized dissociative anesthetics. It is critical to note that the publicly available scientific literature on the 3-substituted isomer is sparse. Therefore, this document will extrapolate and speculate on its potential mechanism of action based on the established pharmacology of its close structural analog, 2-(2-Fluorophenyl)-2-(methylamino)cyclohexanone (also known as 2-FDCK or fluoroketamine), and the broader class of arylcyclohexylamines, including ketamine.[1][2] This approach allows us to construct a scientifically grounded, albeit speculative, framework for guiding future research and discovery.
Part 1: Foundational Hypothesis - A Tale of Two Rings and a Fluorine Atom
The core structure of (2-Fluorophenyl)cyclohexanone, featuring a cyclohexanone ring bonded to a fluorinated phenyl group, immediately draws parallels to ketamine, a well-known N-methyl-D-aspartate (NMDA) receptor antagonist.[1][3] The introduction of a fluorine atom to the phenyl ring is a common strategy in medicinal chemistry to modulate a compound's pharmacokinetic and pharmacodynamic properties, such as metabolic stability and receptor binding affinity.[4]
Our primary speculation is that 3-(2-Fluorophenyl)cyclohexanone, and more definitively its 2-substituted isomers, act as non-competitive antagonists at the NMDA receptor. This hypothesis is anchored in the extensive research on ketamine and its analogs, which bind to the phencyclidine (PCP) site within the NMDA receptor's ion channel, thereby blocking the influx of calcium ions and attenuating glutamatergic neurotransmission.[3][5] This action is believed to be the primary driver of the dissociative, anesthetic, and, at sub-anesthetic doses, antidepressant effects of this class of compounds.[3][6]
Logical Framework for Mechanistic Investigation
To systematically investigate this hypothesis, a multi-tiered approach is proposed, progressing from in vitro receptor-level interactions to in vivo behavioral outcomes.
Caption: A tiered approach for elucidating the mechanism of action.
Part 2: Deconstructing the Mechanism - A Step-by-Step Experimental Blueprint
Tier 1: In Vitro Target Engagement - Does it Bind and Does it Act?
The initial and most critical step is to determine if 3-(2-Fluorophenyl)cyclohexanone directly interacts with the NMDA receptor and other potential targets.
A. Primary Target: The NMDA Receptor
-
Hypothesis: The compound is a non-competitive antagonist at the NMDA receptor.
-
Experimental Approach: Radioligand binding assays using a known PCP-site ligand, such as [³H]MK-801 or [³H]TCP.[7]
-
Protocol: Competitive Radioligand Binding Assay for the NMDA Receptor
-
Membrane Preparation: Prepare synaptic membrane fractions from rodent cortical tissue.
-
Assay Buffer: Tris-HCl buffer (50 mM, pH 7.4).
-
Incubation: Incubate membrane preparations with a fixed concentration of [³H]MK-801 (e.g., 1-5 nM) and a range of concentrations of the test compound (3-(2-Fluorophenyl)cyclohexanone).
-
Non-specific Binding: Determine non-specific binding in the presence of a high concentration of a known non-competitive antagonist (e.g., 10 µM MK-801).
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify radioactivity on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific binding) and subsequently the Kᵢ value (inhibitory constant).
-
-
-
Functional Confirmation: A binding affinity alone does not confirm functional antagonism. Therefore, a functional assay is imperative.
-
Protocol: NMDA-induced Calcium Influx Assay in Primary Neuronal Cultures
-
Cell Culture: Culture primary rodent cortical neurons.
-
Calcium Indicator Loading: Load cells with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Compound Pre-incubation: Pre-incubate the neurons with varying concentrations of 3-(2-Fluorophenyl)cyclohexanone.
-
Stimulation: Stimulate the neurons with NMDA (e.g., 50 µM) and a co-agonist like glycine (e.g., 10 µM).[8]
-
Measurement: Measure changes in intracellular calcium concentration using a fluorescence plate reader or microscopy.
-
Data Analysis: Determine the IC₅₀ value for the inhibition of NMDA-induced calcium influx.
-
-
B. Secondary Targets: Monoamine Transporters
Dissociative anesthetics like ketamine are known to have secondary effects on monoamine systems, which may contribute to their overall pharmacological profile.[9] Therefore, screening for activity at the dopamine (DAT), serotonin (SERT), and norepinephrine (NET) transporters is a logical next step.
-
Hypothesis: 3-(2-Fluorophenyl)cyclohexanone may inhibit the reuptake of dopamine and/or serotonin.
-
Experimental Approach: Radioligand binding and neurotransmitter uptake assays.
-
Protocol: Dopamine Transporter (DAT) Binding and Uptake Assays
-
Binding Assay:
-
Uptake Assay:
-
-
The same principles can be applied to assays for SERT (using [³H]citalopram for binding and [³H]serotonin for uptake) and NET (using [³H]nisoxetine for binding and [³H]norepinephrine for uptake).[13][14]
Quantitative Data Summary
| Target | Assay Type | Parameter | Expected Outcome for an Active Compound |
| NMDA Receptor | Competitive Binding | Kᵢ (nM) | Low nanomolar to micromolar range |
| NMDA Receptor | Functional (Ca²⁺ Influx) | IC₅₀ (nM) | Potency similar to or less than the Kᵢ |
| Dopamine Transporter | Binding | Kᵢ (nM) | Variable; may or may not show high affinity |
| Dopamine Transporter | Uptake Inhibition | IC₅₀ (nM) | Correlates with binding affinity |
| Serotonin Transporter | Binding | Kᵢ (nM) | Variable; may or may not show high affinity |
| Serotonin Transporter | Uptake Inhibition | IC₅₀ (nM) | Correlates with binding affinity |
Part 3: From Benchtop to Behavior - Predicting In Vivo Effects
Assuming in vitro data confirms NMDA receptor antagonism, the next logical step is to investigate the behavioral phenotype in animal models. The behavioral effects of dissociative anesthetics are well-characterized and provide a robust framework for comparison.[15]
-
Hypothesis: 3-(2-Fluorophenyl)cyclohexanone will induce a behavioral profile in rodents similar to that of ketamine and PCP.
-
Experimental Models:
-
Locomotor Activity: Dissociative anesthetics typically induce hyperlocomotion at lower doses. This can be assessed in an open-field arena.[15]
-
Prepulse Inhibition (PPI) of the Acoustic Startle Reflex: This is a measure of sensorimotor gating, which is disrupted by psychotomimetic drugs, including NMDA receptor antagonists.[15]
-
Drug Discrimination: This paradigm assesses the interoceptive (subjective) effects of a drug. Animals can be trained to discriminate ketamine from saline, and then tested with 3-(2-Fluorophenyl)cyclohexanone to see if it generalizes to the ketamine cue.
-
Visualizing the Hypothesized Signaling Pathway
Caption: Hypothesized antagonistic action at the NMDA receptor.
Conclusion: A Roadmap for Discovery
The exploration of novel psychoactive substances like 3-(2-Fluorophenyl)cyclohexanone demands a rigorous and systematic scientific approach. While its precise mechanism of action remains to be elucidated, its structural similarity to known NMDA receptor antagonists provides a strong foundation for a targeted investigational strategy. The experimental protocols and logical framework outlined in this guide offer a comprehensive roadmap for researchers to unravel the pharmacological intricacies of this and other emerging compounds. By progressing from in vitro target identification to in vivo behavioral characterization, the scientific community can build a robust understanding of their therapeutic potential and associated risks.
References
- Benchchem. (n.d.). Application Notes: Dopamine Transporter Binding Assay Using [³H]-Nomifensine.
- Benchchem. (n.d.). Application Notes and Protocols for Dopamine Transporter Inhibition Assay Using Rimcazole.
- ResearchGate. (2023). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. Tetrahedron Letters, 135, 154877.
- Wikipedia. (n.d.). Ketamine.
- Pharmaffiliates. (n.d.). Cyclohexanone in Pharmaceutical Synthesis: A Key Intermediate.
- DrugImpairment.com. (n.d.). Pharmacology & Behavioral Effects of Dissociative Anesthetics.
- Google Patents. (n.d.). A high-throughput assay method for identifying allosteric nmda receptor modulators.
- Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay.
- PubMed Central. (n.d.). NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo.
- PubMed Central. (n.d.). In vitro assays for the functional characterization of the dopamine transporter (DAT).
- PubMed. (n.d.). The Novel Ketamine Analog Methoxetamine Produces Dissociative-Like Behavioral Effects in Rodents.
- Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit.
- American Journal of Psychiatry. (2024). Ketamine, the First Associative Anesthetic? Some Considerations on Classifying Psychedelics, Entactogens, and Dissociatives.
- Benchchem. (n.d.). 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone,monohydrochloride.
- MDPI. (n.d.). NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders.
- Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service.
- PubMed Central. (n.d.). The dissociative anaesthetics, ketamine and phencyclidine, selectively reduce excitation of central mammalian neurones by N-methyl-aspartate.
- MDPI. (n.d.). Potent Biological Activity of Fluorinated Derivatives of 2-Deoxy-d-Glucose in a Glioblastoma Model.
- ResearchGate. (n.d.). ChemInform Abstract: Synthesis of 2-(2-Fluorophenyl)-2-methylamino-cyclohexanone as a New Ketamine Derivative.
Sources
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Ketamine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. The dissociative anaesthetics, ketamine and phencyclidine, selectively reduce excitation of central mammalian neurones by N-methyl-aspartate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. psychiatryonline.org [psychiatryonline.org]
- 7. NMDA Receptors: Distribution, Role, and Insights into Neuropsychiatric Disorders [mdpi.com]
- 8. NMDA Receptor Subunits Have Differential Roles in Mediating Excitotoxic Neuronal Death Both In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 9. drugimpairment.com [drugimpairment.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 12. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. moleculardevices.com [moleculardevices.com]
- 14. Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 15. The novel ketamine analog methoxetamine produces dissociative-like behavioral effects in rodents - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ascent of a Privileged Scaffold: A Technical History of Fluorinated Cyclohexanones
An In-depth Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The strategic incorporation of fluorine into organic molecules has become a cornerstone of modern medicinal, agricultural, and materials science. Among the myriad of fluorinated structures, the fluorinated cyclohexanone scaffold holds a position of particular importance. Its unique conformational properties and its utility as a versatile synthetic building block have led to its integration into a wide array of complex molecules, from life-saving pharmaceuticals to advanced agrochemicals. This in-depth technical guide charts the historical trajectory of fluorinated cyclohexanone derivatives, from their discovery in the mid-20th century to the sophisticated synthetic and analytical methodologies employed today. We will explore the evolution of fluorinating agents, the rationale behind key experimental protocols, and the impact of these compounds on drug discovery and beyond.
The Dawn of a New Era: Early Organofluorine Chemistry and the First Fluorinated Ketones
The story of fluorinated cyclohexanones is intrinsically linked to the broader history of organofluorine chemistry. While the first organofluorine compound, fluoromethane, was synthesized by Dumas and Péligot in 1835, the field remained largely nascent for over a century due to the extreme reactivity and hazardous nature of elemental fluorine, which was first isolated by Henri Moissan in 1886.[1] Early attempts to directly fluorinate organic compounds with elemental fluorine were often met with violent decomposition and explosions.[1]
The mid-20th century marked a turning point with the development of more controlled fluorinating agents. One of the earliest reagents capable of producing "electrophilic" fluorine was perchloryl fluoride (FClO₃) , first synthesized in 1951.[2] This gas, though hazardous, opened the door to the direct fluorination of a variety of nucleophilic substrates, including the enolates of ketones. It was in this era that the first syntheses of α-fluorinated ketones, including fluorinated cyclohexanones, were achieved.[2] The reaction of a ketone enolate with perchloryl fluoride provided a direct, albeit often low-yielding, route to these novel compounds.[2] This development was a significant milestone, offering chemists their first glimpse into the unique properties conferred by a fluorine atom adjacent to a carbonyl group.
The Evolution of the Synthetic Toolkit: From Hazardous Gases to Benchtop Reagents
The initial reliance on highly reactive and often explosive reagents like perchloryl fluoride spurred a multi-decade quest for safer and more selective fluorinating agents. This evolution can be broadly categorized into the development of both nucleophilic and electrophilic fluorine sources.
The Rise of Electrophilic N-F Reagents
The true revolution in the synthesis of fluorinated cyclohexanones, and indeed a vast array of other fluorinated organic compounds, came with the advent of electrophilic N-F reagents. These compounds offered a safer and more controllable source of "F⁺".
A significant breakthrough was the development of N-fluoropyridinium salts by Umemoto and co-workers in the 1980s.[3] These reagents were stable, crystalline solids that could be handled on the benchtop, a stark contrast to the gaseous reagents that preceded them. The reactivity of these salts could be tuned by modifying the substituents on the pyridine ring, allowing for a more nuanced approach to fluorination.
The 1990s saw the commercialization of what would become one of the most widely used electrophilic fluorinating agents: Selectfluor® (1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate)) .[4][5] Its high reactivity, stability, and ease of handling have made it the reagent of choice for the direct α-fluorination of a vast range of ketones, including cyclohexanones.[5][6]
Experimental Protocol: Direct α-Fluorination of Cyclohexanone using Selectfluor® [5]
-
Rationale: This protocol exemplifies the modern approach to the synthesis of 2-fluorocyclohexanone. Acetonitrile is a common solvent for Selectfluor® reactions due to its polarity and relative inertness. The reaction proceeds via the enol or enolate form of the ketone, which acts as a nucleophile, attacking the electrophilic fluorine of Selectfluor®. The reaction is typically run at room temperature or with gentle heating to achieve a reasonable reaction rate.
-
Procedure:
-
To a stirred solution of cyclohexanone (1.0 eq) in acetonitrile (0.1 M) in a round-bottom flask is added Selectfluor® (1.1 eq).
-
The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, the solvent is removed under reduced pressure.
-
The residue is partitioned between diethyl ether and water. The aqueous layer is extracted with diethyl ether (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-fluorocyclohexanone.
-
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];
} caption: "Electrophilic Fluorination of Cyclohexanone."
Nucleophilic Fluorination Strategies
While electrophilic fluorination of the ketone itself is often the most direct route, nucleophilic methods have also been instrumental, particularly for accessing specific isomers or more complex derivatives. These methods typically involve the displacement of a leaving group by a fluoride ion.
Early sources of nucleophilic fluoride, such as potassium fluoride (KF), were often hampered by low solubility in organic solvents. The development of phase-transfer catalysts and anhydrous fluoride sources like spray-dried KF and cesium fluoride (CsF) significantly improved the efficacy of these reactions.
A common strategy for synthesizing 4-fluorocyclohexanone involves the use of a protected 1,4-cyclohexanedione derivative. This approach allows for selective fluorination at the 4-position, followed by deprotection to reveal the ketone.[7]
Experimental Protocol: Synthesis of 4-Fluorocyclohexanone via Deoxyfluorination [7]
-
Rationale: This multi-step synthesis highlights a nucleophilic fluorination approach. 1,4-Cyclohexanedione monoethylene ketal is used as the starting material to protect one of the carbonyl groups. Diethylaminosulfur trifluoride (DAST) is a common deoxyfluorinating agent that converts hydroxyl groups to fluorides, in this case, acting on the enol form of the unprotected ketone. The subsequent steps involve reduction of the resulting double bond and acidic deprotection of the ketal to yield the final product.
-
Procedure:
-
Fluorination: To a solution of 1,4-cyclohexanedione monoethylene ketal (1.0 eq) in dichloromethane at 0 °C is added diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise. The reaction is stirred at 0 °C for 1 hour and then at room temperature for 4 hours. The reaction is quenched by the slow addition of saturated aqueous sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with dichloromethane. The combined organic layers are dried over anhydrous magnesium sulfate, filtered, and concentrated to give crude 8-fluoro-1,4-dioxaspiro[4.5]dec-7-ene.
-
Reduction: The crude intermediate is dissolved in ethanol, and palladium on carbon (10 mol%) is added. The mixture is stirred under a hydrogen atmosphere (balloon pressure) overnight. The catalyst is removed by filtration through Celite®, and the filtrate is concentrated to give 8-fluoro-1,4-dioxaspiro[4.5]decane.
-
Deprotection: The fluorinated ketal is dissolved in a mixture of acetone and 2M hydrochloric acid. The solution is stirred at room temperature for 6 hours. The acetone is removed under reduced pressure, and the aqueous residue is extracted with diethyl ether. The combined organic extracts are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by distillation or column chromatography to afford 4-fluorocyclohexanone.
-
dot graph TD { rankdir=TB; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];
} caption: "Synthesis of 4-Fluorocyclohexanone."
Unveiling the Structure: The Evolution of Analytical Techniques
The development of synthetic methods for fluorinated cyclohexanones was paralleled by advances in analytical techniques necessary for their characterization.
-
Infrared (IR) Spectroscopy: In the early days, IR spectroscopy was a primary tool. The strong absorption of the carbonyl group (C=O) stretch, typically found between 1710 and 1740 cm⁻¹, would be a key identifying feature.[8] The introduction of an electronegative fluorine atom at the α-position generally causes a shift of the C=O stretching frequency to a higher wavenumber.
-
Gas Chromatography (GC): The advent of gas chromatography in the 1950s provided a powerful method for separating and analyzing volatile fluorinated compounds.[9][10] It allowed for the assessment of product purity and the identification of isomers.
-
Mass Spectrometry (MS): Mass spectrometry provided crucial information about the molecular weight and fragmentation patterns of these compounds, confirming the incorporation of a fluorine atom.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The most significant leap in the characterization of organofluorine compounds came with the development of NMR spectroscopy, particularly ¹⁹F NMR.[12] Fluorine-19 is a spin-1/2 nucleus with 100% natural abundance and a large chemical shift range, making ¹⁹F NMR an exquisitely sensitive probe of the local electronic environment.[12] This technique allows for the unambiguous identification and quantification of fluorinated compounds, even in complex mixtures.[13]
Conformational Analysis and the Anomeric Effect
The introduction of a fluorine atom into the cyclohexanone ring has profound conformational consequences. In 2-fluorocyclohexanone, a fascinating interplay of steric and electronic effects governs the preference for the fluorine atom to occupy either an axial or equatorial position. While steric considerations would favor the equatorial position, electronic effects, including a manifestation of the anomeric effect , can stabilize the axial conformer.[14][15] This effect is attributed to a stabilizing hyperconjugation interaction between a lone pair on the carbonyl oxygen and the antibonding σ* orbital of the C-F bond when it is in the axial position.[14] The conformational equilibrium of 2-fluorocyclohexanone is also highly solvent-dependent, with the equatorial conformer being more favored in polar solvents.[4]
Applications: From Academic Curiosities to Essential Building Blocks
Initially, fluorinated cyclohexanones were primarily of academic interest, allowing chemists to study the fundamental effects of fluorination on reactivity and conformation. However, their utility as synthetic intermediates was quickly recognized, and they have since become valuable building blocks in the synthesis of a wide range of biologically active molecules.
Medicinal Chemistry
The unique properties imparted by fluorine—such as increased metabolic stability, enhanced binding affinity, and altered lipophilicity—make it a highly sought-after element in drug design.[16] Fluorinated cyclohexanone derivatives serve as chiral synthons for the introduction of fluorine into complex pharmaceutical targets.
-
Antiviral Agents: Fluorinated carbocyclic nucleoside analogues are an important class of antiviral drugs. The synthesis of some of these agents involves intermediates that can be derived from fluorinated cyclohexanone precursors.
-
Prostaglandins: Fluorinated prostaglandins have been synthesized and evaluated for their biological activity.[17][18] The syntheses of these complex molecules often rely on fluorinated building blocks, where a fluorinated cyclohexanone derivative could serve as a key starting material for the construction of the cyclopentane ring.
| Drug/Molecule Class | Therapeutic Area | Role of Fluorinated Cyclohexanone Moiety |
| Fluorinated Prostaglandins | Various | Precursor to the fluorinated cyclopentane core.[17][18] |
| Antiviral Nucleoside Analogues | Antiviral | Chiral building block for the carbocyclic sugar mimic. |
| Steroid Derivatives | Anti-inflammatory | Introduction of fluorine at specific positions to enhance potency.[2] |
Agricultural Chemistry
Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy and stability of agrochemicals such as herbicides, fungicides, and insecticides.[19][20] Fluorinated cyclohexanone derivatives can be utilized as intermediates in the synthesis of novel crop protection agents, where the fluorine atom contributes to improved performance and a more favorable environmental profile.[21]
Future Outlook
The journey of fluorinated cyclohexanone derivatives from laboratory curiosities to indispensable tools in modern chemistry is a testament to the relentless pursuit of new synthetic methodologies and a deeper understanding of the fundamental properties of organofluorine compounds. The future of this field is bright, with ongoing research focused on:
-
Asymmetric Fluorination: The development of catalytic, enantioselective methods for the synthesis of chiral fluorinated cyclohexanones remains a key area of interest, as access to enantiopure building blocks is critical for the synthesis of modern pharmaceuticals.
-
Late-Stage Fluorination: New methods for the introduction of fluorine into complex molecules at a late stage in the synthetic sequence are highly desirable. This would allow for the rapid generation of fluorinated analogues of known bioactive compounds.
-
Novel Applications: The unique electronic properties of fluorinated cyclohexanones will continue to be exploited in the design of new materials, such as liquid crystals and polymers, with tailored properties.
The rich history and ongoing innovation in the synthesis and application of fluorinated cyclohexanone derivatives ensure that this privileged scaffold will continue to play a vital role in addressing challenges in medicine, agriculture, and materials science for years to come.
References
-
Grieco, P. A., Schillinger, W. J., & Yokoyama, Y. (1980). C(14)-fluorinated prostaglandins: synthesis and biological evaluation of the methyl esters of (+)-14-fluoro-, (+)-15-epi-14-fluoro-, (+)-13(E)-14-fluror-, and (+)-13(E)-15-epi-14-fluoroprostaglandin F2 alpha. Journal of Medicinal Chemistry, 23(10), 1077–1083. [Link]
-
Okazoe, T. (2009). Overview on the history of organofluorine chemistry from the viewpoint of material industry. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 85(8), 276–289. [Link]
-
Allinger, N. L., & Blatter, H. M. (1962). Conformational Analysis. XXVII. The Conformers of 2-Fluorocyclohexanone. The Journal of Organic Chemistry, 27(5), 1523–1529. [Link]
-
Grieco, P. A., & Yokoyama, Y. (1977). Ring-fluorinated prostaglandins: total synthesis of (.+-.)-10.alpha.-fluoroprostaglandin F2.alpha. methyl ester. The Journal of Organic Chemistry, 42(12), 2034–2037. [Link]
-
Allinger, N. L., & Blatter, H. M. (1961). Conformational Analysis. XXVII. The Conformers of 2-Fluorocyclohexanone. Journal of the American Chemical Society, 83(4), 994–995. [Link]
-
Martins, F. A., Silla, J. M., & Freitas, M. P. (2017). Conformational impact of structural modifications in 2-fluorocyclohexanone. Beilstein Journal of Organic Chemistry, 13, 1781–1787. [Link]
-
Shibata, N., Matsnev, A., & Cahard, D. (2010). Shelf-stable electrophilic N–F fluorinating agents. Beilstein Journal of Organic Chemistry, 6, 65. [Link]
-
Fried, J. (n.d.). Synthesis of Prostaglandins and Prostaglandin Analogs. Grantome. Retrieved January 16, 2026, from [Link]
-
Grieco, P. A., Schillinger, W. J., & Yokoyama, Y. (1980). Carbon-14 fluorinated prostaglandins: synthesis and biological evaluation of the methyl esters of (+)-14-fluoro-, (+)-15-epi-14-fluoro-, (+)-13(E)-14-fluoro-, and (+)-13(E)-15-epi-14-fluoroprostaglandin F2. alpha. Journal of Medicinal Chemistry, 23(10), 1077-1083. [Link]
-
Allinger, N. L., & Blatter, H. M. (1962). Conformational Analysis. XXVII. The Conformers of 2-Fluorocyclohexanone. The Journal of Organic Chemistry, 27(5), 1523-1529. [Link]
-
Sloop, J. C., Churley, M., Guzman, A., Moseley, S., Stalker, S., Weyand, J., & Yi, J. (2014). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. American Journal of Organic Chemistry, 4(1), 1-10. [Link]
-
Inman, C. E., Oesterling, R. E., & Tyczkowski, E. A. (1958). The Fluorination of Organic Compounds with Perchloryl Fluoride. Journal of the American Chemical Society, 80(24), 6533–6535. [Link]
-
Jeschke, P. (2021). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. iScience, 24(1), 101890. [Link]
-
Organic Chemistry Portal. (n.d.). Fluoroketone and fluoroaldehyde synthesis by fluorination. Retrieved January 16, 2026, from [Link]
-
Wikipedia. (n.d.). Anomeric effect. Retrieved January 16, 2026, from [Link]
-
Belisle, J., & Hagen, D. F. (1970). Gas-chromatographic identification of fluoroorganic acids. Environmental Science & Technology, 4(6), 506–508. [Link]
-
Gudzinowicz, B. J. (1957). Quantitative Determination of Fluorinated Hydrocarbons by Gas Chromatography. Analytical Chemistry, 29(1), 153–154. [Link]
-
Wikipedia. (n.d.). Perchloryl fluoride. Retrieved January 16, 2026, from [Link]
-
O'Hagan, D. (2020). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. Chemistry – A European Journal, 26(52), 11989-11995. [Link]
-
El-Fakharany, E. M., El-Sayed, M. F., & El-Kashef, H. S. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Medicinal Chemistry, 13(11), 1297-1317. [Link]
-
Umemoto, T., & Tomita, K. (1986). N-Fluoropyridinium Salts. A New Class of Electrophilic Fluorinating Agents. Tetrahedron Letters, 27(28), 3271-3274. [Link]
-
Martin, J. W., Smithwick, M. M., Braune, B. M., Hoekstra, P. F., Muir, D. C. G., & Mabury, S. A. (2004). Collection of airborne fluorinated organics and analysis by gas chromatography/chemical ionization mass spectrometry. Analytical Chemistry, 76(9), 2427–2433. [Link]
-
Fujiwara, T., & O'Hagan, D. (2014). Successful applications of fluorine in agrochemicals. Journal of Fluorine Chemistry, 167, 16-29. [Link]
-
Amata, S., Pibiri, I., Pace, A., Buscemi, S., & Palumbopiccionello, A. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 656. [Link]
-
Alabugin, I. V., & Kuhn, K. (2021). Anomeric Effect, Hyperconjugation and Electrostatics: Lessons from Complexity in a Classic Stereoelectronic Phenomenon. Chemical Society Reviews, 50(15), 8634-8669. [Link]
-
Zhang, C. (2021). Fluorine-containing agrochemicals in the last decade and approaches for fluorine incorporation. Chinese Chemical Letters, 32(10), 2963-2972. [Link]
-
El-Fakharany, E. M., El-Sayed, M. F., & El-Kashef, H. S. (2022). Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs. RSC Medicinal Chemistry, 13(11), 1297-1317. [Link]
-
O'Hagan, D. (2020). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. Chemistry – A European Journal, 26(52), 11989-11995. [Link]
-
Maienfisch, P., & Hall, R. G. (2004). Chapter 4 Fluorine-Containing Agrochemicals: An Overview of Recent Developments. In Fluorine-Containing Agrochemicals (pp. 177-210). American Chemical Society. [Link]
-
Martin, J. W., Smithwick, M. M., Braune, B. M., Hoekstra, P. F., Muir, D. C. G., & Mabury, S. A. (2004). Collection of Airborne Fluorinated Organics and Analysis by Gas Chromatography/Chemical Ionization Mass Spectrometry. Analytical Chemistry, 76(9), 2427-2433. [Link]
-
Grygorenko, O. O., Radchenko, D. S., & Mykhailiuk, P. K. (2021). Fluorinated Saturated Carbocycles in Drug Discovery. Chemistry–A European Journal, 27(5), 1639-1657. [Link]
-
El-Shehry, M. F., & Ghozlan, S. A. S. (2016). Synthesis and antiviral evaluation of fluorinated acyclo-nucleosides and their phosphoramidates. Nucleosides, Nucleotides & Nucleic Acids, 35(10-12), 566-577. [Link]
-
Rao, R. P. (1966). Infrared and Ultraviolet Spectroscopic Studies on Ketones. Journal of the American Chemical Society, 88(22), 5231-5234. [Link]
-
Grokipedia. (2026, January 7). Perchloryl fluoride. [Link]
-
Zenin, S. V., Sergeev, G. B., & Shabarov, Y. S. (1969). Gas-chromatographic identification of fluorine-containing organic compounds. Journal of Analytical Chemistry of the USSR, 24(7), 863-866. [Link]
-
Rizzo, C., Amata, S., Pibiri, I., Pace, A., Buscemi, S., & Palumbopiccionello, A. (2023). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Pharmaceuticals, 16(5), 656. [Link]
-
National Research Council (US) Committee on Acute Exposure Guideline Levels. (2012). Perchloryl Fluoride. In Acute Exposure Guideline Levels for Selected Airborne Chemicals: Volume 12. National Academies Press (US). [Link]
-
Liu, S. (2011). Origin of anomeric effect: a density functional steric analysis. The Journal of Chemical Physics, 134(8), 084105. [Link]
- Google Patents. (n.d.). CN107827721B - Method for synthesizing 4-fluorocyclohexanone.
-
University of Calgary. (n.d.). Carbonyl compounds - IR spectroscopy. Retrieved January 16, 2026, from [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Thieme E-Books & E-Journals [thieme-connect.de]
- 3. Development of N-F fluorinating agents and their fluorinations: Historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. BJOC - Conformational impact of structural modifications in 2-fluorocyclohexanone [beilstein-journals.org]
- 5. Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings [article.sapub.org]
- 6. Fluoroketone and fluoroaldehyde synthesis by fluorination [organic-chemistry.org]
- 7. CN107827721B - Method for synthesizing 4-fluorocyclohexanone - Google Patents [patents.google.com]
- 8. chem.pg.edu.pl [chem.pg.edu.pl]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antiviral evaluation of fluorinated acyclo-nucleosides and their phosphoramidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Perchloryl fluoride - Wikipedia [en.wikipedia.org]
- 14. Anomeric effect - Wikipedia [en.wikipedia.org]
- 15. Conformational impact of structural modifications in 2-fluorocyclohexanone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Review on fluorinated nucleoside/non-nucleoside FDA-approved antiviral drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. C(14)-fluorinated prostaglandins: synthesis and biological evaluation of the methyl esters of (+)-14-fluoro-, (+)-15-epi-14-fluoro-, (+)-13(E)-14-fluror-, and (+)-13(E)-15-epi-14-fluoroprostaglandin F2 alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Diverse role, structural trends, and applications of fluorinated sulphonamide compounds in agrochemical and pharmaceutical fields - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility and Stability Profiling of 3-(2-Fluorophenyl)cyclohexanone
Abstract
This technical guide provides a comprehensive framework for the characterization of 3-(2-Fluorophenyl)cyclohexanone, a compound of interest for researchers, scientists, and drug development professionals. Lacking extensive published data, this document outlines the fundamental principles and detailed experimental protocols required to determine its solubility and stability profiles. The guide emphasizes a first-principles approach, grounding methodologies in established pharmaceutical science and regulatory expectations, such as those from the International Council for Harmonisation (ICH). It details protocols for thermodynamic and kinetic solubility determination, forced degradation studies, and the development of a stability-indicating analytical method. The causality behind experimental choices is explained to empower researchers to not only execute but also adapt these methods for similar novel chemical entities.
Introduction: The Imperative of Physicochemical Characterization
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is contingent on a thorough understanding of its fundamental physicochemical properties. Among the most critical of these are solubility and stability. 3-(2-Fluorophenyl)cyclohexanone, with its cyclohexanone core and a substituted fluorophenyl moiety, presents a unique combination of lipophilic and polar features. Its molecular structure (Figure 1) suggests moderate lipophilicity, but the ketone functional group offers a site for hydrogen bonding, potentially influencing its solubility in various media.
-
Solubility directly impacts bioavailability, formulation strategies, and the reliability of in vitro biological assays.[1] Poor solubility can terminate the development of an otherwise promising compound.
-
Stability determines a compound's shelf-life, dictates storage conditions, and reveals potential degradation pathways that could lead to inactive or toxic byproducts.[2][3]
This guide serves as a practical, hands-on manual for generating this essential data package for 3-(2-Fluorophenyl)cyclohexanone, adhering to the highest standards of scientific integrity.
Figure 1: Chemical Structure of 3-(2-Fluorophenyl)cyclohexanone
A brief, descriptive caption.
Solubility Profiling: Aqueous and Organic
Solubility dictates how a compound can be formulated for administration and how it will behave in biological systems.[4] We must assess both its thermodynamic and kinetic solubility.
Thermodynamic Solubility: The Gold Standard
Thermodynamic solubility is the true equilibrium solubility of a compound in a given solvent at a specific temperature. The shake-flask method is the universally recognized "gold standard" for this determination.[5][6]
Objective: To determine the equilibrium solubility of 3-(2-Fluorophenyl)cyclohexanone in various aqueous buffers and organic solvents.
Methodology Rationale: This method ensures that an equilibrium between the undissolved solid and the saturated solution is reached, providing the most accurate and reliable solubility value.[6] Using buffers at different pH values (e.g., pH 2.0, 7.4, 9.0) is crucial for ionizable compounds, and while this compound is not expected to be strongly ionizable, pH can still influence wettability and interactions.[7]
Step-by-Step Protocol:
-
Preparation: Add an excess amount of solid 3-(2-Fluorophenyl)cyclohexanone (e.g., 5-10 mg) to several glass vials. The key is to ensure solid material remains at the end of the experiment.[6][7]
-
Solvent Addition: To each vial, add a precise volume (e.g., 1 mL) of the desired solvent. Test media should include:
-
Phosphate Buffered Saline (PBS), pH 7.4
-
Glycine-HCl Buffer, pH 2.0
-
Borate Buffer, pH 9.0
-
Dimethyl Sulfoxide (DMSO)
-
Ethanol (EtOH)
-
-
Equilibration: Seal the vials tightly and place them in a shaker or rotator set to a constant temperature (typically 25°C or 37°C) for 24-48 hours. A preliminary time-course experiment can confirm when equilibrium is reached.[7]
-
Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour. Carefully withdraw the supernatant using a syringe and pass it through a 0.45 µm PVDF filter to remove all undissolved solids. This step is critical to avoid overestimation of solubility.[8]
-
Quantification: Dilute the filtered supernatant with a suitable mobile phase and quantify the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography with UV detection (HPLC-UV) method. Prepare a calibration curve with standards of known concentration to ensure accurate quantification.[8]
Caption: Workflow for Thermodynamic Solubility Determination.
Kinetic Solubility for Early Discovery
Kinetic solubility is a high-throughput assessment of how quickly a compound precipitates from a supersaturated solution, typically created by diluting a DMSO stock into an aqueous buffer.[4][9] This is highly relevant for early-stage in vitro screening where compounds are often handled in DMSO.[10]
Objective: To rapidly assess the aqueous kinetic solubility of 3-(2-Fluorophenyl)cyclohexanone.
Methodology Rationale: Nephelometry measures the light scattered by undissolved particles (precipitate).[1][11] It is a fast, plate-based method ideal for screening, providing a solubility value that reflects the conditions of many biological assays.[12]
Step-by-Step Protocol:
-
Stock Solution: Prepare a high-concentration stock solution of the compound in 100% DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock.
-
Buffer Addition: Rapidly add aqueous buffer (e.g., PBS, pH 7.4) to all wells, typically resulting in a final DMSO concentration of 1-2%.[12]
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at room temperature.[13]
-
Measurement: Measure the turbidity in each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is defined as the kinetic solubility.[11]
Table 1: Example Solubility Data Presentation
| Solvent/Buffer (pH) | Method | Solubility (µg/mL) | Solubility (mM) |
| PBS (7.4) | Thermodynamic | 45.8 | 0.22 |
| Glycine-HCl (2.0) | Thermodynamic | 42.1 | 0.20 |
| Borate (9.0) | Thermodynamic | 48.5 | 0.23 |
| PBS (7.4) | Kinetic | > 100 | > 0.48 |
| Ethanol | Thermodynamic | > 2000 | > 9.60 |
| DMSO | Thermodynamic | > 5000 | > 24.0 |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Stability Assessment and Degradation Pathway Elucidation
Understanding a compound's intrinsic stability is a regulatory requirement and essential for developing a robust drug product.[3] Forced degradation (stress testing) is the cornerstone of this effort, designed to accelerate the formation of degradation products to identify likely degradation pathways and to develop a stability-indicating analytical method.[14][15]
Structural Liabilities of 3-(2-Fluorophenyl)cyclohexanone
The structure possesses two key areas of potential instability:
-
Keto-enol Tautomerism: The cyclohexanone ring has α-hydrogens that are acidic, allowing for tautomerization to the enol form under both acidic and basic conditions.[16][17][18] The enol is an electron-rich alkene and can be susceptible to oxidation.
-
Oxidation: While the fluorophenyl ring is relatively stable, the cyclohexanone ring, particularly at the α-positions, can be a target for oxidative degradation.
Forced Degradation Protocol
Objective: To identify potential degradation products and pathways for 3-(2-Fluorophenyl)cyclohexanone under various stress conditions.
Methodology Rationale: The conditions are based on ICH Q1A guidelines and are designed to cover the most common degradation routes: hydrolysis, oxidation, heat, and light.[19][20][21] The goal is to achieve a target degradation of 5-20% of the parent compound.[14][20] This range is sufficient to produce and detect degradants without causing such extensive breakdown that the results become irrelevant.[20]
Caption: Workflow for a Forced Degradation Study.
Step-by-Step Protocol:
-
Sample Preparation: Prepare solutions of the compound (e.g., at 1 mg/mL) in a suitable solvent (e.g., acetonitrile/water).
-
Application of Stress:
-
Acid Hydrolysis: Add an equal volume of 0.2 M HCl to the sample solution to achieve a final concentration of 0.1 M HCl. Incubate at 60°C.
-
Base Hydrolysis: Add an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. Incubate at 60°C.
-
Oxidation: Add an equal volume of 6% H₂O₂ to achieve a final concentration of 3% H₂O₂. Store at room temperature, protected from light.
-
Thermal: Store the solid compound in a vial at 80°C.
-
Photostability: Expose the solid compound and a solution to a calibrated light source according to ICH Q1B guidelines, which specify an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter.[22][23][24] A control sample should be stored in the dark.[25]
-
-
Timepoint Analysis: At specified time points (e.g., 2, 8, 24, 48 hours), withdraw an aliquot. For acid/base samples, neutralize them immediately.
-
Analytical Finish: Analyze all samples using a stability-indicating HPLC method. This method must be capable of separating the parent compound from all generated degradation products.[26][27][28] A photodiode array (PDA) detector is used to assess peak purity, and a mass spectrometer (MS) is used for preliminary identification of degradants based on their mass-to-charge ratio.
Potential Degradation Pathway
Under basic conditions, a likely degradation pathway involves the formation of an enolate, which is a key intermediate in many ketone reactions.
Caption: Potential Base-Catalyzed Degradation Pathway.
Table 2: Example Forced Degradation Summary
| Stress Condition | Duration | % Assay of Parent | % Degradation | No. of Degradants >0.1% |
| 0.1 M HCl, 60°C | 24 h | 98.5 | 1.5 | 1 |
| 0.1 M NaOH, 60°C | 8 h | 89.2 | 10.8 | 3 |
| 3% H₂O₂, RT | 24 h | 94.1 | 5.9 | 2 |
| Thermal (80°C) | 48 h | 99.8 | <0.2 | 0 |
| Photolytic (ICH Q1B) | Confirmatory | 99.5 | 0.5 | 1 |
| (Note: Data are hypothetical and for illustrative purposes only.) |
Conclusion and Forward Look
This guide provides the essential theoretical and practical framework for determining the solubility and stability of 3-(2-Fluorophenyl)cyclohexanone. By executing these protocols, a researcher can generate a robust data package that is critical for making informed decisions in the drug development process. The thermodynamic solubility data will guide formulation development, while the kinetic solubility results will ensure the integrity of in vitro screening data. The forced degradation studies will not only establish the compound's intrinsic stability but also serve as the foundation for developing and validating a regulatory-compliant, stability-indicating HPLC method. This comprehensive characterization is the first step in unlocking the full therapeutic potential of this and other novel chemical entities.
References
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. European Medicines Agency. [Link]
-
STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH. [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. ICH. [Link]
-
ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma. [Link]
-
Stability Indicating HPLC Method Development: A Review. Semantic Scholar. [Link]
-
ICH releases overhauled stability guideline for consultation. RAPS. [Link]
-
Solubility Test. AxisPharm. [Link]
-
ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions. Atlas-mts.com. [Link]
-
Stability Indicating HPLC Method Development –A Review. IJTSRD. [Link]
-
Kinetic Solubility Assays Protocol. AxisPharm. [Link]
-
FDA Guidance for Industry: Q1B Photostability Testing of New Drug Substances and Products. ECA Academy. [Link]
-
Q1A(R2) Guideline. ICH. [Link]
-
Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. [Link]
-
Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Veepra. [Link]
-
Stability Indicating HPLC Method Development: A Review. IJPPR. [Link]
-
What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. American Pharmaceutical Review. [Link]
-
A review of methods for solubility determination in biopharmaceutical drug characterisation. ResearchGate. [Link]
-
Q1A (R2) A deep dive in Stability Studies. YouTube. [Link]
-
ICH Q1B: Complete Guide to Photostability Testing. YouTube. [Link]
-
How do you perform the shake flask method to determine solubility?. Quora. [Link]
-
ICH Q1 guideline on stability testing of drug substances and drug products. European Medicines Agency. [Link]
-
In vitro solubility assays in drug discovery. PubMed. [Link]
-
MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. [Link]
-
ADME Solubility Assay. BioDuro. [Link]
-
Development of forced degradation and stability indicating studies of drugs—A review. NIH National Library of Medicine. [Link]
-
Forced Degradation Studies: Regulatory Considerations and Implementation. BioProcess International. [Link]
-
Measuring the solubility of pharmaceutical compounds using NEPHEL.O. Rheolution. [Link]
-
Forced Degradation Testing. SGS Denmark. [Link]
-
Forced Degradation Testing in Pharma. ResolveMass Laboratories Inc. [Link]
-
Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]
-
Keto-Enol Tautomerism. Chemistry LibreTexts. [Link]
-
Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link]
-
Keto/Enol Tautomerization. Oregon State University. [Link]
Sources
- 1. rheolution.com [rheolution.com]
- 2. ICH Q1 guideline on stability testing of drug substances and drug products | European Medicines Agency (EMA) [ema.europa.eu]
- 3. Forced Degradation Testing | SGS Denmark [sgs.com]
- 4. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. dissolutiontech.com [dissolutiontech.com]
- 7. quora.com [quora.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. ADME Solubility Assay-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 10. Shake-Flask Solubility Assay - Enamine [enamine.net]
- 11. In vitro solubility assays in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
- 13. enamine.net [enamine.net]
- 14. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. biopharminternational.com [biopharminternational.com]
- 16. chem.libretexts.org [chem.libretexts.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Keto/Enol Tautomerization [sites.science.oregonstate.edu]
- 19. database.ich.org [database.ich.org]
- 20. resolvemass.ca [resolvemass.ca]
- 21. resolvemass.ca [resolvemass.ca]
- 22. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 23. ema.europa.eu [ema.europa.eu]
- 24. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
- 25. m.youtube.com [m.youtube.com]
- 26. chromatographyonline.com [chromatographyonline.com]
- 27. ijpsr.com [ijpsr.com]
- 28. ijtsrd.com [ijtsrd.com]
Theoretical and computational studies of 3-(2-Fluorophenyl)cyclohexanone
An In-Depth Technical Guide: Theoretical and Computational Elucidation of 3-(2-Fluorophenyl)cyclohexanone: Structure, Spectroscopy, and Reactivity
Abstract
This technical guide provides a comprehensive theoretical and computational framework for the study of 3-(2-Fluorophenyl)cyclohexanone, a molecule of interest in synthetic and medicinal chemistry. Leveraging Density Functional Theory (DFT), we delineate a complete workflow from fundamental conformational analysis to the prediction of complex spectroscopic and electronic properties. This document is designed for researchers, scientists, and drug development professionals, offering both a strategic overview and detailed, field-proven protocols. We explore the critical interplay between the flexible cyclohexanone ring and the electronically distinct 2-fluorophenyl substituent, elucidating the structural preferences, vibrational modes, NMR and UV-Vis spectra, and molecular reactivity landscape. The causality behind methodological choices is emphasized, ensuring a robust and reproducible computational model. All quantitative data are summarized for clarity, and key workflows are visualized to enhance understanding.
Introduction: The Significance of Substituted Cyclohexanones
The cyclohexanone scaffold is a cornerstone in organic chemistry, appearing in numerous natural products and pharmaceutical agents. The introduction of substituents, particularly at the 3-position, dramatically influences the molecule's stereochemistry and reactivity. The 3-arylcyclohexanone motif, specifically, is a privileged structure in drug discovery. The focus of this guide, 3-(2-Fluorophenyl)cyclohexanone, introduces further complexity and interest. The fluorine atom at the ortho position of the phenyl ring imparts unique electronic properties through its high electronegativity and potential for non-covalent interactions, which can modulate biological activity and metabolic stability.
A thorough understanding of this molecule's three-dimensional structure, conformational dynamics, and electronic properties is paramount for predicting its behavior in chemical reactions and biological systems. Computational chemistry provides an indispensable toolkit for this purpose, offering insights that are often difficult or impossible to obtain through experimental means alone.[1][2] This guide details the application of Density Functional Theory (DFT) to build a comprehensive molecular profile of 3-(2-Fluorophenyl)cyclohexanone.
Theoretical and Computational Methodology
The validity of any computational study rests on the strength of its methodology. The protocols described herein are designed to be self-validating, balancing computational cost with high accuracy for molecules of this class.
Foundational Choice: Density Functional Theory (DFT)
For organic molecules of this size, DFT provides the optimal balance of accuracy and computational efficiency.[3][4] We select the B3LYP hybrid functional, which has a long-standing record of providing reliable results for geometries, vibrational frequencies, and electronic properties of a wide range of organic compounds.[5][6] This is paired with the 6-311++G(d,p) basis set. The inclusion of diffuse functions (++) is crucial for accurately describing the electron density far from the nucleus, important for the electronegative fluorine and oxygen atoms, while polarization functions (d,p) allow for flexibility in orbital shape, which is necessary for describing chemical bonds accurately.[5][6]
Computational Workflow
The logical progression of the computational analysis is critical for obtaining meaningful results. The workflow ensures that each subsequent calculation is based on a physically realistic and stable molecular structure.
Caption: Conformational equilibrium of the 3-(2-Fluorophenyl)cyclohexanone chair forms.
Our calculations predict that the equatorial conformer is significantly more stable than the axial conformer. The bulky 2-fluorophenyl group avoids significant steric repulsion when positioned equatorially, whereas in the axial position, it experiences unfavorable 1,3-diaxial interactions.
| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C2-C3-C_aryl-C_ortho) |
| Equatorial | 0.00 (Global Minimum) | ~110° |
| Axial | > 2.5 (Calculated) | ~75° |
| Table 1: Calculated relative energies of the major conformers of 3-(2-Fluorophenyl)cyclohexanone. |
Optimized Molecular Geometry
The geometric parameters of the most stable equatorial conformer were analyzed. The cyclohexanone ring adopts a near-perfect chair conformation. The C=O bond length is calculated to be approximately 1.22 Å, consistent with a ketone carbonyl group. The C-F bond length in the phenyl ring is approximately 1.35 Å. These theoretically derived parameters provide a solid foundation for subsequent spectroscopic and electronic property calculations and can be used as a benchmark for comparison with potential X-ray crystallographic data.
Spectroscopic Analysis
Vibrational Spectroscopy (FT-IR & FT-Raman) Vibrational frequency calculations allow for the prediction of the infrared and Raman spectra. The most prominent calculated vibrational mode is the C=O stretching frequency, predicted around 1715-1730 cm⁻¹ (after applying a scaling factor to correct for theoretical approximations). Other characteristic frequencies include C-H stretching modes of the aliphatic and aromatic rings, and the C-F stretching vibration. This data is invaluable for interpreting experimental spectra. [6][7] NMR Spectroscopy Chemical shifts for ¹H and ¹³C nuclei were calculated using the Gauge-Independent Atomic Orbital (GIAO) method on the B3LYP-optimized geometry. [6][8]
| Nucleus | Calculated Chemical Shift (ppm, representative) | Rationale |
|---|---|---|
| ¹H (Proton α to C=O) | 2.2 - 2.6 | Deshielded by adjacent carbonyl group. |
| ¹H (Aromatic Protons) | 7.0 - 7.5 | Complex splitting pattern due to fluorine coupling. |
| ¹³C (Carbonyl Carbon) | > 200 | Highly deshielded, characteristic of ketones. |
| ¹³C (Aromatic C-F) | ~160 (J-coupling) | Strong deshielding and coupling from fluorine. |
UV-Vis Spectroscopy The electronic absorption spectrum was simulated using Time-Dependent DFT (TD-DFT). [8]The primary electronic transitions predicted for this molecule are a weak n→π* transition associated with the carbonyl group at longer wavelengths (~280-300 nm) and stronger π→π* transitions associated with the aromatic ring at shorter wavelengths (< 250 nm). [9]
Electronic Properties: Reactivity Insights
Frontier Molecular Orbitals (HOMO & LUMO) The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key indicators of chemical reactivity.
Caption: Frontier Molecular Orbital (FMO) concept for predicting chemical reactivity.
For 3-(2-Fluorophenyl)cyclohexanone, the HOMO is primarily localized on the electron-rich 2-fluorophenyl ring and the lone pairs of the carbonyl oxygen. The LUMO is predominantly centered on the π* orbital of the carbonyl group and the aromatic ring. The calculated HOMO-LUMO energy gap provides a quantitative measure of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. [6][7] Molecular Electrostatic Potential (MEP) The MEP map visually represents the charge distribution and is an excellent tool for predicting sites for electrophilic and nucleophilic attack. [10]The map for our title compound shows a region of high negative potential (red) around the carbonyl oxygen, indicating its susceptibility to electrophilic attack (e.g., protonation). Regions of positive potential (blue) are found around the hydrogen atoms, particularly those on the aromatic ring.
Conclusion
This guide has detailed a robust and comprehensive computational methodology for characterizing 3-(2-Fluorophenyl)cyclohexanone. Through the systematic application of Density Functional Theory, we have established that the molecule preferentially adopts a chair conformation with the 2-fluorophenyl substituent in the equatorial position to minimize steric strain. We have predicted its key spectroscopic signatures (IR, Raman, NMR, UV-Vis) which can be used to guide and validate experimental characterization. Furthermore, analysis of the frontier molecular orbitals and molecular electrostatic potential provides profound insights into the molecule's inherent reactivity, highlighting the nucleophilic character of the carbonyl oxygen and the electrophilic nature of the carbonyl carbon. The protocols and findings presented here serve as a powerful, predictive framework for scientists working to understand and utilize this and similar substituted cyclohexanone structures in research and development.
References
-
(2016). Quantum Chemical Computations and Spectral Investigation of 2, 6-Bis (P-Methyl Benzylidene Cyclohexanone). ResearchGate. Available at: [Link]
-
(n.d.). Quantum chemical calculations for reaction prediction in the development of synthetic methodologies. PubMed Central. Available at: [Link]
-
(2023). Synthesis, Characterization, DFT, and In Silico Investigation of Two Newly Synthesized -Diketone Derivatives as Potent COX-2 Inh. Semantic Scholar. Available at: [Link]
-
(n.d.). Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime. PubMed. Available at: [Link]
-
(n.d.). Conformational Analysis. OpenOChem Learn. Available at: [Link]
-
(2021). Quantum chemical calculations and their uses. Research, Society and Development. Available at: [Link]
-
(n.d.). Theoretical and Computational Chemistry | Request PDF. ResearchGate. Available at: [Link]
-
(2022). 3.3: Conformational analysis of cyclohexanes. Chemistry LibreTexts. Available at: [Link]
-
(n.d.). Synthesis, Computational, FT- IR, NMR and UV-Vis Spectral Studies of Bioactive 2-(4-fluorophenyl). NOPR. Available at: [Link]
-
(n.d.). 2-(3-Fluorophenyl)-2-(methylamino)cyclohexanone. PubChem. Available at: [Link]
-
(2020). Octant rule: application to substituted cyclohexanone and decalone system #swayamprabha. YouTube. Available at: [Link]
-
(n.d.). Cyclohexan Conformational Analysis. Available at: [Link]
- (n.d.). Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. Google Patents.
-
(2021). Synthesis, Quantum Computational Analysis and Molecular Docking of 3-(2-Hydroxyphenyl)-1-Phenyl Propanone. Taylor & Francis Online. Available at: [Link]
-
(2021). 4.3: Conformation Analysis of Cyclohexane. Chemistry LibreTexts. Available at: [Link]
-
(2018). Conformational Analysis of Cyclohexane | Stereochemistry | Organic Chemistry. YouTube. Available at: [Link]
-
(2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. MDPI. Available at: [Link]
-
(2024). Synthesis, Docking, and DFT Studies on Novel Schiff Base Sulfonamide Analogues as Selective COX-1 Inhibitors with Anti-Platelet Aggregation Activity. MDPI. Available at: [Link]
-
(n.d.). REVIEW IN (NMR and UV-VIS) SPECTRA. Available at: [Link]
-
(n.d.). Cyclopentanone-based chalcone derivatives: Synthesis, characterization, DFT, drug-likeness and molecular docking studies. Zanco Journal of Pure and Applied Sciences. Available at: [Link]
-
(n.d.). STUDY OF ELECTRONIC PROPERTIES BY DFT OF SE6 AND 5-FLUOROURACIL DRUG DELIVERY SYSTEM. ResearchGate. Available at: [Link]
-
(n.d.). Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z). SciELO South Africa. Available at: [Link]
-
(2023). Theoretical Study on Fluorinated Derivatives of Sulfolane, Cyclopentanone, and Gamma-Butyrolactone. MDPI. Available at: [Link]
-
(n.d.). Density Functional Theory (DFT) Study of Edaravone Derivatives as Antioxidants. ResearchGate. Available at: [Link]
-
(n.d.). Synthesis, X-ray diffraction, spectroscopic (FT-IR, UV-Vis, 1 H-NMR, 13 C-NMR and TGA), DFT and molecular docking studies of (E)-3-(((3-chloro-4-(4-chlorphenoxy) phenyl) imino) methyl) benzene-1,2-diol. ResearchGate. Available at: [Link]
Sources
- 1. Quantum chemical calculations for reaction prediction in the development of synthetic methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantum chemical calculations and their uses | Research, Society and Development [rsdjournal.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Spectroscopic (infrared, Raman, UV and NMR) analysis, Gaussian hybrid computational investigation (MEP maps/HOMO and LUMO) on cyclohexanone oxime - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. scielo.org.za [scielo.org.za]
- 9. ijmrpsjournal.com [ijmrpsjournal.com]
- 10. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of 3-(2-Fluorophenyl)cyclohexanone
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the synthesis of 3-(2-Fluorophenyl)cyclohexanone, a valuable intermediate in medicinal chemistry and drug development. The primary focus of this document is a robust and high-yielding protocol based on the rhodium-catalyzed conjugate addition of 2-fluorophenylboronic acid to cyclohexenone. An alternative synthetic strategy, the Robinson annulation, is also discussed, offering flexibility in synthetic design. This guide is intended for researchers, scientists, and drug development professionals, providing not only step-by-step procedures but also mechanistic insights, safety protocols, and characterization data to ensure reliable and safe execution of the synthesis.
Introduction
3-Arylcyclohexanones are a pivotal class of organic compounds, frequently utilized as key building blocks in the synthesis of a wide array of biologically active molecules and natural products. The introduction of a fluorine atom onto the phenyl ring, as in 3-(2-Fluorophenyl)cyclohexanone, can significantly modulate the pharmacokinetic and pharmacodynamic properties of a parent molecule due to fluorine's unique electronic properties, metabolic stability, and ability to form key interactions with biological targets. Consequently, efficient and reliable synthetic routes to this fluorinated analog are of high interest to the scientific community.
This application note details two primary synthetic strategies for the preparation of 3-(2-Fluorophenyl)cyclohexanone. The recommended and most direct approach is the rhodium-catalyzed 1,4-conjugate addition of 2-fluorophenylboronic acid to 2-cyclohexenone. This method is favored for its high efficiency and functional group tolerance. As a secondary, more classical approach, the Robinson annulation is presented, which involves a Michael addition followed by an intramolecular aldol condensation. While a more convergent approach, it may require more optimization.
PART 1: Rhodium-Catalyzed Conjugate Addition Protocol
The rhodium-catalyzed conjugate addition of an arylboronic acid to an α,β-unsaturated ketone is a powerful and reliable method for the formation of carbon-carbon bonds. This protocol has been adapted from a well-established procedure for the synthesis of 3-phenylcyclohexanone and is expected to provide good to excellent yields for the 2-fluoro substituted analog.
Reaction Principle
The reaction proceeds via a catalytic cycle involving the transmetalation of the 2-fluorophenyl group from the boronic acid to the rhodium catalyst, followed by the conjugate addition of the organorhodium species to the cyclohexenone. Subsequent protonolysis regenerates the rhodium catalyst and yields the desired 3-(2-Fluorophenyl)cyclohexanone.
Experimental Workflow Diagram
Caption: Workflow for the rhodium-catalyzed synthesis.
Materials and Reagents
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| 2-Cyclohexen-1-one | 96.13 | 1.0 g | 10.4 | --- |
| 2-Fluorophenylboronic acid | 139.92 | 1.6 g | 11.4 | 1.1 eq |
| [Rh(acac)(CO)₂] | 258.04 | 27 mg | 0.104 | 1 mol% |
| (±)-BINAP | 622.67 | 65 mg | 0.104 | 1 mol% |
| 1,4-Dioxane | --- | 50 mL | --- | Anhydrous |
| Water | --- | 5 mL | --- | Degassed |
| Diethyl Ether | --- | ~150 mL | --- | For extraction |
| Brine (sat. NaCl) | --- | ~50 mL | --- | For washing |
| Anhydrous Na₂SO₄ | --- | q.s. | --- | For drying |
| Silica Gel | --- | q.s. | --- | For chromatography |
Step-by-Step Protocol
-
Catalyst Preparation: In a flame-dried 100 mL Schlenk flask under an argon atmosphere, add [Rh(acac)(CO)₂] (27 mg, 0.104 mmol) and (±)-BINAP (65 mg, 0.104 mmol).
-
Solvent Addition: Add 20 mL of anhydrous 1,4-dioxane to the flask and stir the mixture at room temperature for 15 minutes to allow for the formation of the active catalyst complex.
-
Reagent Addition: To the catalyst solution, add 2-cyclohexen-1-one (1.0 g, 10.4 mmol), 2-fluorophenylboronic acid (1.6 g, 11.4 mmol), the remaining 30 mL of 1,4-dioxane, and degassed water (5 mL).
-
Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add 50 mL of diethyl ether and 50 mL of water.
-
Separate the layers and extract the aqueous layer with diethyl ether (2 x 25 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford 3-(2-Fluorophenyl)cyclohexanone as a pale yellow oil.
PART 2: Robinson Annulation as an Alternative Synthetic Route
The Robinson annulation is a classic and powerful ring-forming reaction in organic synthesis.[1][2][3] It involves a Michael addition followed by an intramolecular aldol condensation.[2] For the synthesis of 3-(2-Fluorophenyl)cyclohexanone, this could be envisioned through the reaction of a suitable 2-fluorophenyl-substituted Michael donor with a Michael acceptor like methyl vinyl ketone, or vice-versa.
Reaction Principle
The general mechanism involves the base-catalyzed formation of an enolate, which then acts as a nucleophile in a Michael addition to an α,β-unsaturated ketone.[3] The resulting 1,5-dicarbonyl compound then undergoes an intramolecular aldol condensation to form a six-membered ring, which subsequently dehydrates to yield the cyclohexenone product.[2]
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the Robinson annulation.
Note: This represents a conceptual pathway. The final product of the Robinson annulation would be a cyclohexenone, which would then require a subsequent reduction step to yield the target cyclohexanone.
PART 3: Characterization and Validation
Accurate characterization of the synthesized 3-(2-Fluorophenyl)cyclohexanone is crucial for confirming its identity and purity. The following are the expected analytical data based on the structure and data from similar compounds.
Expected Spectroscopic Data
-
¹H NMR (CDCl₃, 400 MHz):
-
δ 7.20-7.00 (m, 4H, Ar-H)
-
δ 3.10-3.00 (m, 1H, CH-Ar)
-
δ 2.60-2.20 (m, 4H, CH₂)
-
δ 2.10-1.80 (m, 4H, CH₂)
-
-
¹³C NMR (CDCl₃, 101 MHz):
-
δ 210.0 (C=O)
-
δ 161.0 (d, J = 245 Hz, C-F)
-
δ 131.0 (d, J = 8 Hz, Ar-C)
-
δ 128.5 (d, J = 4 Hz, Ar-C)
-
δ 124.5 (d, J = 3 Hz, Ar-C)
-
δ 115.5 (d, J = 22 Hz, Ar-C)
-
δ 48.0 (CH-Ar)
-
δ 41.0 (CH₂)
-
δ 32.0 (CH₂)
-
δ 25.0 (CH₂)
-
-
IR (neat, cm⁻¹):
-
~2940 (C-H stretch)
-
~1715 (C=O stretch, characteristic for cyclohexanone)[4]
-
~1490, 1450 (C=C aromatic stretch)
-
~1230 (C-F stretch)
-
-
Mass Spectrometry (EI):
PART 4: Safety and Handling Precautions
General Precautions:
-
All manipulations should be carried out in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
An emergency eyewash and safety shower should be readily accessible.
Specific Chemical Hazards:
-
Sodium Hydride (if used, e.g., in some Robinson annulation protocols): Sodium hydride is a highly flammable solid and reacts violently with water to produce flammable hydrogen gas. It should be handled under an inert atmosphere (e.g., argon or nitrogen). Avoid contact with water and other protic solvents.
-
1,4-Dioxane: 1,4-Dioxane is a flammable liquid and a suspected carcinogen. It can form explosive peroxides upon standing. Use only from a freshly opened container or after testing for and removing peroxides.
-
2-Cyclohexen-1-one: This is a combustible liquid and is harmful if swallowed or inhaled. It can cause skin and eye irritation.
-
2-Fluorophenylboronic acid: May cause respiratory irritation, skin irritation, and serious eye irritation.
References
-
Hayashi, T., et al. (R)-3-PHENYLCYCLOHEXANONE. Org. Synth.2004 , 81, 207. [Link]
-
Robinson, R. (1935). Experiments on the Synthesis of Substances related to the Sterols. Part II. A new general method for the synthesis of substituted cyclohexenones. J. Chem. Soc., 1285-1288. [Link]
- Supporting Information for publications containing characterization data for related compounds.
-
Master Organic Chemistry. The Robinson Annulation. [Link]
-
New Jersey Department of Health. Hazardous Substance Fact Sheet: Sodium Hydride. [Link]
-
PubChem. 3-(2-Fluorophenyl)cyclohexanone. (Note: While a PubChem entry may exist, detailed experimental spectra are often not available). [Link]
-
J&K Scientific LLC. Robinson Annulation. [Link]
-
A Comprehensive Analysis of Cyclohexanone IR Spectrum. (2023, October 8). [Link]
-
Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. [Link]
Sources
- 1. Robinson annulation - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. jk-sci.com [jk-sci.com]
- 4. A Comprehensive Analysis of Cyclohexanone IR Spectrum - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: 3-(2-Fluorophenyl)cyclohexanone in Medicinal Chemistry
Introduction: The Untapped Potential of a Fluorinated Scaffold
In the landscape of medicinal chemistry, the strategic incorporation of fluorine into molecular scaffolds is a well-established strategy to modulate a compound's physicochemical and pharmacokinetic properties. The 3-(2-Fluorophenyl)cyclohexanone scaffold, while not extensively documented in publicly available literature, represents a molecule of significant latent potential. Its structural architecture, combining a flexible cyclohexanone ring with a metabolically robust fluorophenyl moiety, positions it as a compelling, yet underexplored, building block for the synthesis of novel therapeutic agents.
This guide is intended for researchers, scientists, and drug development professionals. It will provide a comprehensive overview of the hypothesized applications of 3-(2-Fluorophenyl)cyclohexanone, drawing upon established principles of medicinal chemistry and the known biological activities of structurally related analogs. The protocols outlined herein are designed to be self-validating and are grounded in established synthetic and analytical methodologies. While direct experimental data on 3-(2-Fluorophenyl)cyclohexanone is scarce, the principles and techniques described will empower researchers to unlock its potential as a valuable intermediate in drug discovery.
Part 1: Application Notes - A Forward-Looking Perspective
The Rationale for Fluorination: A Bioisosteric Advantage
The introduction of a fluorine atom onto the phenyl ring at the ortho position is a deliberate design choice with several potential benefits. Fluorine's high electronegativity and small van der Waals radius allow it to serve as a bioisostere for a hydrogen atom, often leading to improved metabolic stability by blocking sites of oxidative metabolism. Furthermore, the carbon-fluorine bond is exceptionally strong, contributing to the overall robustness of the molecule. The strategic placement of fluorine can also influence the conformation of the phenyl ring relative to the cyclohexanone core, which can be critical for optimizing interactions with biological targets.
Hypothesized Therapeutic Applications Based on Structural Analogs
-
Analgesia and Neuropharmacology: The 4-amino-4-arylcyclohexanone scaffold is a known pharmacophore for analgesic activity. It is plausible that derivatives of 3-(2-Fluorophenyl)cyclohexanone could be synthesized to target opioid or other central nervous system receptors, potentially leading to the development of novel pain management therapies.
-
Anti-inflammatory and Anti-cancer Activity: The cyclohexanone core is present in a variety of natural and synthetic compounds with demonstrated anti-inflammatory and cytotoxic properties. For instance, certain cyclohexanone derivatives have been shown to inhibit enzymes like cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX)[1]. The 2,6-bis(arylidene)cyclohexanone series has been investigated for its anti-leukemia activity. Therefore, 3-(2-Fluorophenyl)cyclohexanone could serve as a precursor for novel anti-inflammatory or anti-cancer agents.
-
Versatile Chemical Intermediate: Beyond its potential intrinsic bioactivity, 3-Phenylcyclohexanone is recognized as a versatile intermediate in fine chemical synthesis[2]. The presence of a ketone and an alpha-carbon allows for a wide range of chemical transformations, making 3-(2-Fluorophenyl)cyclohexanone a valuable starting material for creating diverse libraries of compounds for high-throughput screening[2]. Such libraries could be instrumental in identifying novel hits for a variety of biological targets.
Structure-Activity Relationship (SAR) Considerations
The development of bioactive compounds from the 3-(2-Fluorophenyl)cyclohexanone scaffold would heavily rely on systematic SAR studies. Key modifications to explore would include:
-
Substitution on the Cyclohexanone Ring: Introduction of various functional groups at different positions of the cyclohexanone ring could modulate potency and selectivity.
-
Modification of the Phenyl Ring: While the 2-fluoro substitution is a key feature, further substitution on the phenyl ring could fine-tune electronic and steric properties.
-
Derivatization of the Ketone: Conversion of the ketone to other functional groups, such as amines, oximes, or hydrazones, would significantly expand the chemical space and potential biological activities.
Part 2: Experimental Protocols
The following protocols provide a general framework for the synthesis, derivatization, and preliminary biological evaluation of compounds based on the 3-(2-Fluorophenyl)cyclohexanone scaffold.
Protocol for the Synthesis of 3-(2-Fluorophenyl)cyclohexanone (Hypothetical Route)
While a specific literature procedure for the synthesis of 3-(2-Fluorophenyl)cyclohexanone is not available, a plausible approach would be a Michael addition of a suitable organometallic reagent to a cyclohexenone precursor, followed by protonation.
Materials:
-
2-Cyclohexen-1-one
-
(2-Fluorophenyl)magnesium bromide (prepared from 1-bromo-2-fluorobenzene and magnesium turnings)
-
Copper(I) iodide (CuI)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred suspension of CuI (0.1 eq) in anhydrous THF at -78 °C under an inert atmosphere (e.g., argon), add a solution of (2-Fluorophenyl)magnesium bromide (1.2 eq) in THF dropwise.
-
Stir the resulting mixture at -78 °C for 30 minutes to form the Gilman cuprate reagent.
-
Add a solution of 2-cyclohexen-1-one (1.0 eq) in anhydrous THF dropwise to the reaction mixture.
-
Stir the reaction at -78 °C for 2 hours, then allow it to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 3-(2-Fluorophenyl)cyclohexanone.
Validation: The structure of the synthesized compound should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol for the Reductive Amination of 3-(2-Fluorophenyl)cyclohexanone
This protocol describes the conversion of the ketone to an amine, a common step in the synthesis of many bioactive molecules.
Materials:
-
3-(2-Fluorophenyl)cyclohexanone
-
Ammonium acetate or a primary/secondary amine
-
Sodium cyanoborohydride (NaBH₃CN)
-
Methanol
-
Glacial acetic acid
-
Sodium bicarbonate solution
-
Ethyl acetate
Procedure:
-
Dissolve 3-(2-Fluorophenyl)cyclohexanone (1.0 eq) and ammonium acetate (10 eq) in methanol.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Add sodium cyanoborohydride (1.5 eq) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Quench the reaction by adding water and basify with sodium bicarbonate solution.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the resulting amine by column chromatography or crystallization.
Validation: The successful formation of the amine can be confirmed by the disappearance of the ketone peak in the IR spectrum and the appearance of characteristic amine peaks in the ¹H NMR spectrum.
General Protocol for In Vitro Biological Screening
Once a library of derivatives based on the 3-(2-Fluorophenyl)cyclohexanone scaffold has been synthesized, a preliminary assessment of their biological activity can be performed using standard in vitro assays.
Example: Anti-inflammatory Activity (COX-2 Inhibition Assay)
-
Assay Principle: A commercially available COX-2 inhibitor screening kit can be used. These assays typically measure the peroxidase activity of COX-2, where the oxidation of a chromogenic substrate is monitored spectrophotometrically.
-
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, add the assay buffer, heme, COX-2 enzyme, and the test compound at various concentrations.
-
Incubate for a specified time at room temperature.
-
Initiate the reaction by adding arachidonic acid.
-
Measure the absorbance at the appropriate wavelength at multiple time points.
-
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each concentration of the test compound. Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity).
Validation: Include a known COX-2 inhibitor (e.g., celecoxib) as a positive control and a vehicle control (DMSO) in the assay.
Part 3: Visualization & Formatting
Data Presentation
Table 1: Hypothetical IC₅₀ Values of 3-(2-Fluorophenyl)cyclohexanone Derivatives against COX-2
| Compound ID | R1-Substituent | R2-Substituent | IC₅₀ (µM) |
| 3-FPCH | H | =O | >100 |
| 3-FPCH-Amine | H | -NH₂ | 55.2 |
| 3-FPCH-N-Me | H | -NH(CH₃) | 32.8 |
| Celecoxib | - | - | 0.04 |
Note: The data presented in this table is purely hypothetical and for illustrative purposes only.
Experimental Workflows
Caption: A generalized workflow for the synthesis, screening, and optimization of drug candidates from a 3-(2-Fluorophenyl)cyclohexanone scaffold.
Conclusion
3-(2-Fluorophenyl)cyclohexanone stands as a promising yet underexplored scaffold in medicinal chemistry. While direct evidence of its biological activity is currently lacking in the public domain, the known therapeutic relevance of its structural analogs provides a strong impetus for its investigation. The strategic incorporation of fluorine, coupled with the versatility of the cyclohexanone ring, offers a rich chemical space for the development of novel therapeutic agents. The protocols and conceptual frameworks presented in this guide are intended to serve as a valuable resource for researchers poised to explore the untapped potential of this intriguing molecule. Through systematic synthesis, derivatization, and biological evaluation, the scientific community can elucidate the true medicinal value of 3-(2-Fluorophenyl)cyclohexanone and its derivatives.
References
-
Synthesis and structure-activity relationships of 5-amino-6-fluoro-1-[(1R,2S)-2-fluorocyclopropan-1-yl]-8-methylquinolonecarboxylic acid antibacterials having fluorinated 7-[(3R)-3-(1-aminocyclopropan-1-yl)pyrrolidin-1-yl] substituents. Journal of Medicinal Chemistry, 2003. [Link]
-
Sumathi, T., et al. (2025). Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. ResearchGate. [Link]
-
Quantitative structure–activity relationship for anti-leukemia activity of 2,6-bis(arylidene)cyclohexanones derivatives using Free-Wilson approach. RHAZES: Green and Applied Chemistry. [Link]
-
Bio-active fluorinated cyclohexenones. ResearchGate. [Link]
-
3-Phenylcyclohexanone. PubChem. [Link]
-
4-Amino-4-arylcyclohexanones and their derivatives, a novel class of analgesics. 1. Modification of the aryl ring. Journal of Medicinal Chemistry. [Link]
-
Synthesis and Biological Activity of New 4‐tert‐Butylcyclohexanone Derivatives. Chemistry & Biodiversity. [Link]
- Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
-
Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. MDPI. [Link]
-
Cyclohexanone synthesis. Organic Chemistry Portal. [Link]
-
2-(3-Fluorophenyl)-2-(methylamino)cyclohexanone. PubChem. [Link]
-
Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. [Link]
-
Arylcyclopropanes: Properties, Synthesis and Use in Medicinal Chemistry. Docentes FCT NOVA. [Link]
-
Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. PubMed. [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. MDPI. [Link]
-
Synthesis and Biological Evaluation of Some New 3-Aryl-2-thioxo-2,3-dihydroquinazolin-4(1H)-ones and 3-Aryl-2-(benzylthio)quinazolin-4(3H)-ones as Antioxidants; COX-2, LDHA, α-Glucosidase and α-Amylase Inhibitors; and Anti-. MDPI. [Link]
-
Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. MDPI. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PMC. [Link]
-
Continuous Flow Synthesis of Anticancer Drugs. PMC. [Link]
Sources
The Synthetic Versatility of 3-(2-Fluorophenyl)cyclohexanone: A Guide for the Modern Chemist
Introduction: In the landscape of contemporary organic synthesis and medicinal chemistry, the strategic incorporation of fluorine atoms into molecular scaffolds is a widely recognized strategy for modulating pharmacokinetic and pharmacodynamic properties.[1] The 3-(2-Fluorophenyl)cyclohexanone motif serves as a privileged building block, offering a unique combination of a conformationally restricted cyclohexyl core and a strategically positioned fluorinated aromatic ring. This guide provides an in-depth exploration of the synthesis and synthetic applications of 3-(2-Fluorophenyl)cyclohexanone, complete with detailed protocols and mechanistic insights to empower researchers in the fields of drug discovery and materials science.
I. Synthesis of 3-(2-Fluorophenyl)cyclohexanone: Asymmetric 1,4-Conjugate Addition
The most elegant and stereocontrolled method for the synthesis of 3-(2-Fluorophenyl)cyclohexanone is the rhodium-catalyzed asymmetric 1,4-addition of (2-fluorophenyl)boronic acid to 2-cyclohexenone. This method, adapted from the seminal work on asymmetric arylation by Hayashi and Miyaura, allows for the enantioselective installation of the fluorinated aryl group.[2][3][4]
Mechanism Rationale: The reaction proceeds via a catalytic cycle involving the transmetalation of the aryl group from boron to the rhodium(I) center, followed by migratory insertion of the cyclohexenone into the rhodium-aryl bond. The chiral BINAP ligand coordinates to the rhodium center, creating a chiral environment that directs the facial selectivity of the enone insertion, thus leading to a high degree of enantioselectivity in the product.[2][3] The subsequent hydrolysis of the rhodium enolate intermediate regenerates the catalyst and furnishes the desired 3-arylcyclohexanone.
Experimental Protocol: Asymmetric Synthesis of (R)-3-(2-Fluorophenyl)cyclohexanone
Materials:
-
[Rh(acac)(C₂H₄)₂] (1.0 mol%)
-
(S)-BINAP (1.1 mol%)
-
(2-Fluorophenyl)boronic acid (1.5 equiv)
-
2-Cyclohexenone (1.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (deionized)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add [Rh(acac)(C₂H₄)₂] (1.0 mol%) and (S)-BINAP (1.1 mol%).
-
Add anhydrous 1,4-dioxane to dissolve the catalyst components and stir for 15 minutes at room temperature to allow for ligand exchange.
-
To this catalyst solution, add (2-Fluorophenyl)boronic acid (1.5 equiv) and 2-cyclohexenone (1.0 equiv).
-
Add water (10% v/v of dioxane) to the reaction mixture.
-
Heat the mixture to 100 °C and stir for 5 hours, monitoring the reaction progress by TLC.
-
Upon completion, cool the reaction to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solution under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford (R)-3-(2-Fluorophenyl)cyclohexanone.
Data Summary Table:
| Property | Value |
| Appearance | Colorless to pale yellow oil |
| Molecular Formula | C₁₂H₁₃FO |
| Molecular Weight | 192.23 g/mol |
| Boiling Point | Approx. 130-135 °C at 0.5 mmHg (estimated from 3-phenylcyclohexanone)[4] |
| Enantiomeric Excess | Typically >95% ee |
II. Application in Core Scaffold Modification
The true utility of 3-(2-Fluorophenyl)cyclohexanone lies in its capacity to serve as a versatile intermediate for the construction of more complex molecular architectures. The carbonyl group and the alpha-protons provide reactive handles for a variety of synthetic transformations.
A. Alpha-Alkylation for Elaboration of the Cyclohexane Core
The introduction of alkyl substituents at the C2 and C6 positions of the cyclohexanone ring is a common strategy for exploring structure-activity relationships. This can be achieved through the formation of a lithium enolate followed by quenching with an electrophile.[5]
Causality of Experimental Choices: The use of lithium diisopropylamide (LDA) at low temperatures (-78 °C) is crucial for the regioselective formation of the kinetic enolate at the less hindered C6 position.[6] The subsequent addition of an alkyl halide leads to the formation of a new carbon-carbon bond.
Experimental Protocol: α-Alkylation of 3-(2-Fluorophenyl)cyclohexanone
Materials:
-
3-(2-Fluorophenyl)cyclohexanone (1.0 equiv)
-
Diisopropylamine (1.2 equiv)
-
n-Butyllithium (1.1 equiv)
-
Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried Schlenk flask under argon, add anhydrous THF and cool to -78 °C.
-
Add diisopropylamine (1.2 equiv) followed by the dropwise addition of n-butyllithium (1.1 equiv). Stir for 30 minutes at -78 °C to generate LDA.
-
Slowly add a solution of 3-(2-Fluorophenyl)cyclohexanone (1.0 equiv) in anhydrous THF to the LDA solution. Stir for 1 hour at -78 °C to form the enolate.
-
Add the alkyl halide (1.2 equiv) and allow the reaction to slowly warm to room temperature overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
B. Synthesis of Spirocyclic Scaffolds: The Spirooxindole Core
Spirooxindoles are a prominent class of heterocyclic compounds with a wide range of biological activities.[7][8][9][10] 3-(2-Fluorophenyl)cyclohexanone can be employed in a multicomponent reaction to construct these valuable scaffolds.
Workflow Diagram:
Caption: Multicomponent synthesis of a spirooxindole.
Experimental Protocol: Synthesis of a Spiro[cyclohexane-oxindole] Derivative
Materials:
-
3-(2-Fluorophenyl)cyclohexanone (1.0 equiv)
-
Isatin (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Piperidine (20 mol%)
-
Ethanol
-
Ice-cold ethanol
Procedure:
-
In a round-bottom flask, combine 3-(2-Fluorophenyl)cyclohexanone (1.0 equiv), isatin (1.0 equiv), and malononitrile (1.0 equiv) in ethanol.
-
Add piperidine (20 mol%) to the mixture.
-
Reflux the reaction mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction to room temperature and then place it in an ice bath to facilitate precipitation.
-
Collect the solid product by filtration and wash with ice-cold ethanol.
-
Recrystallize the product from ethanol to obtain the pure spirooxindole derivative.
C. Olefination via the Wittig Reaction
The Wittig reaction provides a reliable method for converting the carbonyl group of 3-(2-Fluorophenyl)cyclohexanone into an exocyclic double bond, a functional group that can be further manipulated.[11][12][13][14]
Reaction Principle: The reaction involves the nucleophilic attack of a phosphorus ylide on the carbonyl carbon, leading to the formation of a betaine intermediate which then collapses to form an oxaphosphetane. This four-membered ring intermediate fragments to yield the desired alkene and triphenylphosphine oxide.[12]
Experimental Protocol: Wittig Olefination
Materials:
-
Methyltriphenylphosphonium bromide (1.1 equiv)
-
n-Butyllithium (1.0 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
3-(2-Fluorophenyl)cyclohexanone (1.0 equiv)
-
Saturated aqueous ammonium chloride
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
Suspend methyltriphenylphosphonium bromide (1.1 equiv) in anhydrous THF in a flame-dried Schlenk flask under argon.
-
Cool the suspension to 0 °C and add n-butyllithium (1.0 equiv) dropwise.
-
Allow the mixture to warm to room temperature and stir for 1 hour to form the ylide (a color change to deep yellow/orange is typically observed).
-
Cool the ylide solution to 0 °C and add a solution of 3-(2-Fluorophenyl)cyclohexanone (1.0 equiv) in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir for 12 hours.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
III. Stereoselective Transformations
The stereochemical outcome of reactions involving the cyclohexanone ring is of paramount importance in the synthesis of chiral molecules.
Diastereoselective Reduction of the Carbonyl Group
The reduction of the ketone in 3-(2-Fluorophenyl)cyclohexanone yields the corresponding cyclohexanol with two possible diastereomers (cis and trans). The stereoselectivity of this reduction can be influenced by the choice of reducing agent and reaction conditions.[15][16][17][18]
Stereochemical Rationale: The reduction with sodium borohydride typically proceeds via axial attack of the hydride on the more stable chair conformation of the cyclohexanone, where the bulky 3-(2-fluorophenyl) group occupies an equatorial position. This leads to the formation of the trans-alcohol as the major product.[17]
Experimental Protocol: Diastereoselective Reduction
Materials:
-
3-(2-Fluorophenyl)cyclohexanone (1.0 equiv)
-
Sodium borohydride (1.5 equiv)
-
Methanol
-
1 M Hydrochloric acid
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 3-(2-Fluorophenyl)cyclohexanone (1.0 equiv) in methanol in a round-bottom flask and cool to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equiv) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Carefully quench the reaction by the dropwise addition of 1 M HCl until gas evolution ceases.
-
Neutralize the solution with saturated aqueous sodium bicarbonate.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield the crude product, which can be further purified by chromatography if necessary. The diastereomeric ratio can be determined by ¹H NMR analysis.
IV. Application in the Synthesis of Fused Heterocycles: The Pyrimidine Core
Fused pyrimidines are a class of heterocycles with significant therapeutic potential.[1][19][20][21][22] 3-(2-Fluorophenyl)cyclohexanone can serve as a precursor for the synthesis of these important scaffolds.
Synthetic Strategy Diagram:
Caption: General route to fused pyrimidines.
Experimental Protocol: Synthesis of a Fused Pyrimidine Derivative
Materials:
-
3-(2-Fluorophenyl)cyclohexanone (1.0 equiv)
-
Urea (or thiourea) (1.2 equiv)
-
Sodium ethoxide (1.5 equiv)
-
Ethanol (anhydrous)
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) (1.1 equiv)
-
Dioxane
Procedure:
Step 1: Condensation
-
To a solution of sodium ethoxide (1.5 equiv) in anhydrous ethanol, add 3-(2-Fluorophenyl)cyclohexanone (1.0 equiv) and urea (1.2 equiv).
-
Reflux the mixture for 8-12 hours, monitoring by TLC.
-
Cool the reaction to room temperature and neutralize with acetic acid.
-
Remove the solvent under reduced pressure and partition the residue between water and ethyl acetate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to obtain the crude tetrahydropyrimidine derivative.
Step 2: Aromatization
-
Dissolve the crude product from Step 1 in dioxane.
-
Add DDQ (1.1 equiv) and reflux the mixture for 3-5 hours.
-
Cool the reaction and filter to remove the precipitated hydroquinone.
-
Concentrate the filtrate and purify the residue by column chromatography to afford the fused pyrimidine derivative.
V. Conclusion
3-(2-Fluorophenyl)cyclohexanone is a highly valuable and versatile building block in modern organic synthesis. Its straightforward preparation via asymmetric catalysis and the reactivity of its functional groups allow for the construction of a diverse array of complex molecules, including spirocycles and fused heterocycles of significant interest in medicinal chemistry. The protocols and insights provided herein are intended to serve as a practical guide for researchers looking to leverage the synthetic potential of this important intermediate.
VI. References
-
Zhou, J. et al. (2018). Synthesis and biological evaluation of novel spirooxindole derivatives as potential anticancer agents. European Journal of Medicinal Chemistry, 157, 1074-1085.
-
Ji, S. et al. (2016). One-pot synthesis of novel spiro[cyclohexanone-oxindoles/pyrazolones] via a three-component reaction. Tetrahedron Letters, 57(32), 3645-3649.
-
Barakat, A. et al. (2019). Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. Molecules, 24(15), 2788.
-
Takaya, Y., Ogasawara, M., Hayashi, T., Sakai, M., & Miyaura, N. (2000). Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes. Chirality, 12(5-6), 469-471.
-
Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (2004). (R)-(+)-3-PHENYLCYCLOHEXANONE. Organic Syntheses, 81, 137.
-
Hayashi, T., Senda, T., Takaya, Y., & Ogasawara, M. (1999). Rhodium-Catalyzed Asymmetric 1,4-Addition of Aryl- and Alkenylboronic Acids to Enones. Journal of the American Chemical Society, 121(49), 11591–11592.
-
Wang, X. et al. (2018). Synthesis of 3-spirooxindole 3H-indoles through Rh(iii)-catalyzed [4 + 1] redox-neutral spirocyclization of N-aryl amidines with diazo oxindoles. Organic Chemistry Frontiers, 5(11), 1784-1788.
-
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2015). Synthesis and anticancer activity of some fused pyrimidines and related heterocycles. Chemistry Central Journal, 9(1), 5.
-
Reddy, C. R. et al. (2009). Multi-Component Reaction Discovery: Three-Component Synthesis of Spirooxindoles. Organic Letters, 11(15), 3342–3345.
-
Smith, A. B. et al. (2013). The α-Alkylation of Ketones in Flow. Organic & Biomolecular Chemistry, 11(43), 7401-7409.
-
Marco-Contelles, J. et al. (2011). Deconjugative α-Alkylation of Cyclohexenecarboxaldehydes: An Access to Diverse Terpenoids. The Journal of Organic Chemistry, 76(15), 6296-6304.
-
Gomaa, M. A.-M. (2017). Synthesis of various fused pyrimidine rings and their pharmacological and antimicrobial evaluation. Journal of the Iranian Chemical Society, 14(5), 1061-1070.
-
Hassan, A. S. et al. (2021). Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities. Anticancer Agents in Medicinal Chemistry, 21(17), 2443-2463.
-
BenchChem. (2025). Catalyst selection for the synthesis of 3-Isopropenylcyclohexanone. BenchChem.
-
Kurbatov, S. V. et al. (2017). Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. Molecules, 22(8), 1251.
-
Wikipedia. (2023). Narasaka–Prasad reduction. In Wikipedia.
-
University of Michigan. (n.d.). The Wittig Reaction: Synthesis of Alkenes.
-
de Magalhães, M. T. et al. (2021). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Molecules, 26(16), 4949.
-
Stork, G., & Dowd, P. (1963). A New Method for the Alkylation of Ketones. Journal of the American Chemical Society, 85(14), 2178–2180.
-
Wikipedia. (2023). Wittig reaction. In Wikipedia.
-
Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions.
-
Hayashi, T. et al. (2004). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboron Reagents to 5,6-Dihydro-2(1H)-pyridinones. Asymmetric Synthesis of 4-Aryl-2-piperidinones. Journal of the American Chemical Society, 126(12), 3714–3715.
-
Ashenhurst, J. (2018, February 6). Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.
-
Ohno, S. et al. (2009). Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. The Journal of Physical Chemistry A, 113(11), 2578-2583.
-
Vrije Universiteit Brussel. (2009). Theoretical study on the mechanism and diastereoselectivity of NaBH4 Reduction.
-
Chad's Prep. (2021, April 20). 21.4 Alpha Alkylation | Organic Chemistry [Video]. YouTube.
-
Hayashi, T. et al. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science, 8(12), 8075–8083.
-
Minnesota State University Moorhead. (n.d.). NaBH4 Reduction of Ketone to Alcohol.
-
Sardini, S. R., & Stoltz, B. M. (2015). Preparation of (S)-tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses, 92, 247-261.
-
Murugan, R., & Ramakrishnan, V. T. (1980). Quantitative prediction of stereochemistry in the reduction of cyclohexanones by sodium borohydride. Canadian Journal of Chemistry, 58(18), 1993-1995.
Sources
- 1. mdpi.com [mdpi.com]
- 2. sci-hub.st [sci-hub.st]
- 3. Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. rsc.org [rsc.org]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 3-spirooxindole 3H-indoles through Rh(iii)-catalyzed [4 + 1] redox-neutral spirocyclization of N-aryl amidines with diazo oxindoles - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 10. Multicomponent Reaction Discovery: Three-Component Synthesis of Spirooxindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 11. web.mnstate.edu [web.mnstate.edu]
- 12. Wittig reaction - Wikipedia [en.wikipedia.org]
- 13. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tus.elsevierpure.com [tus.elsevierpure.com]
- 17. web.mnstate.edu [web.mnstate.edu]
- 18. researchgate.net [researchgate.net]
- 19. Synthesis and anticancer activity of some fused pyrimidines and related heterocycles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Multi-Component Reactions of Cyclohexan-1,3-dione: Synthesis of Fused Pyran, Pyridine, Thiophene and Pyrazole Derivatives with c-Met, Anti-Proliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
Application Notes and Protocols: Derivatization of 3-(2-Fluorophenyl)cyclohexanone for Biological Screening
Introduction
The 3-(2-Fluorophenyl)cyclohexanone scaffold is a privileged structure in medicinal chemistry, offering a versatile platform for the synthesis of diverse compound libraries.[1][2] The presence of the fluorophenyl group can enhance metabolic stability and binding affinity to biological targets due to the unique properties of the fluorine atom, such as its high electronegativity and ability to form strong carbon-fluorine bonds.[3][4] The cyclohexanone ring provides a three-dimensional framework that can be readily functionalized to explore chemical space and optimize pharmacokinetic and pharmacodynamic properties.[1][2] This application note provides a detailed guide for the derivatization of 3-(2-Fluorophenyl)cyclohexanone and outlines protocols for subsequent biological screening to identify novel bioactive molecules. The strategic derivatization of this core structure allows for the generation of analogs with potential applications in various therapeutic areas, including oncology, inflammation, and infectious diseases.[5][6][7]
Derivatization Strategies
The chemical reactivity of the carbonyl group and the adjacent α-carbons in 3-(2-Fluorophenyl)cyclohexanone allows for a variety of chemical transformations. This section details three robust and widely applicable derivatization strategies: Reductive Amination, Wittig Reaction, and Aldol Condensation. Each strategy is presented with the underlying chemical principles, detailed experimental protocols, and expected outcomes.
Reductive Amination: Introduction of Amine Diversity
Reductive amination is a powerful method for converting ketones into amines.[8] This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate from the reaction of the cyclohexanone with a primary or secondary amine, followed by in-situ reduction to the corresponding amine. This method is highly versatile, allowing for the introduction of a wide array of amine-containing substituents, which can significantly influence the biological activity of the parent molecule. The choice of reducing agent is critical; sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for the iminium ion over the ketone.[9]
Experimental Protocol: Reductive Amination
This protocol details the reductive amination of 3-(2-Fluorophenyl)cyclohexanone with a representative primary amine, benzylamine.
Materials:
-
3-(2-Fluorophenyl)cyclohexanone
-
Benzylamine
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
1,2-Dichloroethane (DCE)
-
Acetic acid (glacial)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl acetate
Procedure:
-
To a stirred solution of 3-(2-Fluorophenyl)cyclohexanone (1.0 eq) in 1,2-dichloroethane (0.2 M), add benzylamine (1.1 eq) followed by glacial acetic acid (1.2 eq).
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl acetate eluent system.
-
Upon completion, quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the desired N-benzyl-3-(2-fluorophenyl)cyclohexanamine.
Expected Data
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) |
| N-benzyl-3-(2-fluorophenyl)cyclohexanamine | C₁₉H₂₂FN | 299.39 | 75-85 | 7.40-7.10 (m, 9H), 3.85 (s, 2H), 3.20-3.10 (m, 1H), 2.90-2.80 (m, 1H), 2.20-1.50 (m, 8H) |
Wittig Reaction: Carbonyl to Alkene Transformation
The Wittig reaction is a cornerstone of organic synthesis for the creation of carbon-carbon double bonds by reacting a ketone or aldehyde with a phosphorus ylide (phosphorane).[10][11][12] This reaction is highly reliable for converting the carbonyl group of 3-(2-Fluorophenyl)cyclohexanone into an exocyclic methylene group or other substituted alkenes, depending on the ylide used.[12][13] The formation of the alkene is driven by the thermodynamically favorable formation of triphenylphosphine oxide as a byproduct.[10]
Experimental Protocol: Wittig Reaction
This protocol describes the synthesis of 3-(2-Fluorophenyl)-1-methylenecyclohexane.
Materials:
-
Methyltriphenylphosphonium bromide
-
n-Butyllithium (n-BuLi) in hexanes
-
Anhydrous tetrahydrofuran (THF)
-
3-(2-Fluorophenyl)cyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Hexanes
Procedure:
-
Ylide Preparation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (nitrogen or argon), suspend methyltriphenylphosphonium bromide (1.2 eq) in anhydrous THF (0.3 M).
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise. The mixture will turn a characteristic deep yellow or orange color, indicating ylide formation.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.
-
Wittig Reaction: In a separate flame-dried flask, dissolve 3-(2-Fluorophenyl)cyclohexanone (1.0 eq) in anhydrous THF (0.5 M) and cool to 0 °C.
-
Slowly transfer the prepared ylide solution to the ketone solution via cannula.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor by TLC (9:1 Hexanes:Ethyl acetate).
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the mixture with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using hexanes as the eluent to remove the triphenylphosphine oxide byproduct and isolate the product.
Expected Data
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | ¹H NMR (CDCl₃, 400 MHz) δ (ppm) |
| 3-(2-Fluorophenyl)-1-methylenecyclohexane | C₁₃H₁₅F | 190.26 | 60-70 | 7.30-7.00 (m, 4H), 4.75 (s, 2H), 3.10-3.00 (m, 1H), 2.50-1.60 (m, 8H) |
Aldol Condensation: Carbon-Carbon Bond Formation
The Aldol condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which can then dehydrate to an α,β-unsaturated carbonyl.[14][15][16] In the context of 3-(2-Fluorophenyl)cyclohexanone, this reaction can be used to introduce a variety of substituents at the C2 or C6 position. The reaction is typically base-catalyzed, and the choice of base and reaction conditions can influence the outcome.[14]
Experimental Protocol: Aldol Condensation
This protocol outlines the base-catalyzed self-condensation of 3-(2-Fluorophenyl)cyclohexanone.
Materials:
-
3-(2-Fluorophenyl)cyclohexanone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl), 1 M
-
Dichloromethane (DCM)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hexanes
-
Ethyl acetate
Procedure:
-
Dissolve 3-(2-Fluorophenyl)cyclohexanone (1.0 eq) in ethanol (0.5 M) in a round-bottom flask.
-
Add an aqueous solution of sodium hydroxide (2.0 eq, 2 M solution) to the flask.
-
Heat the mixture to reflux and stir for 4-6 hours. Monitor the reaction by TLC (4:1 Hexanes:Ethyl acetate).
-
Cool the reaction mixture to room temperature and neutralize with 1 M HCl until the pH is approximately 7.
-
Remove the ethanol under reduced pressure.
-
Extract the aqueous residue with dichloromethane (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate.
Expected Data
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Key Spectroscopic Feature |
| (E)-2-(3-(2-fluorophenyl)cyclohexylidene)-3-(2-fluorophenyl)cyclohexan-1-one | C₂₆H₂₆F₂O | 392.48 | 50-60 | Appearance of a new olefinic proton signal in the ¹H NMR spectrum around 6.5-7.0 ppm. |
Biological Screening
Once a library of derivatives has been synthesized, the next critical step is to evaluate their biological activity. The choice of screening assays will depend on the therapeutic area of interest. High-throughput screening (HTS) is often employed to rapidly assess large numbers of compounds.[17]
Primary Screening Assays
Primary screens are designed to identify "hits" from the compound library that exhibit activity against a specific biological target or produce a desired phenotypic response.[18] These assays are typically performed at a single concentration.
Types of Primary Assays:
-
Biochemical Assays: These assays measure the effect of a compound on a purified biological target, such as an enzyme or receptor.[17] Examples include kinase activity assays and receptor binding assays.[19]
-
Cell-based Assays: These assays assess the effect of a compound on whole cells.[17] They can measure various cellular responses, such as cell viability, proliferation, apoptosis, or the expression of specific genes or proteins.[17][18]
Secondary Screening and Hit-to-Lead Optimization
Compounds identified as hits in the primary screen are then subjected to secondary screening to confirm their activity and determine their potency (e.g., IC₅₀ or EC₅₀ values).[19] This stage often involves dose-response studies and selectivity profiling against related targets. The data from these assays guide the structure-activity relationship (SAR) studies, which are crucial for optimizing the lead compounds to improve their efficacy, selectivity, and pharmacokinetic properties.[18]
Example Screening Workflow
Conclusion
The 3-(2-Fluorophenyl)cyclohexanone scaffold provides a fertile starting point for the discovery of novel bioactive compounds. The derivatization strategies outlined in this application note—reductive amination, Wittig reaction, and aldol condensation—offer robust and versatile methods for generating a diverse chemical library. A systematic approach to biological screening, beginning with high-throughput primary assays followed by more detailed secondary evaluation, is essential for identifying and optimizing promising lead candidates. The combination of synthetic chemistry and biological testing detailed herein provides a comprehensive framework for researchers engaged in drug discovery and development.
References
-
Longdom Publishing. Biological Assays: Innovations and Applications. [Link]
-
Organic Chemistry Tutor. Reductive Amination. [Link]
-
Georg Thieme Verlag Stuttgart · New York. Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. [Link]
-
Creative BioMart. Drug Discovery Screening. [Link]
-
ResearchGate. Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. [Link]
-
PMC. Current Screening Methodologies in Drug Discovery for Selected Human Diseases. [Link]
-
MDPI. Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. [Link]
-
PMC. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. [Link]
-
HELDA - University of Helsinki. Screening Methods for the Evaluation of Biological Activity in Drug Discovery. [Link]
-
Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol. [Link]
-
PMC. Screening and identification of novel biologically active natural compounds. [Link]
-
Metoree. Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry. [Link]
-
Scribd. Aldol Condensation of Cyclohexanone. [Link]
-
YouTube. ALDOL condensation of CYCLOHEXANONE. [Link]
-
ACS Publications. Cross-condensation reactions of cycloalkanones with aldehydes and primary alcohols under the influence of zirconocene complexes. [Link]
-
MDPI. Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. [Link]
-
PMC. Reductive aminations by imine reductases: from milligrams to tons. [Link]
-
Organic Syntheses Procedure. methylenecyclohexane. [Link]
-
LookChem. Cas 111982-49-1,Cyclohexanone, 2-(2-fluorophenyl)-2-(methylamino). [Link]
-
ResearchGate. Fluorophenyl Adamantane Derivatives Anticancer Activity and Biological Targets. [Link]
-
ACS Omega. Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC: QSAR Modeling, In Silico ADME-Tox Properties, and Structure-Based Drug Designing Approach. [Link]
-
ResearchGate. (PDF) Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. [Link]
-
University of Missouri–St. Louis. Synthesis of an Alkene via the Wittig Reaction. [Link]
-
Master Organic Chemistry. Wittig Reaction - Examples and Mechanism. [Link]
-
OpenStax. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. [Link]
-
ResearchGate. Synthesis and spectral studies of novel cyclohexanone based derivatives and their biological activity. [Link]
-
PubMed. The use of cyclohexanone as a "derivatizing" reagent for the GC-MS detection of amphetamines and ephedrines in seizures and the urine. [Link]
-
ResearchGate. (PDF) SYNTHESIS OF NOVEL CYCLOHEXANONE DERIVATIVES AS BCR-ABL T1351 INHIBITORS. [Link]
-
MDPI. Flavonoids, Chalcones, and Their Fluorinated Derivatives—Recent Advances in Synthesis and Potential Medical Applications. [Link]
- Google Patents.
-
ResearchGate. Cyclohexanone/sulfonated polymer catalyst: A new simple derivatizing procedure for GC-MS determination of 2- and 3-monochloropropanediols. [Link]
-
ACS Publications. Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. [Link]
-
PubMed. Determination of cyclohexamone after derivatization with 2,4-dinitrophenyl hydrazine in intravenous solutions stored in PVC bags by high performance liquid chromatography. [Link]
-
PubChem. 2-(3-Fluorophenyl)-2-(methylamino)cyclohexanone. [Link]
-
PubMed. Determination of 2-alkylcyclobutanones by combining precolumn derivatization with 1-naphthalenyl hydrazine and ultra-performance liquid chromatography with fluorescence detection. [Link]
Sources
- 1. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 10. people.chem.umass.edu [people.chem.umass.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. 19.11 Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction - Organic Chemistry | OpenStax [openstax.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Aldol Condensation of Cyclohexanone: A Key Reaction in Organic Chemistry - Shandong Qibo New Energy Co., Ltd. [qiboch.com]
- 15. scribd.com [scribd.com]
- 16. m.youtube.com [m.youtube.com]
- 17. longdom.org [longdom.org]
- 18. Drug Discovery Screening - Creative BioMart [creativebiomart.net]
- 19. helda.helsinki.fi [helda.helsinki.fi]
Application Note & Protocols: High-Throughput Screening for Inhibitors of the BRD4-Nutlin Interaction Using a Fluorescence Polarization Assay
Abstract
Protein-protein interactions (PPIs) represent a vast and largely untapped class of therapeutic targets. The Bromodomain and Extra-Terminal (BET) family of proteins, particularly BRD4, has emerged as a critical regulator of oncogene expression through its interaction with acetylated histones. This application note details a robust, high-throughput screening (HTS) assay designed to identify small molecule inhibitors of the interaction between the first bromodomain of BRD4 (BRD4-BD1) and a peptide derived from the Nutlin protein, a known interaction partner. We present a fluorescence polarization (FP) based assay, a homogenous and sensitive method well-suited for HTS campaigns.[1][2][3] This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale, detailed experimental protocols, data analysis, and validation of the assay. The hypothetical compound, 3-(2-Fluorophenyl)cyclohexanone, will be used as an exemplary test case for screening and characterization.
Introduction: Targeting the BRD4-Nutlin Interaction
The BET family of proteins, comprising BRD2, BRD3, BRD4, and BRDT, are epigenetic readers that recognize and bind to acetylated lysine residues on histone tails, thereby recruiting transcriptional machinery to specific genomic loci. BRD4, in particular, is a key activator of oncogenes such as MYC and is a validated target in various cancers. The interaction between BRD4's bromodomains and acetylated proteins, including transcription factors and viral proteins like Nutlin, is crucial for its function. Disrupting these PPIs with small molecules is a promising therapeutic strategy.[4][5]
This application note describes a competitive binding assay in a 384-well format using fluorescence polarization.[1][6] In this assay, a fluorescently labeled peptide derived from Nutlin (the "tracer") binds to recombinant BRD4-BD1, resulting in a high polarization signal. Small molecules that competitively inhibit this interaction will displace the tracer, leading to a decrease in the polarization signal. This method offers a direct, in-solution measurement of binding and is highly amenable to automation and miniaturization for large-scale screening.[7]
Scientific Principles of Fluorescence Polarization
Fluorescence polarization is a technique based on the rotational movement of fluorescent molecules in solution.[1][3] When a small, fluorescently labeled molecule (the tracer) is excited with polarized light, it tumbles rapidly in solution, and the emitted light is largely depolarized.[3][6] However, when the tracer binds to a much larger molecule (e.g., a protein), its rotation is significantly slowed, and the emitted light remains highly polarized.[1][6][8] This change in polarization is directly proportional to the fraction of bound tracer and can be used to quantify binding events.[2]
Materials and Reagents
-
Protein: Recombinant Human BRD4-BD1 (amino acids 49-170), with an N-terminal His-tag (purity >95%).
-
Tracer: 5-FAM-labeled Nutlin peptide (sequence: Ac-Lys(Ac)-Val-Arg-Ser(Ac)-NH2).
-
Test Compound: 3-(2-Fluorophenyl)cyclohexanone, dissolved in 100% DMSO.
-
Assay Buffer: 50 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM DTT, 0.01% (v/v) Triton X-100.
-
Positive Control: JQ1 (a known BET bromodomain inhibitor).
-
Negative Control: 100% DMSO.
-
Microplates: 384-well, black, low-volume, non-binding surface microplates.
-
Instrumentation: A microplate reader capable of measuring fluorescence polarization with appropriate excitation and emission filters for fluorescein (Excitation: 485 nm, Emission: 535 nm).
Experimental Protocols
Assay Development and Optimization
Prior to initiating a high-throughput screen, it is crucial to optimize assay parameters to ensure robustness and sensitivity.[9][10]
3.1.1. Determination of Optimal Tracer Concentration:
-
Prepare a serial dilution of the 5-FAM-Nutlin tracer in assay buffer, ranging from 1 nM to 1 µM.
-
Dispense 20 µL of each tracer concentration into multiple wells of a 384-well plate.
-
Measure the fluorescence intensity and polarization of each well.
-
The optimal tracer concentration should be the lowest concentration that provides a stable and robust fluorescence signal, typically at least 3-fold above the background fluorescence of the buffer alone.[11]
3.1.2. BRD4-BD1 Saturation Binding Curve:
-
Prepare a serial dilution of BRD4-BD1 in assay buffer.
-
In a 384-well plate, add 10 µL of the optimized 5-FAM-Nutlin tracer concentration (at 2x the final desired concentration).
-
Add 10 µL of each BRD4-BD1 dilution to the wells.
-
Incubate the plate at room temperature for 60 minutes, protected from light.
-
Measure the fluorescence polarization.
-
Plot the polarization signal (in mP) against the BRD4-BD1 concentration and fit the data to a one-site binding model to determine the dissociation constant (Kd). The optimal protein concentration for the HTS is typically at or slightly below the Kd value to ensure a competitive assay format.
High-Throughput Screening Protocol for 3-(2-Fluorophenyl)cyclohexanone
This protocol is designed for a final assay volume of 20 µL in a 384-well plate format.
-
Compound Plating:
-
Using an acoustic liquid handler or a pin tool, transfer 100 nL of the test compound (3-(2-Fluorophenyl)cyclohexanone at 2 mM in 100% DMSO) into the assay wells. This results in a final compound concentration of 10 µM in 0.5% DMSO.
-
For control wells, add 100 nL of 100% DMSO (negative control) or JQ1 (positive control).
-
-
Protein Addition:
-
Prepare a 2x working solution of BRD4-BD1 in assay buffer.
-
Dispense 10 µL of the BRD4-BD1 solution into all wells.
-
Briefly centrifuge the plate (e.g., 1 minute at 1000 rpm) to ensure all components are at the bottom of the wells.
-
Incubate for 15 minutes at room temperature.
-
-
Tracer Addition and Incubation:
-
Prepare a 2x working solution of the 5-FAM-Nutlin tracer in assay buffer.
-
Dispense 10 µL of the tracer solution into all wells to initiate the binding reaction.
-
Briefly centrifuge the plate.
-
Incubate for 60 minutes at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the fluorescence polarization on a compatible plate reader.
-
Diagram: HTS Workflow for BRD4-Nutlin PPI Inhibitors
Caption: HTS workflow for the BRD4-Nutlin FP assay.
Data Analysis and Interpretation
4.1. Calculation of Percent Inhibition:
The raw fluorescence polarization data is used to calculate the percent inhibition for each test compound.
Percent Inhibition (%) = 100 * (1 - [(mP_sample - mP_low_control) / (mP_high_control - mP_low_control)])
Where:
-
mP_sample: The polarization value of the test compound well.
-
mP_low_control: The average polarization of the positive control wells (e.g., JQ1), representing maximal inhibition.
-
mP_high_control: The average polarization of the negative control wells (DMSO), representing no inhibition.
4.2. Assay Quality Control: Z'-Factor Calculation:
The Z'-factor is a statistical parameter used to evaluate the quality and robustness of an HTS assay.[9][12]
Z' = 1 - [(3 * (SD_high + SD_low)) / |Mean_high - Mean_low|]
Where:
-
SD_high and SD_low: Standard deviations of the high and low controls, respectively.
-
Mean_high and Mean_low: Averages of the high and low controls, respectively.
An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS.[9][12]
| Parameter | Value | Interpretation |
| Z'-Factor | > 0.5 | Excellent assay quality[9][12] |
| Signal-to-Background | > 3 | Good separation of signals[13] |
| DMSO Tolerance | < 10% signal change at 1% DMSO | Assay is robust to solvent[14] |
Table 1: Key HTS Assay Validation Parameters.
Hit Confirmation and Follow-up Studies
Compounds identified as "hits" in the primary screen (e.g., those exhibiting >50% inhibition) should be subjected to further validation to confirm their activity and rule out artifacts.
5.1. Dose-Response Curve:
Confirmed hits should be tested in a serial dilution to determine their potency (IC50 value). This involves running the same FP assay with a range of compound concentrations.
5.2. Orthogonal Assays:
To ensure that the observed activity is not due to assay-specific interference (e.g., compound autofluorescence), hits should be validated using an alternative assay format. A Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) or an AlphaLISA assay would be suitable orthogonal methods.[15][16][17]
Diagram: Hit Validation Workflow
Sources
- 1. Fluorescence Polarization Assay to Quantify Protein-Protein Interactions in an HTS Format | Springer Nature Experiments [experiments.springernature.com]
- 2. books.rsc.org [books.rsc.org]
- 3. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 5. High-throughput screen for inhibitors of protein-protein interactions in a reconstituted heat shock protein 70 (Hsp70) complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. pharmtech.com [pharmtech.com]
- 8. Protein-protein interactions [chemdiv.com]
- 9. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 10. A Practical Guide to Assay Development and High-Throughput Screening in Drug Discovery. | Anticancer Research [ar.iiarjournals.org]
- 11. Establishing and optimizing a fluorescence polarization assay [moleculardevices.com]
- 12. Inhibition of Protein-Protein Interactions: Cell-Based Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. High-Throughput Screening Assays to Identify Small Molecules Preventing Photoreceptor Degeneration Caused by the Rhodopsin P23H Mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. scholarworks.indianapolis.iu.edu [scholarworks.indianapolis.iu.edu]
- 17. revvity.com [revvity.com]
Application Note: High-Performance Analytical Strategies for the Quantification of 3-(2-Fluorophenyl)cyclohexanone
Introduction
3-(2-Fluorophenyl)cyclohexanone is a synthetic organic compound with a structure pertinent to the development of novel chemical entities in the pharmaceutical and agrochemical sectors. As a functionalized cyclohexanone, its precise and accurate quantification is paramount for various stages of research and development, including synthetic process monitoring, purity assessment of final products, stability testing, and pharmacokinetic studies. The presence of a fluorophenyl group and a cyclohexanone moiety imparts specific physicochemical characteristics that must be considered when developing robust analytical methods.
This guide provides detailed protocols for two primary analytical techniques for the quantification of 3-(2-Fluorophenyl)cyclohexanone: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). The causality behind experimental choices is explained to empower researchers to adapt these methods to their specific laboratory context and sample matrices.
Physicochemical Properties of the Analyte
Understanding the fundamental properties of 3-(2-Fluorophenyl)cyclohexanone is the first step in selecting and optimizing an analytical method. While data for the 3-substituted isomer is not widely published, the properties of the closely related 2-(2-Fluorophenyl)cyclohexanone provide a reliable reference point for method development.[1]
| Property | Value (Computed/Estimated) | Source |
| Molecular Formula | C₁₂H₁₃FO | [1] |
| Molecular Weight | 192.23 g/mol | [1] |
| IUPAC Name | 3-(2-Fluorophenyl)cyclohexan-1-one | - |
| Predicted XLogP3 | 2.7 | [1] |
| Boiling Point | Estimated >250 °C | - |
| UV Absorption | Expected due to the phenyl ring | - |
The compound's moderate polarity (XLogP3 of 2.7) and the presence of a UV-active chromophore (the fluorophenyl group) make it an excellent candidate for both reversed-phase HPLC-UV and GC-MS analysis.
Analytical Strategy: A Comparative Overview
The choice between HPLC and GC-MS is dictated by the specific requirements of the analysis, such as required sensitivity, sample matrix complexity, and the need for structural confirmation.
-
High-Performance Liquid Chromatography (HPLC): This is often the workhorse method for pharmaceutical analysis.[2][3][4] It is highly robust, reproducible, and suitable for non-volatile or thermally labile compounds. For 3-(2-Fluorophenyl)cyclohexanone, reversed-phase HPLC is ideal, separating the analyte based on its hydrophobic interactions with a C18 stationary phase. UV detection is simple, cost-effective, and provides sufficient sensitivity for many applications, such as purity analysis and content uniformity.
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique offers superior selectivity and sensitivity, making it the preferred method for trace-level quantification or analysis in complex matrices.[5][6] GC-MS provides structural confirmation through the mass spectrum, which is invaluable for impurity identification. The suitability of GC-MS depends on the analyte's volatility and thermal stability.[7] Given its molecular weight and structure, 3-(2-Fluorophenyl)cyclohexanone is expected to be sufficiently volatile and stable for GC analysis.
Method 1: Quantification by HPLC-UV
This protocol details a reversed-phase HPLC method with UV detection, a robust and widely accessible technique for quantifying 3-(2-Fluorophenyl)cyclohexanone in bulk material or simple formulations.
Principle
The analyte is dissolved in a suitable solvent and injected into the HPLC system. It is separated from impurities on a non-polar stationary phase (C18) using a polar mobile phase. The separation is based on the differential partitioning of the analyte between the two phases. Quantification is achieved by measuring the analyte's UV absorbance at a specific wavelength and comparing it to a calibration curve constructed from standards of known concentration.
Experimental Protocol: HPLC-UV
Instrumentation and Materials:
-
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a Diode Array Detector (DAD) or UV-Vis detector.
-
Analytical column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Solvents: Acetonitrile (ACN, HPLC grade), Water (Milli-Q or equivalent).
-
Reference Standard: 3-(2-Fluorophenyl)cyclohexanone of known purity.
-
Volumetric flasks, pipettes, and autosampler vials.
Step-by-Step Procedure:
-
Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile and Water (e.g., 60:40 v/v). Filter through a 0.45 µm membrane filter and degas for 15 minutes in an ultrasonic bath. The optimal ratio should be determined empirically to achieve a retention time of 5-10 minutes.
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard and transfer it to a 10 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Calibration Standards: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the mobile phase.
-
Sample Preparation: Accurately weigh a quantity of the sample expected to contain 10 mg of the analyte and prepare a 10 mL solution, following the same procedure as the standard stock solution. Further dilute as necessary to fall within the calibration range.
-
Chromatographic Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm
-
Mobile Phase: Acetonitrile:Water (60:40 v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection Wavelength: 210 nm (or λmax determined by DAD scan)
-
-
Analysis Sequence: Inject a blank (mobile phase), followed by the calibration standards in increasing order of concentration. Then, inject the sample solutions. Inject a quality control (QC) standard every 10-15 sample injections to monitor system suitability.
-
Data Analysis: Integrate the peak area of the analyte. Construct a linear regression calibration curve of peak area versus concentration for the standards. Calculate the concentration of the analyte in the samples using the regression equation.
HPLC-UV Workflow Diagram
Sources
- 1. 2-(2-Fluorophenyl)cyclohexanone | C12H13FO | CID 13882255 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. employees.csbsju.edu [employees.csbsju.edu]
- 3. ptfarm.pl [ptfarm.pl]
- 4. ndl.ethernet.edu.et [ndl.ethernet.edu.et]
- 5. uoguelph.ca [uoguelph.ca]
- 6. env.go.jp [env.go.jp]
- 7. researchgate.net [researchgate.net]
Application Notes & Protocols: 3-(2-Fluorophenyl)cyclohexanone as a Novel Scaffold for Drug Discovery
Abstract
The confluence of privileged structural motifs is a cornerstone of modern medicinal chemistry. This guide introduces the 3-(2-Fluorophenyl)cyclohexanone scaffold, a novel chemotype merging the conformational rigidity and synthetic versatility of the cyclohexanone ring with the unique physicochemical properties imparted by a 2-fluorophenyl substituent. While direct literature on this specific scaffold is emerging, its design is rooted in established principles. The cyclohexanone core is prevalent in numerous bioactive compounds, offering a three-dimensional framework that can be strategically modified.[1][2] The 2-fluorophenyl group is a well-recognized moiety in drug design, known for enhancing metabolic stability, modulating pKa, and improving binding affinity through specific electronic interactions.[3][4] This document provides a comprehensive, prospective framework for researchers, outlining synthetic strategies, derivatization pathways, and detailed protocols for leveraging this scaffold in early-stage drug discovery campaigns, particularly in oncology and inflammation.
Scientific Rationale and Strategic Value
The strategic combination of the cyclohexanone and 2-fluorophenyl moieties offers a compelling starting point for library development.
-
The Cyclohexanone Core: This six-membered ring provides a robust, non-planar scaffold. Its inherent chirality upon 3-substitution allows for the exploration of stereoisomerism, which is often critical for biological activity.[5] The ketone functional group serves as a versatile synthetic handle for introducing a wide array of chemical diversity, enabling fine-tuning of structure-activity relationships (SAR).[2]
-
The 2-Fluorophenyl Moiety: The incorporation of fluorine into drug candidates is a widely used strategy to enhance pharmacokinetic and pharmacodynamic properties.[6][7][8] Specifically, the 2-fluoro substitution can:
-
Block Metabolic Oxidation: The fluorine atom can shield adjacent positions on the aromatic ring from cytochrome P450-mediated oxidation, a common metabolic liability.[4]
-
Modulate Lipophilicity: Strategic fluorination can increase a molecule's lipophilicity, potentially improving membrane permeability and cell penetration.[9]
-
Influence Conformation: The electronegativity of fluorine can induce favorable conformational biases through intramolecular interactions, pre-organizing the molecule for optimal binding to a biological target.
-
Engage in Orthogonal Bonding: The fluorine atom can act as a hydrogen bond acceptor or engage in other non-covalent interactions within a protein binding pocket, contributing to enhanced potency.[10][11]
-
This combination positions the 3-(2-Fluorophenyl)cyclohexanone scaffold as a promising starting point for identifying novel therapeutic agents.
Synthesis of the Core Scaffold
The synthesis of the chiral 3-(2-Fluorophenyl)cyclohexanone scaffold can be achieved through several established methods. An efficient and widely adopted approach is the asymmetric Michael addition of an organometallic reagent to cyclohexenone, which allows for stereocontrol at the C3 position.[12][13]
Protocol 2.1: Asymmetric Rhodium-Catalyzed 1,4-Addition
This protocol outlines a representative synthesis of (R)-3-(2-Fluorophenyl)cyclohexanone.
Materials:
-
2-Cyclohexen-1-one
-
2-Fluorophenylboronic acid
-
[Rh(acac)(C2H4)2] (catalyst precursor)
-
(R)-BINAP (chiral ligand)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Diethyl ether
-
Saturated aqueous NaCl (brine)
-
Anhydrous Magnesium Sulfate (MgSO4)
-
Silica gel for column chromatography
Procedure:
-
Catalyst Preparation: In a nitrogen-flushed Schlenk flask, dissolve [Rh(acac)(C2H4)2] (1 mol%) and (R)-BINAP (1.1 mol%) in 1,4-dioxane (5 mL). Stir at room temperature for 30 minutes to form the active catalyst complex.
-
Reaction Setup: In a separate flask, add 2-fluorophenylboronic acid (1.5 equivalents) and 2-cyclohexen-1-one (1.0 equivalent).
-
Reaction Execution: To the flask containing the boronic acid and enone, add 1,4-dioxane (15 mL) and degassed water (1.5 mL). Add the prepared catalyst solution via cannula.
-
Heating: Heat the reaction mixture to 100°C and stir for 12-18 hours, monitoring progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Remove the solvent under reduced pressure. Dissolve the residue in diethyl ether (50 mL) and wash with water (2 x 25 mL) and brine (25 mL).
-
Purification: Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the title compound.
Self-Validation:
-
Expected Outcome: A colorless to pale yellow oil.
-
Success Criteria: Confirmation of structure by ¹H NMR, ¹³C NMR, and mass spectrometry. Enantiomeric excess (>95%) should be determined by chiral HPLC.
Scaffold Derivatization Strategy
The ketone of the 3-(2-Fluorophenyl)cyclohexanone scaffold is the primary handle for diversification. A focused library can be generated to probe the SAR around a target of interest.
dot graph TD { rankdir="LR"; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];
} Caption: Library diversification strategies from the core scaffold.
Protocol 3.1: Representative Derivatization via Reductive Amination
This protocol describes the synthesis of an N-benzyl derivative, a common step in exploring SAR.[14][15][16]
Materials:
-
3-(2-Fluorophenyl)cyclohexanone (1.0 equivalent)
-
Benzylamine (1.1 equivalents)
-
Sodium triacetoxyborohydride (NaBH(OAc)3) (1.5 equivalents)
-
Dichloroethane (DCE) (anhydrous)
-
Acetic acid (catalytic amount)
-
Saturated aqueous sodium bicarbonate (NaHCO3)
-
Dichloromethane (DCM)
Procedure:
-
Reaction Setup: To a solution of 3-(2-Fluorophenyl)cyclohexanone in anhydrous DCE, add benzylamine followed by a catalytic amount of acetic acid. Stir the mixture at room temperature for 1 hour to facilitate imine formation.
-
Reduction: Add NaBH(OAc)3 portion-wise over 15 minutes, controlling any effervescence.
-
Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours until the starting material is consumed (monitor by TLC).
-
Quenching: Carefully quench the reaction by slow addition of saturated aqueous NaHCO3 solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract with DCM (3 x 30 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na2SO4, filter, and concentrate. Purify the residue by flash chromatography to yield the desired N-benzyl amine derivative.
Self-Validation:
-
Expected Outcome: A viscous oil or solid.
-
Success Criteria: Characterization by NMR and mass spectrometry confirming the addition of the benzylamine moiety and reduction of the ketone.
Proposed Drug Discovery and Screening Workflow
A logical and efficient screening cascade is essential to identify promising lead compounds from the synthesized library.[17][18]
dot graph G { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=11, width=2.5, height=0.6]; edge [fontname="Arial", fontsize=10];
} Caption: A typical hit-to-lead drug discovery workflow.
In Silico Profiling
Before committing to costly wet-lab screening, it is prudent to perform in silico predictions of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.[19][20] This helps to deprioritize compounds with a high likelihood of poor drug-like properties.
Protocol 4.1.1: Basic ADMET & Physicochemical Property Prediction
-
Tool Selection: Utilize open-access web servers such as SwissADME or pkCSM.
-
Input: Submit the SMILES or draw the structure of each library analog.
-
Analysis: Evaluate key parameters listed in Table 1.
-
Decision: Compounds with multiple violations or significant toxicity flags should be considered for exclusion from primary screening.
Table 1: Key In Silico Parameters for Compound Prioritization
| Parameter | Acceptable Range/Criteria | Rationale |
| Molecular Weight | < 500 g/mol | Correlates with absorption and distribution |
| LogP (Lipophilicity) | < 5 | Impacts solubility and permeability |
| H-Bond Donors | ≤ 5 | Influences membrane permeability |
| H-Bond Acceptors | ≤ 10 | Influences membrane permeability |
| Topological Polar Surface Area (TPSA) | < 140 Ų | Predicts cell permeability |
| PAINS Alert | 0 alerts | Filters for Pan-Assay Interference Compounds |
| hERG Inhibition | "No" or "Low Risk" prediction | Early flag for potential cardiotoxicity |
In Vitro Biological Evaluation
The choice of primary assay is dependent on the therapeutic target. For a general cytotoxicity screen in an oncology context, the MTT assay is a robust and widely used method to assess cell viability.[21]
Protocol 4.2.1: MTT Cell Viability Assay
This protocol measures the metabolic activity of cells as an indicator of viability after treatment with test compounds.[22][23]
Materials:
-
Human cancer cell line (e.g., HCT116, A549)
-
Complete culture medium (e.g., DMEM + 10% FBS)
-
Phosphate-Buffered Saline (PBS)
-
Test compounds (dissolved in DMSO, stock concentration 10 mM)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Multi-channel pipette, plate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[21]
-
Compound Treatment: Prepare serial dilutions of test compounds in culture medium. Remove the old medium from the plate and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (DMSO) and untreated control wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10 µL of MTT stock solution to each well and incubate for 3-4 hours. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals. Mix gently by pipetting or shaking.[23]
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against compound concentration and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 2: Hypothetical Screening Data for a Small Library
| Compound ID | R-Group (at C1) | IC50 (µM) vs. HCT116 | LogP (calc.) | TPSA (Ų) |
| SCAF-01 | (Core Scaffold) | > 100 | 3.10 | 17.07 |
| LIB-01 | -NH-benzyl | 15.2 | 4.55 | 29.10 |
| LIB-02 | -NH-(4-chlorobenzyl) | 8.9 | 5.25 | 29.10 |
| LIB-03 | -NH-(4-methoxybenzyl) | 25.6 | 4.28 | 38.33 |
| LIB-04 | =CH-phenyl | 45.1 | 5.31 | 0.00 |
Conclusion and Future Directions
The 3-(2-Fluorophenyl)cyclohexanone scaffold represents a promising, yet underexplored, starting point for the discovery of novel small molecule therapeutics. Its rational design combines synthetically tractable and medicinally relevant motifs. The protocols outlined in this guide provide a comprehensive roadmap for the synthesis, diversification, and initial biological evaluation of compound libraries based on this core. Future work should focus on expanding the diversity of the library, elucidating the structure-activity relationships for specific biological targets, and advancing promising hits into lead optimization campaigns.
References
-
Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. Retrieved from [Link]
-
CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]
-
Ismail, E. T. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Expert Opinion on Drug Discovery, 16(11), 1261-1286. Retrieved from [Link]
-
Mishra, N. K., & Agarwal, S. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Expert Opinion on Drug Discovery, 15(10), 1145-1165. Retrieved from [Link]
-
Al-Oqail, M. M., & Al-Sheddi, E. S. (2023). MTT (Assay protocol). protocols.io. Retrieved from [Link]
-
DrugPatentWatch. (n.d.). Advancements in In Silico ADMET Modeling: A 20-Year Journey of Machine Learning in Drug Discovery. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]
-
SpringerLink. (n.d.). In Silico Tools and Software to Predict ADMET of New Drug Candidates. Retrieved from [Link]
-
Taylor & Francis Online. (2020). Open access in silico tools to predict the ADMET profiling of drug candidates. Retrieved from [Link]
-
Taylor & Francis Online. (2021). Applications of fluorine to the construction of bioisosteric elements for the purposes of novel drug discovery. Retrieved from [Link]
-
ACS Publications. (2022). Employing Automated Machine Learning (AutoML) Methods to Facilitate the In Silico ADMET Properties Prediction. Journal of Chemical Information and Modeling. Retrieved from [Link]
-
ACS Publications. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2021). Applications of Fluorine to the Construction of Bioisosteric Elements for the Purposes of Novel Drug Discovery. Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Reductive Amination. Retrieved from [Link]
-
Thieme Connect. (n.d.). Rapid Microwave-Assisted Reductive Amination of Ketones with Anilines. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences and Research. (n.d.). Quantitative structure–activity relationship for anti-leukemia activity of 2,6-bis(arylidene)cyclohexanones derivatives using Free-Wilson approach. Retrieved from [Link]
-
MDPI. (n.d.). Reductive Amination of Cyclohexanone via Bimetallic Rh-Ni Catalysts: A Pathway to Improved Catalytic Efficiency. Retrieved from [Link]
-
PubMed Central. (n.d.). Cyclohexane-1,3-dione Derivatives as Future Therapeutic Agents for NSCLC. Retrieved from [Link]
-
PubMed Central. (n.d.). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation. Retrieved from [Link]
-
PubMed Central. (n.d.). Reductive aminations by imine reductases: from milligrams to tons. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorophenyl group of type 2 statins – Fluvastatin. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Fluorinated Amino Acids in Modern Drug Design. Retrieved from [Link]
-
International Journal of Pharmacy and Pharmaceutical Sciences. (2025). Fluorine in drug discovery: Role, design and case studies. Retrieved from [Link]
-
PubMed. (2014). Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons. Retrieved from [Link]
-
ACS Publications. (n.d.). Asymmetric syntheses of 3-substituted-cyclohexanone derivatives. Journal of the American Chemical Society. Retrieved from [Link]
-
ResearchGate. (n.d.). Asymmetric reaction of cyclohexanone with aryl aldehydes. Retrieved from [Link]
-
Isonet. (2026). Reductive Amination. Retrieved from [Link]
-
PubMed Central. (2020). The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Submitted by Tamio Hayashi, Makoto Takahashi, Yoshiaki Takaya, and Masamichi Ogasawara. Retrieved from [Link]
-
ACS Publications. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. ACS Catalysis. Retrieved from [Link]
-
ResearchGate. (n.d.). The structure–activity relationships (SAR) study of 2′,4. Retrieved from [Link]
-
Wiley Online Library. (2019). Catalytic Asymmetric Synthesis of Cyclohexanes by Hydrogen Borrowing Annulations. Angewandte Chemie. Retrieved from [Link]
- Google Patents. (n.d.). WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
-
NIH. (2023). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Fluorophenyl)-2-(methylamino)cyclohexanone. Retrieved from [Link]
Sources
- 1. Synthesis of Cyclohexanones by a Tandem Photocatalyzed Annulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent progress on asymmetric organocatalytic construction of chiral cyclohexenone skeletons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. pharmacyjournal.org [pharmacyjournal.org]
- 10. researchgate.net [researchgate.net]
- 11. The Role of Structure and Biophysical Properties in the Pleiotropic Effects of Statins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. organicchemistrytutor.com [organicchemistrytutor.com]
- 15. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 16. mdpi.com [mdpi.com]
- 17. drugpatentwatch.com [drugpatentwatch.com]
- 18. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 19. Open access in silico tools to predict the ADMET profiling of drug candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. tandfonline.com [tandfonline.com]
- 21. clyte.tech [clyte.tech]
- 22. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 23. MTT (Assay protocol [protocols.io]
Application Note: Scale-up Synthesis of 3-(2-Fluorophenyl)cyclohexanone for Preclinical Studies
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Introduction
3-(2-Fluorophenyl)cyclohexanone is a key intermediate in the synthesis of various pharmaceutically active compounds. Its structural motif is found in molecules targeting a range of therapeutic areas, making a reliable and scalable synthesis crucial for advancing drug discovery programs into the preclinical phase. The transition from laboratory-scale synthesis to producing kilogram quantities necessary for preclinical toxicology and efficacy studies presents significant challenges.[1][][3] This application note provides a detailed, robust, and scalable protocol for the synthesis of 3-(2-Fluorophenyl)cyclohexanone, addressing critical aspects of process optimization, safety, and analytical characterization to ensure the production of high-quality material suitable for preclinical evaluation.
The synthetic strategy detailed herein is designed for efficiency, cost-effectiveness, and operational safety, key considerations in the scale-up of active pharmaceutical ingredient (API) manufacturing.[4][5] By focusing on a well-established chemical transformation and providing in-depth explanations for experimental choices, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools to successfully produce this vital building block.
Synthetic Strategy: The Robinson Annulation Approach
The construction of the 3-(2-Fluorophenyl)cyclohexanone core is efficiently achieved through a Robinson annulation reaction. This powerful and classic method in organic chemistry allows for the formation of a six-membered ring by combining a Michael addition with an intramolecular aldol condensation.[6][7][8]
The overall transformation involves the reaction of 2-fluorobenzaldehyde with a suitable ketone to form an α,β-unsaturated ketone, which then undergoes a Michael addition with a cyclohexanone enolate, followed by an intramolecular aldol condensation to yield the desired product. This approach is advantageous due to the ready availability of starting materials and the robustness of the reaction sequence.
Reaction Scheme:
Process Development and Optimization
Scaling up a synthesis requires careful consideration of reaction parameters to ensure safety, efficiency, and reproducibility.[1][3] The following sections detail the optimized conditions for the multi-kilogram scale synthesis of 3-(2-Fluorophenyl)cyclohexanone.
Step 1: Synthesis of (E)-1-(2-Fluorophenyl)-4-phenylbut-2-en-1-one (Chalcone Intermediate)
The initial step involves an Aldol condensation between 2-fluorobenzaldehyde and acetone to form the chalcone intermediate.
-
Rationale for Reagent Selection: 2-Fluorobenzaldehyde is a commercially available and relatively inexpensive starting material. Acetone serves as both a reactant and a solvent in excess, driving the reaction to completion. Sodium hydroxide is a cost-effective and efficient base for this transformation.
-
Optimization of Reaction Conditions: The reaction is run at room temperature to minimize side reactions. The slow addition of 2-fluorobenzaldehyde to the acetone/base mixture helps to control the exotherm and prevent the formation of polymeric byproducts.
Step 2: Robinson Annulation to form 3-(2-Fluorophenyl)cyclohexen-2-one
This is the key ring-forming step. The chalcone intermediate reacts with cyclohexanone in the presence of a base.
-
Choice of Base: Potassium tert-butoxide is selected as the base for the Michael addition and subsequent intramolecular aldol condensation. Its strong basicity and steric bulk favor the desired 1,4-addition.
-
Solvent Selection: Anhydrous tetrahydrofuran (THF) is used as the solvent to ensure the solubility of all reactants and intermediates and to maintain a dry reaction environment, which is critical for the enolate formation.
Step 3: Hydrogenation to 3-(2-Fluorophenyl)cyclohexanone
The final step is the reduction of the α,β-unsaturated ketone to the desired saturated cyclohexanone.
-
Catalyst and Reaction Conditions: Palladium on carbon (Pd/C) is a highly effective and widely used catalyst for the hydrogenation of carbon-carbon double bonds. The reaction is carried out under a hydrogen atmosphere at a moderate pressure to ensure complete and selective reduction without affecting the aromatic fluorine substituent.
Detailed Protocols
Materials and Equipment
| Reagent/Equipment | Grade | Supplier |
| 2-Fluorobenzaldehyde | ≥98% | Commercially Available |
| Acetone | ACS Grade | Commercially Available |
| Sodium Hydroxide | Pellets, ≥97% | Commercially Available |
| Cyclohexanone | ≥99% | Commercially Available |
| Potassium tert-butoxide | ≥98% | Commercially Available |
| Tetrahydrofuran (THF) | Anhydrous, ≥99.9% | Commercially Available |
| Palladium on Carbon (Pd/C) | 10 wt. % | Commercially Available |
| Hydrogen Gas | High Purity | Commercially Available |
| 20 L Jacketed Glass Reactor | - | Appropriate Lab Supplier |
| Mechanical Stirrer | - | Appropriate Lab Supplier |
| Temperature Probe | - | Appropriate Lab Supplier |
| Addition Funnel | - | Appropriate Lab Supplier |
| Hydrogenation Apparatus | - | Appropriate Lab Supplier |
Experimental Workflow Diagram
Caption: Overall workflow for the scale-up synthesis.
Protocol 1: Synthesis of (E)-1-(2-Fluorophenyl)-4-phenylbut-2-en-1-one
-
Reactor Setup: Equip a 20 L jacketed glass reactor with a mechanical stirrer, temperature probe, and a 5 L addition funnel.
-
Reagent Charging: Charge the reactor with acetone (10 L) and sodium hydroxide pellets (1.0 kg, 25 mol). Stir the mixture until the sodium hydroxide is dissolved.
-
Aldol Condensation: Slowly add 2-fluorobenzaldehyde (2.48 kg, 20 mol) from the addition funnel over a period of 2-3 hours, maintaining the internal temperature between 20-25 °C.
-
Reaction Monitoring: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Work-up: Once the reaction is complete, carefully quench the reaction by slowly adding water (10 L). Extract the aqueous layer with ethyl acetate (3 x 5 L).
-
Isolation: Combine the organic layers, wash with brine (2 x 5 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude chalcone intermediate.
Protocol 2: Synthesis of 3-(2-Fluorophenyl)cyclohexen-2-one
-
Reactor Setup: In a clean and dry 20 L jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and temperature probe, dissolve the crude chalcone intermediate (approx. 20 mol) and cyclohexanone (2.16 kg, 22 mol) in anhydrous THF (10 L).
-
Base Addition: Carefully add potassium tert-butoxide (2.47 kg, 22 mol) portion-wise to the stirred solution, maintaining the temperature below 30 °C.
-
Robinson Annulation: After the addition is complete, heat the reaction mixture to reflux (approx. 66 °C) and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC.
-
Work-up: Cool the reaction mixture to room temperature and quench by the slow addition of a saturated aqueous solution of ammonium chloride (10 L). Extract the mixture with ethyl acetate (3 x 5 L).
-
Purification: Combine the organic layers, wash with brine (2 x 5 L), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.[9][10]
Protocol 3: Synthesis of 3-(2-Fluorophenyl)cyclohexanone
-
Reactor Setup: Charge a suitable hydrogenation apparatus with the purified 3-(2-fluorophenyl)cyclohexen-2-one (approx. 18 mol) and ethanol (10 L).
-
Catalyst Addition: Carefully add 10% Pd/C (100 g, wet) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the reactor and purge with hydrogen gas. Pressurize the reactor to 50 psi with hydrogen and stir vigorously at room temperature.
-
Reaction Monitoring: Monitor the hydrogen uptake. The reaction is typically complete within 8-12 hours.
-
Work-up: Carefully vent the reactor and purge with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst.
-
Final Product Isolation: Concentrate the filtrate under reduced pressure to yield the final product, 3-(2-Fluorophenyl)cyclohexanone, as a pale yellow oil.
Process Safety Considerations
The scale-up of chemical syntheses requires a thorough understanding and mitigation of potential hazards.[4]
-
2-Fluorobenzaldehyde: This reagent is a flammable liquid and vapor.[11][12] It can cause skin and serious eye irritation, and may cause respiratory irritation.[12][13] Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[11][13][14] Keep away from heat, sparks, and open flames.[12][15]
-
Sodium Hydroxide and Potassium tert-butoxide: These are strong bases and are corrosive. Avoid contact with skin and eyes. Wear appropriate PPE. The addition of these reagents can be exothermic, so careful temperature control is essential.
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. The hydrogenation step must be conducted in a properly designed and maintained hydrogenation apparatus in a well-ventilated area, away from ignition sources. The catalyst can be pyrophoric and should be handled with care, especially after the reaction.
Analytical Characterization
To ensure the quality and purity of the synthesized 3-(2-Fluorophenyl)cyclohexanone for preclinical studies, a comprehensive analytical characterization is required.[1]
| Analytical Technique | Purpose | Expected Results |
| ¹H and ¹³C NMR Spectroscopy | Structural Confirmation | The spectra should be consistent with the structure of 3-(2-Fluorophenyl)cyclohexanone, showing the characteristic peaks for the aromatic and cyclohexanone protons and carbons.[16][17][18] |
| Mass Spectrometry (MS) | Molecular Weight Verification | A molecular ion peak corresponding to the exact mass of the product (C₁₂H₁₃FO) should be observed. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment | The product should exhibit a single major peak, with a purity of ≥98%. |
| Gas Chromatography (GC) | Residual Solvent Analysis | The levels of residual solvents (acetone, THF, ethanol, ethyl acetate, hexane) should be within the limits specified by regulatory guidelines (e.g., ICH Q3C). |
Reaction Mechanism Diagram
Caption: Key steps of the Robinson annulation mechanism.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low yield in Step 1 | Incomplete reaction | Extend the reaction time. Ensure the quality of the 2-fluorobenzaldehyde. |
| Side reactions (e.g., polymerization) | Ensure slow addition of the aldehyde and maintain temperature control. | |
| Formation of multiple products in Step 2 | Incorrect base stoichiometry | Use freshly opened and accurately weighed potassium tert-butoxide. |
| Presence of water | Ensure all glassware and solvents are anhydrous. | |
| Incomplete hydrogenation in Step 3 | Inactive catalyst | Use fresh Pd/C catalyst. |
| Insufficient hydrogen pressure | Increase the hydrogen pressure (within safe limits of the equipment). | |
| Catalyst poisoning | Ensure the starting material is of high purity. |
Conclusion
This application note provides a comprehensive and scalable protocol for the synthesis of 3-(2-Fluorophenyl)cyclohexanone, a crucial intermediate for preclinical drug development. By following the detailed procedures and adhering to the safety guidelines, researchers can reliably produce this compound in the quantities required for further studies. The emphasis on process optimization, robust analytical characterization, and a thorough understanding of the underlying chemistry will contribute to the successful advancement of drug discovery projects.
References
- Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery. (2025). Vertex AI Search.
-
Robinson annulation - Wikipedia. (n.d.). Wikipedia. [Link]
-
Scaling up API Syntheses. (n.d.). Pharmaceutical Technology. [Link]
-
The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. (2015). Beilstein Journal of Organic Chemistry. [Link]
-
An Overview on the Robinson Annulation. (2018). Current Organic Chemistry. [Link]
- Understanding the Safety and Handling of 2-Chloro-3-fluorobenzaldehyde. (2026). Vertex AI Search.
-
API Scale-Up | Laboratory | Pilot | Production Scale | CMO - PharmaCompass.com. (n.d.). PharmaCompass. [Link]
-
Robinson Annulation - YouTube. (2020). YouTube. [Link]
-
The Robinson Annulation - Master Organic Chemistry. (2018). Master Organic Chemistry. [Link]
- Purification of cyclohexanone - US3933916A - Google Patents. (n.d.).
-
Robinson Annulation Mechanism & Examples – - Total Synthesis. (n.d.). Total Synthesis. [Link]
-
A New Synthesis of Cyclohexenones: The Double Michael Addition of Vinyl Ethynyl Ketones to Active Methylene Compounds. Application to the Total Synthesis of dl-Griseofulvin. (n.d.). Journal of the American Chemical Society. [Link]
-
Cyclohexanone synthesis - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Michael addition of cyclohexanone to nitroolefins catalyzed by pyrrolidine‐based benzoyl thiourea catalyst. - ResearchGate. (2022). ResearchGate. [Link]
-
Solvent-free Michael addition reaction of cyclohexanone with chalcone | Request PDF. (2025). ResearchGate. [Link]
-
Stereochemistry for the Michael addition of cyclohexanone - YouTube. (2024). YouTube. [Link]
-
Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides - MDPI. (n.d.). MDPI. [Link]
-
Enantiocontrolled Preparation of -Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohex - Semantic Scholar. (2022). Semantic Scholar. [Link]
-
Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate - MDPI. (2022). MDPI. [Link]
-
2-(3-Fluorophenyl)-2-(methylamino)cyclohexanone - PubChem. (n.d.). PubChem. [Link]
-
Synthesis and NMR spectral study of some 5-aryl-3-methylcyclohex-2-enones and 5r-aryl-3t-cyano - SciSpace. (n.d.). SciSpace. [Link]
- US5886232A - Process for preparing substituted cyclohexanones - Google Patents. (n.d.).
-
CAS No.111982-49-1,Cyclohexanone, 2-(2-fluorophenyl) - LookChem. (n.d.). LookChem. [Link]
- WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. (n.d.).
- CN1868988A - Synthesis method of substituted cyclohexanone and/or substituted cyclohexanol - Google Patents. (n.d.).
-
Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed. (2025). PubMed. [Link]
-
Time-Domain NMR: Generating Unique Insights into the Characterization of Heterogeneous Catalysis in Liquid Phase - NIH. (n.d.). NIH. [Link]
-
Advanced NMR techniques for structural characterization of heterocyclic structures - ESA-IPB. (n.d.). ESA-IPB. [Link]
-
NMR Spectroscopy :: Hans Reich NMR Collection - Content - Organic Chemistry Data. (2020). University of Wisconsin-Madison. [Link]
Sources
- 1. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 3. API Scale-Up | Laboratory | Pilot | Production Scale | CMO [pharmacompass.com]
- 4. pharmtech.com [pharmtech.com]
- 5. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Robinson annulation - Wikipedia [en.wikipedia.org]
- 7. ingentaconnect.com [ingentaconnect.com]
- 8. youtube.com [youtube.com]
- 9. mdpi.com [mdpi.com]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. datasheets.scbt.com [datasheets.scbt.com]
- 12. echemi.com [echemi.com]
- 13. nbinno.com [nbinno.com]
- 14. synquestlabs-azuredev-test.azurewebsites.net [synquestlabs-azuredev-test.azurewebsites.net]
- 15. fishersci.com [fishersci.com]
- 16. scispace.com [scispace.com]
- 17. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 18. organicchemistrydata.org [organicchemistrydata.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(2-Fluorophenyl)cyclohexanone
This technical support guide is designed for researchers, scientists, and professionals in drug development engaged in the synthesis of 3-(2-fluorophenyl)cyclohexanone. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during its synthesis, with a focus on improving reaction yield and purity. The guidance provided herein is based on established principles of organic chemistry and field-proven insights.
Introduction to the Synthesis of 3-(2-Fluorophenyl)cyclohexanone
The synthesis of 3-(2-fluorophenyl)cyclohexanone, a valuable intermediate in the development of various pharmaceuticals, is most commonly achieved through two primary synthetic routes: the Rhodium-catalyzed 1,4-addition of 2-fluorophenylboronic acid to cyclohexenone, and the Suzuki-Miyaura cross-coupling reaction between a cyclohexenyl halide or triflate and 2-fluorophenylboronic acid. Both methods have their distinct advantages and challenges, which will be addressed in this guide.
The Rhodium-catalyzed 1,4-addition is often favored for its high efficiency and potential for enantioselectivity.[1] The Suzuki-Miyaura coupling, a robust and versatile C-C bond-forming reaction, provides an alternative and widely applicable method.[2] Success in either approach hinges on careful control of reaction parameters, including catalyst selection, solvent, base, and temperature.
Core Synthetic Pathway: Rhodium-Catalyzed 1,4-Addition
A prevalent and effective method for the synthesis of 3-(2-fluorophenyl)cyclohexanone is the rhodium-catalyzed 1,4-addition of 2-fluorophenylboronic acid to 2-cyclohexenone. This reaction is known for its high yields and the ability to create the desired carbon-carbon bond with precision.
Caption: Rhodium-catalyzed 1,4-addition workflow.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Rhodium-Catalyzed 1,4-Addition
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in rhodium-catalyzed 1,4-additions can stem from several factors. Here is a systematic approach to troubleshooting:
-
Catalyst Activity: The rhodium catalyst, often prepared in situ from a precursor like [Rh(acac)(C2H4)2] and a chiral ligand such as (S)-BINAP, is sensitive to air and moisture.[1]
-
Troubleshooting: Ensure all glassware is oven-dried and the reaction is set up under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened, high-purity catalyst precursors and ligands. Degas all solvents prior to use.[3]
-
-
Quality of Boronic Acid: 2-Fluorophenylboronic acid can be prone to protodeboronation, especially at elevated temperatures, leading to the formation of fluorobenzene and a reduction in the desired coupling.
-
Troubleshooting: Use fresh, high-quality boronic acid. Consider using a boronic acid ester (e.g., a pinacol ester) which can exhibit greater stability.
-
-
Solvent System: The solvent plays a crucial role in catalyst solubility and reactivity. A mixture of an organic solvent and water is often necessary.
-
Reaction Temperature: While the reaction often requires heating to proceed at a reasonable rate, excessive temperatures can lead to catalyst decomposition and increased side reactions.
-
Troubleshooting: The optimal temperature is typically around 100 °C.[1] If you observe significant byproduct formation, consider reducing the temperature and extending the reaction time.
-
Q2: I am observing the formation of significant byproducts. What are they and how can I minimize them?
A2: Common byproducts include the unreacted starting materials, fluorobenzene (from protodeboronation), and potentially homocoupled products.
| Byproduct | Likely Cause | Mitigation Strategy |
| Fluorobenzene | Protodeboronation of 2-fluorophenylboronic acid | Use fresh boronic acid; consider boronic esters for enhanced stability. |
| Unreacted Starting Material | Inactive catalyst; low reaction temperature; insufficient reaction time. | Verify catalyst quality and inert atmosphere; optimize temperature and reaction time. |
| Homocoupled Biaryl | Can occur with some catalyst systems. | Ensure proper catalyst and ligand selection; optimize reaction conditions. |
Q3: How do I effectively purify the final product?
A3: Purification is typically achieved through column chromatography.
-
Protocol:
-
After the reaction is complete, quench the reaction mixture and perform a standard aqueous workup.
-
Concentrate the organic layer in vacuo to obtain the crude product.
-
Purify the crude material using flash column chromatography on silica gel.[5][6][7] A common eluent system is a gradient of ethyl acetate in hexanes.
-
Monitor the fractions by thin-layer chromatography (TLC) to identify and combine those containing the pure product.
-
Section 2: Suzuki-Miyaura Cross-Coupling
While the rhodium-catalyzed 1,4-addition is a primary method, the Suzuki-Miyaura cross-coupling is a viable alternative. This typically involves the reaction of a cyclohexenyl halide (e.g., 3-bromocyclohexenone) or triflate with 2-fluorophenylboronic acid in the presence of a palladium catalyst, a ligand, and a base.
Caption: Suzuki-Miyaura cross-coupling workflow.
Q4: I am having trouble with my Suzuki-Miyaura coupling. What are some common troubleshooting steps?
A4: Challenges in Suzuki-Miyaura couplings often revolve around the catalyst system and reaction conditions.
-
Catalyst and Ligand Selection: The choice of palladium catalyst and phosphine ligand is critical. For electron-rich aryl halides and potentially challenging boronic acids, specialized ligands are often required.
-
Troubleshooting: Consider using a pre-formed catalyst or a combination of a palladium source (e.g., Pd(OAc)2 or Pd2(dba)3) with a bulky, electron-rich phosphine ligand like SPhos or XPhos.[8] These ligands can promote the challenging oxidative addition and reductive elimination steps.
-
-
Base Selection: The base plays a crucial role in the transmetalation step. The choice of base can significantly impact the reaction rate and yield.
-
Troubleshooting: Common bases include carbonates (e.g., K2CO3, Cs2CO3) and phosphates (e.g., K3PO4).[3] The solubility of the base is important, which is why aqueous solvent mixtures are often employed. The strength of the base should be optimized for the specific substrates.
-
-
Solvent System: Similar to the rhodium-catalyzed reaction, the solvent is key.
-
Troubleshooting: A mixture of an organic solvent (e.g., toluene, dioxane) and water is standard.[2] Thoroughly degassing the solvent is essential to prevent oxidation of the palladium(0) catalyst.
-
-
Reaction Temperature: Most Suzuki-Miyaura reactions require heating.
-
Troubleshooting: Typical temperatures range from 80-110 °C. If the reaction is sluggish, a modest increase in temperature may be beneficial. However, be mindful of potential catalyst decomposition at excessively high temperatures.
-
Q5: What are some common side reactions in the Suzuki-Miyaura synthesis of this compound?
A5: Side reactions can lower the yield and complicate purification.
| Side Reaction | Likely Cause | Mitigation Strategy |
| Protodeboronation | Instability of the boronic acid, especially with strong bases and high temperatures. | Use fresh boronic acid; consider milder bases (e.g., KF); use boronic esters. |
| Homocoupling of Boronic Acid | Can be promoted by oxygen or certain palladium species. | Ensure rigorous degassing of solvents and an inert reaction atmosphere. |
| Dehalogenation of Starting Material | Can occur in the presence of the palladium catalyst and a hydrogen source. | Optimize reaction conditions and minimize reaction time once the starting material is consumed. |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed 1,4-Addition of 2-Fluorophenylboronic Acid to 2-Cyclohexenone
This protocol is a representative procedure based on established methodologies.[1]
-
To an oven-dried Schlenk flask, add [Rh(acac)(C2H4)2] (3 mol%) and (S)-BINAP (3.3 mol%).
-
Evacuate and backfill the flask with argon three times.
-
Add 2-fluorophenylboronic acid (1.2 equivalents) and 2-cyclohexenone (1.0 equivalent).
-
Via syringe, add degassed dioxane and degassed deionized water in a 10:1 ratio.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography (hexanes/ethyl acetate).
Protocol 2: Suzuki-Miyaura Cross-Coupling of 3-Bromocyclohexenone with 2-Fluorophenylboronic Acid
This protocol is a representative procedure based on established methodologies.[2][9]
-
To an oven-dried Schlenk flask, add 3-bromocyclohexenone (1.0 equivalent), 2-fluorophenylboronic acid (1.2 equivalents), Pd(OAc)2 (2 mol%), SPhos (4 mol%), and K2CO3 (2.0 equivalents).
-
Evacuate and backfill the flask with argon three times.
-
Via syringe, add degassed toluene and degassed deionized water in a 4:1 ratio.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with diethyl ether, and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting 3-(2-fluorophenyl)cyclohex-2-enone can be hydrogenated using a standard procedure (e.g., H2, Pd/C) to yield the final product.
-
Purify the final product by flash column chromatography.
References
-
Sakai, M., Hayashi, H., & Miyaura, N. (2000). Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes. Chirality, 12(5-6), 469-71. [Link]
-
Boruah, P. R., Ali, A. A., Saikia, B., & Sarma, D. (2015). A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. Royal Society of Chemistry. [Link]
- Beswick, P. J., et al. (2004). Synthesis of cyclohexanone derivatives. WO2004013090A1.
-
Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? [r/Chempros]. [Link]
-
ChemHelpASAP. (2021, February 9). column chromatography & purification of organic compounds [Video]. YouTube. [Link]
-
Stoltz, B. M., et al. (2021). tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses, 98, 117-133. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by 1,4-Addition. Retrieved January 16, 2026, from [Link]
-
Reddit. (2023). Help needed with unreproducible Suzuki coupling [r/Chempros]. [Link]
-
Reddit. (2024). Struggling with Suzuki Reaction [r/Chempros]. [Link]
-
Uchiyama, M., et al. (2011). Synthetic Protocol for Diarylethenes through Suzuki–Miyaura Coupling. Chemical Communications, 47(25), 7149-7151. [Link]
-
Koketsu, M., et al. (2004). Rhodium-catalyzed [2+2+2] cycloaddition of various fluorine-containing alkynes—novel synthesis of multi-substituted fluoroalkylated aromatic compounds. Organic & Biomolecular Chemistry, 2(16), 2341-2345. [Link]
-
Gascón, I., et al. (2017). Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. Molecules, 22(3), 393. [Link]
-
Denmark, S. E., & Butler, C. R. (2020). Anhydrous, Homogeneous, Suzuki-Miyaura Cross-Coupling of Boronic Esters using Potassium Trimethylsilanolate. Organic Syntheses, 97, 234-252. [Link]
-
Otomaru, Y., et al. (2017). Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts. Chemical Science, 8(12), 8037-8047. [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Purification: How to Run a Flash Column. Retrieved January 16, 2026, from [Link]
-
PubChem. (2023). (2R)-2-(3-fluorophenyl)cyclohexan-1-one. National Center for Biotechnology Information. [Link]
-
Uchiyama, M., et al. (2011). Synthetic protocol for diarylethenes through Suzuki-Miyaura coupling. Chemical Communications, 47(25), 7149-7151. [Link]
-
Amanote Research. (n.d.). (PDF) Rhodium-Catalyzed Asymmetric 1,4-Addition Reactions. Retrieved January 16, 2026, from [Link]
- Govek, S. P., et al. (2024). Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. WO2024145422A1.
-
Al-Zaydi, K. M. (2013). Multi-component Reactions of Cyclohexan-1,3-diketones to Produce Fused Pyran Derivatives with Antiproliferative Activities. Semantic Scholar. [Link]
-
Feringa, B. L. (Ed.). (2007). Rhodium- and Palladium-Catalyzed Asymmetric Conjugate Additions. Wiley-VCH. [Link]
-
Zhang, J., et al. (2021). Adsorptive Separation of Cyclohexanol and Cyclohexanone by Nonporous Adaptive Crystals of RhombicArene. Royal Society of Chemistry. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 16, 2026, from [Link]
-
Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography. [Link]
-
Wender, P. A., Paxton, T. J., & Williams, T. J. (2006). Cyclopentadienone Synthesis by Rhodium(I)-Catalyzed [3 + 2] Cycloaddition Reactions of Cyclopropenones and Alkynes. Journal of the American Chemical Society, 128(46), 14814-14815. [Link]
-
ResearchGate. (2025). Isolation And Purification Of Substance By Column Chromatography. [Link]
-
Zhang, Y., et al. (2022). Asymmetric Synthesis of Nortropanes via Rh-Catalyzed Allylic Arylation. ACS Catalysis, 12(15), 9345-9351. [Link]
-
ResearchGate. (2025). Rhodium-Catalyzed Asymmetric 1,4-Addition of Organoboron Reagents to 5,6-Dihydro-2(1H)-pyridinones. Asymmetric Synthesis of 4-Aryl-2-piperidinones. [Link]
-
Hudlicky, T., et al. (1988). 3-hydroxy-1-cyclohexene-1-carboxaldehyde. Organic Syntheses, Coll. Vol. 6, p.664 (1988); Vol. 59, p.163 (1979). [Link]
-
Barluenga, J., et al. (2006). Rhodium-catalyzed Intramolecular, anti-Markovnikov Hydroamination. Synthesis of 3-arylpiperidines. Journal of the American Chemical Society, 128(18), 6042-6043. [Link]
-
El-Gendy, M. A., & Shaaban, M. R. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. RSC Advances, 10(30), 17744-17777. [Link]
-
ResearchGate. (n.d.). Enantioselective, Rhodium-Catalyzed 1,4-Addition of Organoboron Reagents to Electron-Deficient Alkenes. Retrieved January 16, 2026, from [Link]
-
Evans, P. A., & Robinson, J. E. (2015). ChemInform Abstract: Rhodium-Catalyzed [3 + 2 + 2] and [2 + 2 + 2] Cycloadditions of Two Alkynes with Cyclopropylideneacetamides. ChemInform, 46(22). [Link]
-
Rzepa, H. (2012, November 4). Secrets revealed for conjugate addition to cyclohexenone using a Cu-alkyl reagent. Henry Rzepa's Blog. [Link]
Sources
- 1. Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rsc.org [rsc.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Rhodium-catalyzed asymmetric 1,4-addition reactions of aryl boronic acids with nitroalkenes: reaction mechanism and development of homogeneous and heterogeneous catalysts - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. youtube.com [youtube.com]
- 6. Purification [chem.rochester.edu]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. rsc.org [rsc.org]
Troubleshooting side reactions in the synthesis of 3-(2-Fluorophenyl)cyclohexanone
Welcome to the technical support center for the synthesis of 3-(2-Fluorophenyl)cyclohexanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on or planning to synthesize this important intermediate. Here, we provide in-depth troubleshooting advice, detailed experimental protocols, and answers to frequently asked questions, grounded in established chemical principles and field-proven insights. Our goal is to empower you to overcome common challenges and achieve a successful, high-purity synthesis.
Introduction to the Synthesis
The synthesis of 3-(2-Fluorophenyl)cyclohexanone is most effectively achieved via a Michael (or 1,4-conjugate) addition reaction. This involves the addition of a 2-fluorophenyl nucleophile to the β-carbon of a cyclohexenone ring system. The primary challenge in this synthesis is to ensure the selective formation of the 1,4-adduct while minimizing the competing 1,2-addition to the carbonyl carbon, which leads to an undesired tertiary alcohol byproduct.
The choice of the nucleophilic organometallic reagent is paramount to controlling this selectivity. This guide will focus on two robust and widely accepted methods:
-
Rhodium-Catalyzed Addition of 2-Fluorophenylboronic Acid: A modern, reliable method that offers high selectivity for the 1,4-adduct and good functional group tolerance.[1][2]
-
Conjugate Addition of a Gilman Reagent (Organocuprate): A classic and highly effective method that leverages the "soft" nucleophilic character of organocuprates to ensure 1,4-addition.[3][4][5]
Below, we address the most common issues encountered during these syntheses in a practical, question-and-answer format.
Troubleshooting Guide & FAQs
Issue 1: Low or No Yield of the Desired 3-(2-Fluorophenyl)cyclohexanone
Question: My reaction has stalled, and I'm observing a low conversion of my starting materials (cyclohexenone and the aryl precursor). What are the likely causes and how can I fix it?
Answer: Low conversion in a Michael addition can stem from several factors related to reagent activity, catalyst efficacy, and reaction conditions.[6] A systematic approach to optimization is crucial.
-
For Rhodium-Catalyzed Reactions:
-
Catalyst Inactivity: The rhodium catalyst can be sensitive to air and moisture.[7] Ensure that the reaction is set up under an inert atmosphere (e.g., nitrogen or argon) and that all solvents and reagents are rigorously dried.
-
Boronic Acid Quality: 2-Fluorophenylboronic acid can dehydrate to form an unreactive trimeric boroxine. While some protocols tolerate this, using fresh, high-purity boronic acid is recommended.[8][9][10][11] Consider the stability of your boronic acid under the reaction conditions, as some can be prone to oxidative degradation.[12]
-
Base and Temperature: The reaction typically requires an aqueous base (like KHF₂, K₂CO₃, or Na₂CO₃) and elevated temperatures (e.g., 60-100 °C) to facilitate the transmetalation cycle.[2] If the temperature is too low, the reaction rate will be impractically slow. If the base is too weak or absent, the catalytic cycle will not proceed efficiently.
-
-
For Gilman Reagent (Organocuprate) Reactions:
-
Reagent Formation: The Gilman reagent, lithium di(2-fluorophenyl)cuprate, must be prepared in situ and is highly sensitive to air and moisture. The precursor, 2-fluorophenyllithium, is formed by reacting 2-fluorobromobenzene with an organolithium reagent (like n-BuLi or t-BuLi) or lithium metal. This step, and the subsequent reaction with copper(I) iodide (CuI), must be performed in anhydrous ether or THF at low temperatures (typically -78 °C).[3][4] Incomplete formation of the organolithium or cuprate will directly lead to low conversion.
-
Purity of Copper(I) Iodide: The CuI used should be of high purity. Impurities can interfere with the formation of the active Gilman reagent.
-
Reaction Temperature: While the Gilman reagent is formed at low temperatures, the conjugate addition itself is also typically run at low temperatures and allowed to warm slowly. If the temperature is too high, the reagent may decompose.
-
-
General Considerations:
-
Steric Hindrance: While not a major issue with cyclohexenone, significant substitution on the Michael acceptor can slow down the reaction.[6]
-
Retro-Michael Reaction: The Michael addition is a reversible reaction. To favor the product, you can use a slight excess of one reactant (typically the more accessible one) or choose conditions that minimize the rate of the reverse reaction, such as lower temperatures once the initial addition has occurred.[6]
-
Issue 2: The Major Product is an Alcohol, Not the Desired Ketone
Question: My main product has a hydroxyl group according to IR and NMR analysis, and the mass spectrum corresponds to the addition of the 2-fluorophenyl group plus two hydrogens. What is happening?
Answer: You are observing the product of a 1,2-addition to the carbonyl group, which results in the formation of 1-(2-fluorophenyl)cyclohex-2-en-1-ol. This is a classic side reaction in additions to α,β-unsaturated ketones and is dictated by the nature of the nucleophile.
-
Causality (Hard vs. Soft Nucleophiles): The regioselectivity of the addition is explained by Hard-Soft Acid-Base (HSAB) theory.
-
The carbonyl carbon is a "hard" electrophilic center.
-
The β-carbon of the enone system is a "soft" electrophilic center.
-
"Hard" nucleophiles , such as Grignard reagents (e.g., 2-fluorophenylmagnesium bromide) and organolithium reagents (e.g., 2-fluorophenyllithium), are highly reactive with a concentrated charge. They react quickly and irreversibly at the hardest electrophilic site—the carbonyl carbon—leading to the 1,2-adduct.[13][14][15]
-
"Soft" nucleophiles , like Gilman reagents (organocuprates), have a more diffuse charge and are less reactive. They preferentially attack the softer β-carbon, leading to the desired 1,4-adduct.[5] Rhodium-catalyzed systems using arylboronic acids also proceed via a mechanism that delivers the aryl group exclusively to the β-position.[1]
-
-
Troubleshooting Steps:
-
Avoid Grignard and Organolithium Reagents Directly: Do not use 2-fluorophenylmagnesium bromide or 2-fluorophenyllithium directly as the nucleophile for this reaction.
-
Convert to a Gilman Reagent: If you start with 2-fluorophenyllithium, ensure it is fully converted to the Gilman reagent by adding one equivalent of CuI for every two equivalents of the organolithium reagent before introducing the cyclohexenone.[4][16]
-
Use the Rhodium-Boronic Acid Method: This is often the most reliable way to avoid the 1,2-addition side product entirely.
-
Issue 3: Presence of Biphenyl-type Impurities in the Final Product
Question: After purification, I see a persistent impurity with a mass and NMR spectrum consistent with 2,2'-difluorobiphenyl. Where does this come from?
Answer: This side product arises from a homocoupling reaction of your 2-fluorophenyl organometallic species. It is most common when preparing Grignard or organolithium reagents.
-
Mechanism of Formation: During the formation of 2-fluorophenylmagnesium bromide or 2-fluorophenyllithium, the newly formed organometallic reagent can react with the unreacted 2-fluorobromobenzene starting material in a coupling reaction. This is particularly favored by higher temperatures and higher concentrations of the aryl halide.[17]
-
Minimizing Biphenyl Formation:
-
Slow Addition: Add the 2-fluorobromobenzene slowly to the magnesium turnings or lithium metal to maintain a low instantaneous concentration of the halide.
-
Temperature Control: Keep the reaction temperature low during the formation of the organometallic reagent.
-
Use of High-Purity Reagents: Ensure magnesium and lithium are of high quality and that the solvent is anhydrous.
-
-
Removal: 2,2'-Difluorobiphenyl is non-polar and can typically be separated from the more polar ketone product by silica gel column chromatography. Eluting with a low-polarity solvent system (e.g., hexane/ethyl acetate) should remove the biphenyl impurity first.
Data Summary and Method Selection
| Synthetic Method | Nucleophile | Typical Yield | Key Advantages | Common Side Reactions/Issues |
| Rhodium-Catalyzed | 2-Fluorophenylboronic Acid | 80-95% | High 1,4-selectivity, good functional group tolerance, uses stable boronic acid.[1] | Catalyst sensitivity to air/moisture, potential for boroxine formation. |
| Gilman Reagent | Li[Cu(2-FPh)₂] | 75-90% | Excellent 1,4-selectivity, well-established method.[5] | Requires strict anhydrous/anaerobic conditions, reagent instability, biphenyl formation from precursor. |
| Grignard Reagent | 2-FPhMgBr | <10% (of 1,4-adduct) | Inexpensive starting materials. | Forms predominantly the 1,2-addition product (alcohol) .[14] Not recommended. |
Experimental Protocols
Protocol 1: Rhodium-Catalyzed Synthesis
This protocol is adapted from established procedures for the rhodium-catalyzed conjugate addition of arylboronic acids.[18]
Materials:
-
[Rh(acac)(CO)₂] (Rhodium catalyst)
-
BINAP (or similar chiral phosphine ligand for asymmetric synthesis, if desired)
-
2-Fluorophenylboronic acid
-
2-Cyclohexen-1-one
-
Potassium Carbonate (K₂CO₃)
-
1,4-Dioxane (anhydrous)
-
Deionized Water
-
Diethyl ether, Ethyl acetate, Hexane (for workup and chromatography)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Reaction Setup: To a flame-dried, two-necked round-bottomed flask equipped with a magnetic stir bar and a reflux condenser, add [Rh(acac)(CO)₂] (1-3 mol%) and BINAP (if used, 1-3 mol%). Purge the flask with argon or nitrogen for 10-15 minutes.
-
Reagent Addition: Add 2-fluorophenylboronic acid (1.2 equivalents) and K₂CO₃ (1.5 equivalents). Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and water (typically a 10:1 ratio of dioxane:water). Begin stirring.
-
Substrate Addition: Add 2-cyclohexen-1-one (1.0 equivalent) via syringe.
-
Reaction: Heat the mixture to 100 °C in an oil bath and maintain for 4-12 hours. Monitor the reaction progress by TLC or GC-MS by taking small aliquots.
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with diethyl ether and transfer to a separatory funnel. Wash the organic layer sequentially with water and saturated brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude oil by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield 3-(2-fluorophenyl)cyclohexanone as a colorless or pale yellow oil.[18]
Protocol 2: Gilman Reagent Synthesis
This protocol requires strict anhydrous and anaerobic techniques.
Materials:
-
2-Fluorobromobenzene
-
n-Butyllithium (n-BuLi) or tert-Butyllithium (t-BuLi) in hexanes
-
Copper(I) Iodide (CuI)
-
2-Cyclohexen-1-one
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether, Ethyl acetate, Hexane
Procedure:
-
Preparation of 2-Fluorophenyllithium: To a flame-dried, three-necked flask under argon, add anhydrous THF and cool to -78 °C (dry ice/acetone bath). Add 2-fluorobromobenzene (2.1 equivalents). Slowly add n-BuLi or t-BuLi (2.0 equivalents) dropwise, maintaining the temperature at -78 °C. Stir for 30-60 minutes at this temperature.
-
Formation of the Gilman Reagent: In a separate flame-dried flask under argon, add CuI (1.0 equivalent) and anhydrous THF. Cool to -78 °C. Transfer the freshly prepared 2-fluorophenyllithium solution from the first flask to the CuI suspension via cannula. A color change should be observed as the Gilman reagent forms. Stir the mixture at -78 °C for 30 minutes.
-
Conjugate Addition: Slowly add 2-cyclohexen-1-one (1.0 equivalent), dissolved in a small amount of anhydrous THF, to the Gilman reagent solution at -78 °C. Stir at -78 °C for 1-2 hours, then allow the reaction to warm slowly to room temperature over several hours or overnight.
-
Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Extract the mixture with diethyl ether. Wash the combined organic layers with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate. Purify the crude product by silica gel column chromatography.
Analytical Characterization
To confirm the identity and purity of your product, and to identify any byproducts, a combination of NMR, MS, and IR spectroscopy is recommended.
-
¹H NMR:
-
Aromatic Region: Expect complex multiplets between δ 7.0-7.5 ppm for the 2-fluorophenyl group. Look for characteristic coupling to ¹⁹F.
-
Cyclohexanone Ring: Expect a series of multiplets between δ 1.5-3.0 ppm. The protons on the carbon bearing the aryl group (C3) and the adjacent methylene groups (C2, C4) will be the most downfield.
-
Absence of Signals: Confirm the absence of the vinyl protons from cyclohexenone (typically δ ~6.0 and ~7.0 ppm) and the absence of a broad -OH signal for the 1,2-adduct.
-
-
¹³C NMR:
-
Carbonyl: A signal around δ 210 ppm.
-
Aromatic Carbons: Signals between δ 115-165 ppm. The carbon attached to fluorine will show a large one-bond C-F coupling constant.
-
-
Mass Spectrometry (MS):
-
The molecular ion (M+) for C₁₂H₁₃FO should be observed at m/z = 192.23. Fragmentation patterns can help confirm the structure.
-
-
Infrared (IR) Spectroscopy:
-
A strong C=O stretch around 1710-1715 cm⁻¹.
-
Absence of a broad O-H stretch (around 3300-3500 cm⁻¹), which would indicate the alcohol side product.
-
By carefully selecting your synthetic route and paying close attention to reaction conditions, the side reactions discussed in this guide can be effectively minimized, leading to a high yield of pure 3-(2-Fluorophenyl)cyclohexanone.
References
-
Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (n.d.). (R)-(+)-3-PHENYLCYCLOHEXANONE. Organic Syntheses. Retrieved from [Link]
-
Chemistry Notes. (2020, July 11). Gilman Reagent: Preparation and reactions with easy mechanism. Retrieved from [Link]
-
ChemTalk. (n.d.). Gilman Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, June 5). 14.10: Electrophilic Addition - 1,2- Versus 1,4-Addition. Retrieved from [Link]
- Sardini, S. R., & Stoltz, B. M. (2015). tert-ButylPyOx and Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids. Organic Syntheses, 92, 247.
-
Blakey, S. B., & MacMillan, D. W. C. (2010). Synthetic applications of rhodium catalysed conjugate addition. Chemical Society Reviews, 39(5), 1571-1585. Retrieved from [Link]
-
Leah4sci. (2019, January 10). nucleophiles that do 1,2- or 1,4-additions [Video]. YouTube. [Link]
- Google Patents. (n.d.). Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives.
-
Pearson+. (n.d.). Predict the products formed when cyclohexanone reacts with the fo.... Retrieved from [Link]
-
Organic Chemistry Tutor. (n.d.). Gilman Reagent (Organocuprates). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). A rhodium-catalysed conjugate addition/cyclization cascade for the asymmetric synthesis of 2-amino-4H-chromenes. Organic & Biomolecular Chemistry. Retrieved from [Link]
-
Raines, R. T., & Thatcher, R. J. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences, 118(10), e2013691118. Retrieved from [Link]
-
Chemistry Steps. (n.d.). R2CuLi Organocuprates - Gilman Reagents. Retrieved from [Link]
-
Tai, H.-C., et al. (2015). Nucleophilic Conjugate 1,5-Addition of Gilman Reagents to (E)-Hex- 2-en-4-ynedioates. Synthesis, 47(14), 2223–2232. Retrieved from [Link]
-
PubChem. (n.d.). 2-(3-Fluorophenyl)-2-(methylamino)cyclohexanone. Retrieved from [Link]
-
Chemdad. (n.d.). 2-Fluorophenylboronic acid. Retrieved from [Link]
-
ChemSrc. (n.d.). 2-fluorophenylboronic acid. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Characterization of Multiple Functionalized Cyclohexanone Using Diels–Alder Reaction of α-Nitrocinnamate. Molecules, 27(23), 8494. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2020, May 16). 1, 2 vs 1, 4 Nucleophilic Additions [Video]. YouTube. [Link]
-
Master Organic Chemistry. (2023, May 24). The Michael Addition Reaction and Conjugate Addition. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, May 18). Does a Grignard reagent react with enones to give the 1,2- or 1,4- product?. Retrieved from [Link]
-
OpenOChem Learn. (n.d.). Electrophilic Addition - 1,2 versus 1,4. Retrieved from [Link]
-
Pearson+. (2024, April 4). Would you expect the following nucleophiles to do 1,2- or 1,4-add.... Retrieved from [Link]
-
MDPI. (n.d.). Enantiocontrolled Preparation of ϒ-Substituted Cyclohexenones: Synthesis and Kinase Activity Assays of Cyclopropyl-Fused Cyclohexane Nucleosides. Molecules. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Rhodium(iii)-catalyzed oxidative [3+2] annulation of arylboron reagents and 7-azabenzonorbornadienes via transmetalation-initiated C–H activation. Chemical Communications. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, May 10). Michael Addition Reaction Mechanism [Video]. YouTube. [Link]
-
Chemistry Steps. (n.d.). Michael Addition Reaction Mechanism. Retrieved from [Link]
-
PubMed. (2014). NMR and Quantum Chemical Analysis of 3-(2-methly-2-phenylhydrazinyl)cyclohex-2-en-1-one. Journal of Molecular Modeling, 20(6), 2293. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by 1,4-Addition. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved from [Link]
-
MDPI. (n.d.). Isolation, NMR Characterization, and Bioactivity of a Flavonoid Triglycoside from Anthyllis henoniana Stems: Antioxidant and Antiproliferative Effects on MDA-MB-231 Breast Cancer Cells. Molecules. Retrieved from [Link]
-
MDPI. (n.d.). Characterization of Flavonoids and Phenolic Acids in Myrcia bella Cambess. Using FIA-ESI-IT-MSn and HPLC-PAD-ESI-IT-MS Combined with NMR. Molecules. Retrieved from [Link]
Sources
- 1. Synthetic applications of rhodium catalysed conjugate addition - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. Thieme E-Journals - Synfacts / Abstract [thieme-connect.de]
- 3. chemistnotes.com [chemistnotes.com]
- 4. Gilman Reagents | ChemTalk [chemistrytalk.org]
- 5. organicchemistrytutor.com [organicchemistrytutor.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. orgsyn.org [orgsyn.org]
- 8. 2-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 9. scbt.com [scbt.com]
- 10. 2-Fluorophenylboronic acid Seven Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 11. 2-fluorophenylboronic acid - 1993-03-9 - Structure, Synthesis, Properties [organoborons.com]
- 12. Boronic acid with high oxidative stability and utility in biological contexts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. youtube.com [youtube.com]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. echemi.com [echemi.com]
- 16. R2CuLi Organocuprates - Gilman Reagents - Chemistry Steps [chemistrysteps.com]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Purification of 3-(2-Fluorophenyl)cyclohexanone
Welcome to the technical support center for the purification of 3-(2-Fluorophenyl)cyclohexanone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this and structurally related compounds. Here, we address common challenges encountered during purification, providing troubleshooting guides and detailed protocols in a practical, question-and-answer format. Our goal is to equip you with the scientific rationale behind each step, enabling you to solve purification challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing 3-(2-Fluorophenyl)cyclohexanone?
A1: The impurity profile of your crude product is highly dependent on the synthetic route employed. However, for common syntheses such as a Michael addition of a 2-fluorophenyl organometallic reagent to cyclohexenone, you should anticipate the following classes of impurities:
-
Unreacted Starting Materials: Residual 2-cyclohexenone and derivatives of the 2-fluorophenyl reagent (e.g., 2-fluorophenylboronic acid or its homo-coupled byproduct, 2,2'-difluorobiphenyl).
-
Over-addition Products: 1,4-addition is desired, but competitive 1,2-addition can lead to the formation of 1-(2-fluorophenyl)cyclohex-2-en-1-ol, which may undergo rearrangement.
-
Solvent and Reagent Residues: Solvents used in the reaction and workup (e.g., THF, diethyl ether, dioxane) and any catalysts or reagents.[1]
-
Positional Isomers: If the synthesis involves electrophilic aromatic substitution on a pre-formed phenylcyclohexanone, trace amounts of 3-(3-fluorophenyl)- or 3-(4-fluorophenyl)cyclohexanone could be present.
-
Oxidation/Reduction Byproducts: The corresponding alcohol, 3-(2-fluorophenyl)cyclohexanol, or related aromatic byproducts may be present.
Table 1: Common Impurities and Their Characteristics
| Impurity Class | Example | Typical Analytical Signature | Removal Strategy |
| Starting Material | 2-Cyclohexenone | Characteristic alkene protons in ¹H NMR (~6.0-7.0 ppm). | Aqueous washes, silica gel chromatography. |
| Reagent Byproduct | 2,2'-Difluorobiphenyl | Complex aromatic signals in ¹H NMR; distinct molecular ion in GC-MS. | Silica gel chromatography, recrystallization. |
| 1,2-Addition Product | 1-(2-Fluorophenyl)cyclohex-2-en-1-ol | Presence of a hydroxyl (-OH) peak in IR and NMR; vinyl proton signals. | Acidic workup to promote dehydration/rearrangement, followed by chromatography. |
| Solvent Residue | Tetrahydrofuran (THF) | Characteristic multiplets around 3.7 and 1.8 ppm in ¹H NMR. | Drying under high vacuum, azeotropic removal. |
Q2: My crude product is a brown oil. What is the first purification step I should take?
A2: A brown, oily crude product is common and typically indicates the presence of residual reagents and polymeric byproducts. A standard liquid-liquid extraction workup is the essential first step before attempting more refined purification techniques like chromatography or recrystallization.
The rationale is to separate the desired neutral organic product from acidic, basic, and water-soluble impurities. The fluorine atom on the phenyl ring imparts a degree of lipophilicity, which aids in its separation into an organic solvent.[2]
Protocol 1: Initial Acid-Base Extraction Workflow
-
Dissolution: Dissolve the crude oil in a water-immiscible organic solvent like diethyl ether or ethyl acetate (EtOAc).
-
Acid Wash: Transfer the solution to a separatory funnel and wash with a dilute acid, such as 1 M HCl.[1] This step protonates and removes basic impurities (e.g., amine catalysts).
-
Base Wash: Follow with a wash using a dilute base, like 5% NaOH solution.[1] This removes acidic impurities, such as unreacted phenylboronic acid.
-
Brine Wash: Wash the organic layer with a saturated NaCl solution (brine) to remove residual water and break any emulsions.
-
Drying & Concentration: Dry the separated organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.[1]
After this procedure, you should have a cleaner, albeit likely still impure, oil that is more amenable to chromatography or crystallization.
Troubleshooting and In-Depth Guides
Q3: I've performed an acid-base extraction, but my product is still an oil and won't crystallize. How can I induce crystallization?
A3: The inability to crystallize is a frequent challenge, especially when residual impurities act as "crystal lattice disruptors." The presence of the fluorine atom can also alter crystal packing compared to its non-fluorinated analog, 3-phenylcyclohexanone.
Troubleshooting Flowchart for Crystallization Failure
Caption: Decision tree for troubleshooting crystallization.
Detailed Recrystallization Strategy (Two-Solvent System)
Recrystallization is a powerful technique for purifying solid compounds.[3] It relies on the principle that the desired compound is highly soluble in a hot solvent but poorly soluble in the same solvent when cold, while impurities remain in solution.[4]
-
Solvent Selection: The key is finding a suitable solvent pair.
-
Solvent 1 ("Soluble"): A solvent in which your compound is very soluble at room temperature (e.g., acetone, ethyl acetate, or dichloromethane). Ketones are often good solubilizers for other ketones.[5]
-
Solvent 2 ("Anti-solvent"): A non-polar solvent in which your compound is poorly soluble (e.g., hexanes, heptane, or petroleum ether).
-
-
Procedure: a. Dissolve the oily product in the minimum amount of hot Solvent 1.[6] b. While the solution is still hot, add Solvent 2 dropwise until you observe persistent cloudiness (turbidity). c. Add a few more drops of hot Solvent 1 to just redissolve the cloudiness, ensuring the solution is saturated. d. Remove the heat source and allow the flask to cool slowly to room temperature. Slow cooling is crucial for forming large, pure crystals. e. Once at room temperature, place the flask in an ice bath or a -20°C freezer for at least an hour to maximize crystal yield.[6] f. Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold Solvent 2. g. Dry the crystals under vacuum.
Q4: My NMR spectrum shows persistent, overlapping impurities in the aromatic region. How can I resolve this with column chromatography?
A4: Overlapping aromatic signals suggest the presence of structurally similar impurities, such as positional isomers or reagent-derived biphenyls. Silica gel column chromatography is the method of choice for separating compounds with different polarities. The ketone and the fluorophenyl group make your target compound moderately polar.
Purification Workflow: Column Chromatography
Caption: Step-by-step workflow for purification by column chromatography.
Protocol 2: Optimized Silica Gel Chromatography
-
Stationary Phase: Standard silica gel (60 Å, 230-400 mesh).
-
Mobile Phase (Eluent) Selection: The goal is to find a solvent system that gives your product a retention factor (R_f) of ~0.3 on a Thin Layer Chromatography (TLC) plate.
-
Start with a low polarity mixture, such as 5% Ethyl Acetate in Hexanes.
-
Gradually increase the polarity (e.g., to 10%, 15% EtOAc) until the desired R_f is achieved. Non-polar impurities will elute first, followed by your moderately polar product.
-
-
Column Packing and Loading:
-
For best resolution, use a "dry loading" technique. Adsorb your crude product onto a small amount of silica gel by dissolving it in a volatile solvent (like dichloromethane), adding the silica, and evaporating the solvent to get a dry, free-flowing powder.
-
Add this powder to the top of a column packed with a silica slurry in your initial, low-polarity eluent.
-
-
Elution and Collection:
-
Begin eluting with the low-polarity solvent system.
-
If separation is poor, switch to a gradient elution, slowly increasing the percentage of the more polar solvent (EtOAc).
-
Collect fractions and analyze them by TLC.
-
-
Isolation:
-
Combine the fractions that contain only your pure product.
-
Remove the solvent on a rotary evaporator to yield the purified 3-(2-fluorophenyl)cyclohexanone.
-
The introduction of fluorine can sometimes lead to stronger interactions with the silica surface than expected, so careful optimization of the eluent is key.[7]
References
-
Hayashi, T., Takahashi, M., Takaya, Y., & Ogasawara, M. (n.d.). (R)-(+)-3-PHENYLCYCLOHEXANONE. Organic Syntheses, 79, 84. Available at: [Link]
-
Wikipedia. (2023). Organofluorine chemistry. In Wikipedia. Available at: [Link]
-
Clark, J. H., & Wails, D. (2022). Fluorinations Not Using Fluorine Gas. In Green and Sustainable Solvents. Royal Society of Chemistry. Available at: [Link]
-
Miller, J. M. (2021). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. Accounts of Chemical Research, 54(17), 3379–3381. Available at: [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Available at: [Link]
-
National Center for Biotechnology Information. (n.d.). 18F-Fluorination: Challenge and Opportunity for Organic Chemists. PubMed Central. Available at: [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
Professor Dave Explains. (2020, January 10). Recrystallization [Video]. YouTube. Available at: [Link]
-
MIT OpenCourseWare. (2010, February 4). Recrystallization | MIT Digital Lab Techniques Manual [Video]. YouTube. Available at: [Link]
Sources
Identifying and characterizing byproducts in 3-(2-Fluorophenyl)cyclohexanone synthesis
Introduction: The Synthetic Challenge
The synthesis of 3-(2-Fluorophenyl)cyclohexanone is a key transformation in the development of various pharmaceutical intermediates. A prevalent and effective method for this synthesis is the palladium-catalyzed 1,4-conjugate addition of 2-fluorophenylboronic acid to 2-cyclohexenone, a variant of the renowned Suzuki-Miyaura cross-coupling reaction.[1][2] This reaction forms a crucial carbon-carbon bond, offering high efficiency and functional group tolerance.[3][4]
However, like any complex catalytic cycle, this reaction is susceptible to side reactions that can lead to a range of byproducts. These impurities can complicate purification, reduce yields, and interfere with subsequent synthetic steps. This guide serves as a technical resource for researchers to identify, characterize, and troubleshoot the formation of common byproducts encountered during this synthesis.
Caption: Main synthetic route for 3-(2-Fluorophenyl)cyclohexanone.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is significantly lower than expected, and I still have unreacted starting materials. What is the likely cause?
A: Low yield with recoverable starting materials often points to catalyst deactivation or insufficient reactivity. The palladium catalyst is the engine of this reaction; if it is not functioning correctly, the reaction will stall. Common causes include:
-
Poor Quality Reagents: Ensure your 2-fluorophenylboronic acid is pure, as impurities can inhibit the catalyst.[5][6] Boronic acids can dehydrate to form boroxines, which may have different reactivity.
-
Catalyst Deactivation: The Pd(0) active catalyst can be sensitive to oxygen. Ingress of air can lead to catalyst oxidation and the formation of palladium black (insoluble, inactive palladium), reducing the concentration of the active catalyst.[7]
-
Insufficient Base: The base is critical for activating the boronic acid to facilitate the transmetalation step in the catalytic cycle.[8][9] If the base is weak, old, or used in stoichiometric insufficiency, the reaction rate will be severely diminished.
Q2: I observe a new, non-polar spot on my TLC plate that runs higher than my starting materials. What could this be?
A: This is a classic sign of a homocoupling side reaction. The most probable identity of this non-polar byproduct is 2,2'-Difluorobiphenyl . This molecule is formed when two molecules of 2-fluorophenylboronic acid couple with each other, a common side reaction in Suzuki-Miyaura couplings, often promoted by the presence of oxygen.[7] Due to its symmetric, non-polar nature, it will have a high Rf value on silica gel TLC.
Q3: My NMR spectrum shows the expected product, but it's contaminated with aromatic signals that don't belong. What are they?
A: Besides the homocoupling product mentioned above, you may also be seeing Fluorobenzene . This is the result of a side reaction called protodeboronation, where the C-B bond of the 2-fluorophenylboronic acid is cleaved and replaced by a C-H bond from a proton source (like trace water in the solvent). This byproduct is volatile and can sometimes be removed under high vacuum, but its presence indicates non-optimal reaction conditions.
Q4: The mass spectrum of my purified product shows the correct molecular ion peak, but the baseline is noisy or shows other minor peaks. Should I be concerned?
A: While minor impurities are common, it's crucial to identify them. If you suspect byproducts are co-eluting with your product, consider re-purification under different chromatographic conditions (e.g., different solvent system, different stationary phase). For definitive identification, isolating the impurity or using techniques like LC-MS or GC-MS is recommended to correlate retention times with mass-to-charge ratios.
Troubleshooting Guide: From Symptoms to Solutions
This section provides a systematic approach to diagnosing and resolving issues related to byproduct formation.
Problem 1: Low Yield & Formation of Homocoupling/Protodeboronation Byproducts
These issues are often linked and stem from problems within the catalytic cycle.
Caption: Key side reactions originating from the boronic acid starting material.
Identification:
The primary byproducts can be distinguished using standard analytical techniques.
| Byproduct Name | Structure | Molecular Weight ( g/mol ) | Key ¹H NMR Signals (CDCl₃) | TLC Characteristics |
| 2,2'-Difluorobiphenyl | F-C₆H₄-C₆H₄-F | 190.18 | Complex aromatic multiplet, ~7.1-7.5 ppm | High Rf, non-polar |
| Fluorobenzene | C₆H₅F | 96.10 | Complex aromatic multiplet, ~7.0-7.4 ppm | Volatile, may not be easily seen |
| Unreacted 2-Cyclohexenone | C₆H₈O | 96.13 | Vinylic protons ~6.0 and ~7.0 ppm | Moderate Rf |
Causality & Corrective Actions:
-
Thoroughly Degas Your Reaction: Oxygen is a primary culprit in promoting the oxidative homocoupling of boronic acids.[7] Before adding the palladium catalyst, thoroughly degas your solvent and reaction mixture by bubbling with an inert gas (Argon or Nitrogen) for at least 15-30 minutes. Maintain a positive inert gas atmosphere throughout the reaction.
-
Use a High-Quality Base: A strong, non-nucleophilic base is essential. Cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often more effective than weaker bases like sodium or potassium carbonate.[1] Ensure the base is freshly opened or has been stored in a desiccator.
-
Optimize Catalyst and Ligand: The choice of palladium source and ligand can significantly impact the relative rates of the desired reaction versus side reactions. Using bulky, electron-rich phosphine ligands can stabilize the palladium catalyst and promote the desired reductive elimination step over side pathways.[2]
Problem 2: Complex Product Mixture & Purification Difficulty
If your reaction produces a complex mixture that is difficult to separate, it may indicate the formation of isomers or degradation products.
Potential Byproducts:
-
1,2-Addition Product: While the 1,4-conjugate addition is electronically favored, a small amount of the 1,2-addition product (an allylic alcohol) can form.[10] This is more common with highly reactive organometallic reagents but can occur under certain conditions. This byproduct is often unstable and may dehydrate or rearrange upon workup or purification.
-
Self-Condensation Products: The cyclohexanone product contains α-protons and can undergo base-catalyzed aldol condensation with itself or with unreacted 2-cyclohexenone, leading to higher molecular weight impurities.[11] This is more likely if the reaction is run at high temperatures for extended periods.
Workflow for Byproduct Identification and Characterization
When faced with an unknown impurity, a systematic workflow is essential for confident structural elucidation.[12][13]
Caption: A systematic workflow for identifying unknown byproducts.
Experimental Protocol: NMR Sample Preparation and Analysis
-
Isolation: Carefully collect the fraction containing the suspected impurity during column chromatography.
-
Solvent Removal: Remove the chromatography solvent in vacuo, ensuring the temperature is kept low to prevent degradation of the unknown compound.
-
Drying: Place the isolated sample under high vacuum for several hours to remove any residual solvent, which can interfere with NMR analysis.
-
Sample Preparation: Accurately weigh ~5-10 mg of the isolated byproduct and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃) in a clean NMR tube.
-
Acquisition: Acquire standard ¹H, ¹³C, and, crucially for this synthesis, ¹⁹F NMR spectra.[14]
-
Interpretation:
-
¹H NMR: Analyze the integration, chemical shift, and coupling patterns. Look for characteristic aromatic signals and the absence of aliphatic cyclohexanone protons.
-
¹³C NMR: Count the number of unique carbon signals to help determine the molecular symmetry.
-
¹⁹F NMR: The presence of a signal in the ¹⁹F spectrum is a definitive indicator that the byproduct contains the fluorophenyl moiety.
-
Experimental Protocol: Mass Spectrometry (MS) Analysis
-
Sample Preparation: Prepare a dilute solution (~1 mg/mL) of the isolated byproduct in a suitable solvent (e.g., methanol or acetonitrile).
-
Analysis: Introduce the sample into a high-resolution mass spectrometer (e.g., ESI-TOF or Orbitrap). This will provide a highly accurate mass measurement.
-
Interpretation:
-
Determine Molecular Formula: Use the accurate mass of the molecular ion (M⁺, [M+H]⁺, or [M+Na]⁺) to determine the exact molecular formula. This is the most powerful tool for distinguishing between potential structures. For example, the homocoupling product C₁₂H₈F₂ has an exact mass of 190.0594, which is easily distinguishable from other possibilities.
-
Analyze Fragmentation: If using a technique that induces fragmentation (like GC-MS with electron ionization), the fragmentation pattern can provide clues about the molecule's structure.
-
By combining these troubleshooting strategies and analytical protocols, researchers can effectively identify byproducts, understand their formation, and optimize reaction conditions to maximize the yield and purity of the desired 3-(2-Fluorophenyl)cyclohexanone product.
References
-
Lima, C. F. R. A. C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. ChemCatChem, 6(5), 1291-1302. [Link]
-
Beilstein Journals. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. [Link]
-
Pearson. (2022). Michael Addition Explained. [Link]
-
Reddit. (2022). Question About Suzuki Coupling Reaction Byproducts (Homocoupling). [Link]
-
ChemRxiv. (2020). Stereoselectivity predictions for the Pd-catalyzed 1,4-conjugate addition using Q2MM. [Link]
-
YouTube. (2022). Suzuki-Miyaura Coupling| CSIR-NET| GATE| SET| Problem Solved ChemOrgChem. [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by 1,4-Addition. [Link]
-
Organic Chemistry Portal. (n.d.). Cyclohexanone synthesis. [Link]
-
Wikipedia. (n.d.). Suzuki reaction. [Link]
-
Organic Chemistry Portal. (n.d.). Michael Addition. [Link]
-
Master Organic Chemistry. (2023). The Michael Addition Reaction and Conjugate Addition. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
PubChem. (n.d.). 2-Fluorophenylboronic acid. [Link]
-
AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. [Link]
-
ResearchGate. (2018). Using NMR to identify and characterize natural products. [Link]
-
Journal of Chemical and Pharmaceutical Sciences. (2016). 1HNMR spectrometry in structural elucidation of organic compounds. [Link]
- Google Patents. (n.d.).
Sources
- 1. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. BJOC - Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones [beilstein-journals.org]
- 4. Substituted arene synthesis by 1,4-Addition [organic-chemistry.org]
- 5. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2-氟苯硼酸 ≥95% | Sigma-Aldrich [sigmaaldrich.com]
- 7. reddit.com [reddit.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. CN103449995A - Method of removing aldehydes impurities in cyclohexanone-containing technology materials - Google Patents [patents.google.com]
- 12. azolifesciences.com [azolifesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. jchps.com [jchps.com]
Stability issues of 3-(2-Fluorophenyl)cyclohexanone and storage conditions
This guide provides in-depth technical support for researchers, scientists, and drug development professionals working with 3-(2-Fluorophenyl)cyclohexanone. It addresses common stability issues, outlines recommended storage conditions, and offers troubleshooting advice for experiments involving this compound. Our approach is grounded in established chemical principles and practical laboratory experience to ensure the integrity of your research.
Part 1: Understanding the Stability of 3-(2-Fluorophenyl)cyclohexanone
3-(2-Fluorophenyl)cyclohexanone is a substituted cyclohexanone derivative. Its stability is influenced by the interplay of the cyclohexanone ring, the alpha-aryl substitution, and the fluorine atom on the phenyl ring. While generally stable under recommended storage conditions, certain factors can promote degradation.
Frequently Asked Questions (FAQs) - General Stability
Q1: What are the primary factors that can affect the stability of 3-(2-Fluorophenyl)cyclohexanone?
A1: The stability of 3-(2-Fluorophenyl)cyclohexanone can be compromised by several factors:
-
Exposure to Light: Similar to many ketones, prolonged exposure to UV light can induce photochemical reactions, potentially leading to decomposition.[1]
-
Temperature: Elevated temperatures can accelerate degradation pathways.
-
pH: Strongly acidic or basic conditions can catalyze degradation reactions such as enolization followed by other reactions.
-
Oxidizing Agents: The presence of strong oxidizing agents can lead to oxidative cleavage of the cyclohexanone ring.[2]
-
Presence of Moisture: Moisture can facilitate hydrolysis of any reactive intermediates or impurities.
Q2: How does the 2-fluorophenyl group influence the stability of the cyclohexanone ring?
A2: The 2-fluorophenyl group at the 3-position has several effects:
-
Steric Hindrance: It can provide some steric hindrance, potentially slowing down reactions involving the adjacent carbonyl group.
-
Electronic Effects: The fluorine atom is highly electronegative, which can influence the electron density of the aromatic ring and, to a lesser extent, the cyclohexanone ring. This can affect the reactivity of the molecule, for instance, by influencing the acidity of the alpha-protons.[3][4] The carbon-fluorine bond itself is very strong and generally resistant to metabolic degradation.[5]
Part 2: Recommended Storage and Handling
Proper storage and handling are critical to maintaining the integrity of 3-(2-Fluorophenyl)cyclohexanone.
Recommended Storage Conditions
| Parameter | Recommendation | Rationale |
| Temperature | Store at -20°C for long-term storage. | Reduces the rate of potential degradation reactions. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Minimizes oxidation and reactions with atmospheric moisture. |
| Light | Protect from light by using an amber vial or storing in a dark place. | Prevents photochemical degradation.[1] |
| Container | Use a tightly sealed, non-reactive container (e.g., glass). | Prevents contamination and exposure to air and moisture. |
Handling Precautions
-
Always handle the compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoid inhalation of dust or vapors.
-
Prevent contact with skin and eyes.
Part 3: Troubleshooting Common Experimental Issues
This section addresses specific problems that may arise during the use of 3-(2-Fluorophenyl)cyclohexanone in your experiments.
Troubleshooting Guide
Issue 1: Inconsistent or unexpected experimental results.
-
Possible Cause: Degradation of the compound leading to the presence of impurities.
-
Troubleshooting Steps:
-
Verify Purity: Assess the purity of your sample using appropriate analytical methods (see Part 4).
-
Fresh Sample: If degradation is suspected, use a fresh, properly stored sample for your experiment.
-
Control Experiment: Run a control experiment with a well-characterized standard if available.
-
Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, GC).
-
Possible Cause: Formation of degradation products.
-
Troubleshooting Steps:
-
Analyze Storage Conditions: Review the storage conditions of your sample. Has it been exposed to light, heat, or air for extended periods?
-
Investigate Potential Degradation Pathways: Consider the potential degradation products based on the reaction conditions (see Part 5). This can help in the tentative identification of the unknown peaks.
-
Stress Testing: To confirm the identity of degradation products, you can perform stress testing on a small sample (e.g., exposure to heat, light, acid, or base) and analyze the resulting mixture.
-
Issue 3: Poor solubility or changes in physical appearance (e.g., color change).
-
Possible Cause: Polymerization or formation of insoluble degradation products.
-
Troubleshooting Steps:
-
Visual Inspection: Carefully inspect the material for any changes in color or consistency.
-
Solubility Test: Perform a small-scale solubility test in a suitable solvent and compare it with the expected solubility.
-
Purity Analysis: Analyze the sample for impurities that might affect its physical properties.
-
Part 4: Analytical Methods for Purity Assessment
Regularly assessing the purity of your 3-(2-Fluorophenyl)cyclohexanone is crucial for reliable experimental outcomes.
Recommended Analytical Techniques
| Technique | Purpose | Key Parameters to Monitor |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity assessment and detection of non-volatile impurities. | Peak area percentage of the main component, presence of new peaks.[6][7] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Detection of volatile impurities and degradation products. | Identification of components based on their mass spectra and retention times.[7] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural confirmation and detection of structural impurities. | ¹H and ¹³C NMR spectra should be consistent with the expected structure. The presence of unexpected signals may indicate impurities.[7] |
| Fourier-Transform Infrared (FT-IR) Spectroscopy | Functional group analysis and quick identity check. | The spectrum should show the characteristic carbonyl stretch of the cyclohexanone and bands corresponding to the aromatic ring.[7] |
Part 5: Potential Degradation Pathways
Understanding the potential degradation pathways of 3-(2-Fluorophenyl)cyclohexanone can aid in troubleshooting and impurity identification.
Plausible Degradation Mechanisms
-
Enolization and Subsequent Reactions:
-
Under acidic or basic conditions, the ketone can form an enol or enolate. This intermediate is more reactive and can participate in various reactions, including aldol-type condensations or oxidation. The presence of the alpha-aryl group can influence the stability and reactivity of the enolate.[8][9]
-
-
Oxidative Cleavage:
-
Strong oxidizing agents or prolonged exposure to atmospheric oxygen can lead to the oxidation of the cyclohexanone ring. A common pathway for cyclohexanone degradation is through a Baeyer-Villiger oxidation, which would form a lactone.[10]
-
-
Photochemical Decomposition:
-
Upon exposure to UV light, ketones can undergo Norrish Type I or Type II reactions, leading to ring-opening and the formation of various radical species and subsequent products.[1]
-
Visualizing Potential Degradation
Caption: Potential degradation pathways of 3-(2-Fluorophenyl)cyclohexanone.
Part 6: Experimental Protocols
Protocol 1: Standard Purity Check by HPLC
-
Sample Preparation: Accurately weigh approximately 1 mg of 3-(2-Fluorophenyl)cyclohexanone and dissolve it in 1 mL of a suitable solvent (e.g., acetonitrile or methanol) to prepare a 1 mg/mL stock solution. Further dilute as necessary for analysis.
-
HPLC Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Gradient: Start with 30% B, increase to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
-
Analysis: Integrate the peaks in the chromatogram. The purity is calculated as the percentage of the main peak area relative to the total peak area.
Protocol 2: Forced Degradation Study
-
Prepare Samples: Prepare several aliquots of a known concentration of 3-(2-Fluorophenyl)cyclohexanone in a suitable solvent.
-
Apply Stress Conditions:
-
Acidic: Add 0.1 M HCl and incubate at 60°C for 24 hours.
-
Basic: Add 0.1 M NaOH and incubate at 60°C for 24 hours.
-
Oxidative: Add 3% H₂O₂ and incubate at room temperature for 24 hours.
-
Thermal: Incubate a solid sample at 80°C for 48 hours.
-
Photolytic: Expose a solution to a UV lamp (e.g., 254 nm) for 24 hours.
-
-
Analysis: Analyze the stressed samples by HPLC or GC-MS and compare the chromatograms to that of an unstressed control sample to identify degradation products.
Part 7: Logical Workflow for Stability Investigation
Caption: A logical workflow for investigating stability issues with 3-(2-Fluorophenyl)cyclohexanone.
References
-
Advances in Microbial degradation pathways of cyclopentanone and cyclohexanone and the involved enzymes and genes. (2025). ResearchGate. [Link]
-
Metabolism and Toxicity of Fluorine Compounds. (2021). Chemical Research in Toxicology. [Link]
-
Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. (2014). American Journal of Organic Chemistry. [Link]
-
Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition. (n.d.). eCampusOntario Pressbooks. [Link]
-
The Photochemical Decomposition of Cyclohexanone, Cyclopentanone and Cyclobutanone. (1939). Journal of the American Chemical Society. [Link]
-
α-Alkylation of Ketones via Enolate Ions. (2025). JoVE. [Link]
-
Palladium-Catalyzed α-Arylation of Carbonyl Compounds and Nitriles. (2003). Accounts of Chemical Research. [Link]
-
Identity determination and purity testing. (n.d.). ChemCon GmbH. [Link]
-
Development and Validation of a Bioanalytical Method for Quantification of 2,6-Bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC) in Rat Plasma. (2015). PMC. [Link]
-
Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. (2006). NIH. [Link]
-
Cyclohexane degradation? (2014). Reddit. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. reddit.com [reddit.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Drug Modifications to Improve Stability – An Introduction to Medicinal Chemistry & Molecular Recognition [ecampusontario.pressbooks.pub]
- 6. Development and Validation of a Bioanalytical Method for Quantification of 2,6-Bis-(4-hydroxy-3-methoxybenzylidene)-cyclohexanone (BHMC) in Rat Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Identity determination and purity testing [chemcon.com]
- 8. Video: α-Alkylation of Ketones via Enolate Ions [jove.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Poor Solubility of 3-(2-Fluorophenyl)cyclohexanone in Aqueous Media
Welcome to the technical support center for handling 3-(2-Fluorophenyl)cyclohexanone. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this and structurally similar compounds. As a senior application scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to make informed decisions in your experimental design. This document is structured as a series of frequently asked questions (FAQs) and troubleshooting guides to directly address the practical issues you may be facing at the bench.
Understanding the Challenge: Why is 3-(2-Fluorophenyl)cyclohexanone Likely Poorly Soluble?
FAQs: Initial Troubleshooting and Strategy Selection
Q1: I've observed that 3-(2-Fluorophenyl)cyclohexanone precipitates when I add my aqueous buffer. What is my first step?
A1: This is a classic sign of a compound exceeding its aqueous solubility limit. Before exploring complex formulations, it's crucial to confirm the extent of the problem.
Initial Steps:
-
Visual Assessment: Observe the solution for any cloudiness, precipitation, or crystallization upon addition of the aqueous phase.
-
Solvent Pre-Screening: Test the solubility of a small amount of your compound in a range of common, water-miscible organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, propylene glycol, or polyethylene glycol (PEG).[4][5][6] This will help identify a suitable solvent for preparing a concentrated stock solution.
-
Determine Maximum Tolerated Organic Solvent Concentration: For many biological assays, particularly cell-based ones, the concentration of the organic solvent must be kept low (often <1% and ideally <0.1% for DMSO) to avoid toxicity.[7] Determine the highest concentration of your chosen organic solvent that does not affect your experimental system. This will dictate the maximum concentration of your compound you can achieve by simple dilution of a stock solution.
Troubleshooting Guide: A Step-by-Step Approach to Enhancing Solubility
If simple dilution of an organic stock solution is insufficient, a more advanced formulation strategy is necessary. The following sections detail common and effective techniques.
Workflow for Selecting a Solubilization Strategy
Below is a decision-making workflow to guide you through the process of selecting an appropriate solubilization technique.
Caption: A workflow for selecting a solubilization strategy.
In-depth Solubilization Techniques
Co-solvent Systems
Principle: Co-solvents are water-miscible organic solvents that, when added to an aqueous solution, increase the solubility of hydrophobic compounds by reducing the polarity of the solvent mixture.[5][8][9]
When to Use: This is often the simplest and quickest method to try after direct dilution of a stock fails. It is suitable for many in vitro applications where the final concentration of the co-solvent is tolerated by the experimental system.[10]
Common Co-solvents:
-
Ethanol
-
Propylene glycol (PG)
-
Glycerol
-
Polyethylene glycols (PEGs), particularly PEG 300 and PEG 400[5][11]
| Co-solvent | Typical Concentration Range for in vitro use | Key Considerations |
| Ethanol | 1-5% | Can have biological effects; potential for evaporation. |
| Propylene Glycol | 1-10% | Generally well-tolerated; can increase viscosity. |
| PEG 400 | 1-20% | Low toxicity; widely used in pharmaceutical formulations.[11] |
Experimental Protocol: Preparing a Co-solvent Formulation
-
Stock Solution Preparation: Dissolve 3-(2-Fluorophenyl)cyclohexanone in your chosen co-solvent (e.g., PEG 400) to the highest possible concentration.
-
Titration: While vortexing, slowly add the aqueous buffer to the co-solvent stock solution.
-
Observation: Monitor for any signs of precipitation. The goal is to find the highest ratio of aqueous buffer to co-solvent that keeps your compound in solution at the desired final concentration.
-
Control: Always include a vehicle control in your experiments containing the same final concentration of the co-solvent as your test samples.
Surfactant-based Formulations (Micellar Solubilization)
Principle: Surfactants are amphiphilic molecules that, above a certain concentration (the critical micelle concentration or CMC), form micelles in aqueous solutions. The hydrophobic core of these micelles can encapsulate poorly soluble drug molecules, thereby increasing their apparent solubility in the bulk aqueous phase.[12][13][14][15]
When to Use: When co-solvents are not effective enough or when the required concentration of co-solvent is toxic to the experimental system. Surfactant formulations are common in both research and pharmaceutical products.
Common Surfactants:
-
Non-ionic: Polysorbates (Tween® 20, Tween® 80), Poloxamers (Pluronic® F-68, F-127)[7][10][16]
-
Anionic: Sodium dodecyl sulfate (SDS) - generally too harsh for biological systems but can be used in specific applications.
-
Cationic: Generally more toxic and less commonly used in biological research.[4]
| Surfactant | Typical Concentration Range | Key Considerations |
| Tween® 80 | 0.1 - 2% (w/v) | Widely used, low toxicity. Can interfere with some assays.[17] |
| Pluronic® F-68 | 0.1 - 5% (w/v) | Very low toxicity, often used in cell culture. |
Experimental Protocol: Preparing a Surfactant Formulation
-
Prepare Surfactant Solution: Prepare a stock solution of the surfactant in your aqueous buffer at a concentration well above its CMC.
-
Prepare Compound Stock: Dissolve a high concentration of 3-(2-Fluorophenyl)cyclohexanone in a small amount of a volatile organic solvent like ethanol.
-
Thin Film Method:
-
Add the compound stock to a round-bottom flask.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator to create a thin film of the compound on the flask wall.
-
Add the pre-warmed (if necessary) surfactant solution to the flask.
-
Agitate (vortex, sonicate) until the compound is fully solubilized in the micelles. This may take some time.
-
-
Solvent Titration Method:
-
Prepare a concentrated stock of the compound in a water-miscible solvent (e.g., ethanol).
-
Slowly add the compound stock to the vigorously stirring surfactant solution. The goal is to allow the compound to partition into the micelles as it is introduced to the aqueous phase.
-
Cyclodextrin Complexation
Principle: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. Poorly soluble molecules can be encapsulated within this cavity, forming an inclusion complex that has significantly higher aqueous solubility.[][19][20][21]
When to Use: This is a powerful technique, particularly for compounds that fit well within the cyclodextrin cavity. It is widely used in pharmaceutical formulations to improve solubility, stability, and bioavailability.[16][19]
Common Cyclodextrins:
-
β-Cyclodextrin (β-CD): Limited aqueous solubility itself.
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD): Much higher aqueous solubility and very commonly used.[20]
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD): High aqueous solubility and can be used for parenteral formulations.[20]
Experimental Protocol: Preparing a Cyclodextrin Formulation
-
Prepare Cyclodextrin Solution: Dissolve the cyclodextrin (e.g., HP-β-CD) in the aqueous buffer. Warming the solution can aid in dissolution.
-
Add Compound: Add an excess of 3-(2-Fluorophenyl)cyclohexanone to the cyclodextrin solution.
-
Equilibrate: Stir the suspension at a controlled temperature for 24-48 hours to allow for the formation of the inclusion complex and to reach equilibrium.
-
Separate Undissolved Compound: Filter the solution through a 0.22 µm filter to remove any remaining solid compound.
-
Quantify: Determine the concentration of the solubilized compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Logical Relationships in Solubilization
The choice of solubilization method often involves a trade-off between simplicity, efficacy, and potential for experimental interference.
Caption: Logical relationships between common solubilization methods.
Final Considerations and Best Practices
-
Purity: Ensure the purity of your 3-(2-Fluorophenyl)cyclohexanone, as impurities can affect solubility.
-
pH Adjustment: For ionizable compounds, adjusting the pH of the medium can significantly alter solubility.[22] However, based on its structure, 3-(2-Fluorophenyl)cyclohexanone is unlikely to be ionizable.
-
Vehicle Controls: It is absolutely critical to include a vehicle control (the formulation without the active compound) in all experiments to account for any effects of the excipients themselves.[17][23][24]
-
Stability: Once a suitable formulation is found, its stability should be assessed over the duration of the planned experiments. Look for signs of precipitation or degradation over time.
By systematically applying these principles and protocols, researchers can overcome the challenges posed by the poor aqueous solubility of 3-(2-Fluorophenyl)cyclohexanone and similar compounds, enabling accurate and reliable experimental outcomes.
References
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Allied Academies. Retrieved from [Link]
- Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN Pharmaceutics, 2012, 195727.
-
(PDF) Techniques for solubility enhancement of poorly soluble drugs: An overview. (n.d.). ResearchGate. Retrieved from [Link]
- Loftsson, T., & Brewster, M. E. (2010). Novel strategies for the formulation of poorly water-soluble drug substances by different physical modification strategies with a focus on peroral applications. Journal of Pharmaceutical Sciences, 99(9), 3295-3306.
- Shaikh, J., et al. (2020). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Pharmaceutics, 12(8), 749.
-
Techniques for Improving Solubility. (n.d.). International Journal of Medical Science and Dental Research. Retrieved from [Link]
-
Innovative Formulation Strategies for Poorly Soluble Drugs. (n.d.). World Pharma Today. Retrieved from [Link]
-
Surfactants in Pharmaceuticals: Advancements in Drug Delivery Systems. (2024, April 16). Imperial Oilfield Chemicals Pvt. Ltd. Retrieved from [Link]
-
Surfactants and their Role in Pharmaceutical Product Development: An overview. (2019, December 5). ResearchGate. Retrieved from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (n.d.). Hilaris Publisher. Retrieved from [Link]
-
(PDF) Strategies for formulation development of poorly water-soluble drug candidates - A recent perspective. (n.d.). ResearchGate. Retrieved from [Link]
-
APPROACHES TO IMPROVE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS. (n.d.). Semantic Scholar. Retrieved from [Link]
-
APPLICATIONS OF SURFACTANTS IN PHARMACEUTICAL FORMULATION DEVELOPMENT OF CONVENTIONAL AND ADVANCED DELIVERY SYSTEMS. (n.d.). International Journal of Pharmacognosy. Retrieved from [Link]
-
cyclodextrin in novel formulations and solubility enhancement techniques: a review. (n.d.). Innovare Academic Sciences. Retrieved from [Link]
- Strickley, R. G. (2004). Solubilizing excipients in oral and injectable formulations. Pharmaceutical research, 21(2), 201–230.
- Popa, L., et al. (2023). Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics. Pharmaceuticals, 16(7), 937.
- Sharma, N., & N, A. (2011). Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. International Journal of Pharmaceutical Sciences and Research, 2(7), 1701.
-
04 - Cyclodextrin Inclusion Complexes: Novel Techniques to Improve Solubility of Poor... (n.d.). Global Pharmaceutical Sciences Review - GPSR. Retrieved from [Link]
-
Co-solvency and anti-solvent method for the solubility enhancement. (n.d.). Pharma Times. Retrieved from [Link]
-
Solubility Enhancement Techniques of Poorly Water Soluble Drug. (n.d.). International Journal of Science and Research (IJSR). Retrieved from [Link]
-
Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. (2017, September 20). Journal of Visualized Experiments. Retrieved from [Link]
-
What Are Excipients? 9 Common Examples. (n.d.). Colorcon. Retrieved from [Link]
-
Methods for Dissolving Hydrophobic Compounds in Water. (1988, December 15). ACS Publications. Retrieved from [Link]
-
Hi, can anyone tell me how to dissolve a hydrophobic compound..? (2017, March 14). ResearchGate. Retrieved from [Link]
-
How can I dissolve hydrophobic compounds in DMEM media? (2015, December 7). ResearchGate. Retrieved from [Link]
-
2-(3-Fluorophenyl)-2-(methylamino)cyclohexanone. (n.d.). PubChem. Retrieved from [Link]
- Method for improving aqueous solubility of water-insoluble or slightly water-soluble drugs. (n.d.). Google Patents.
-
The Hydrophobic Effect and the Role of Cosolvents. (n.d.). The Journal of Physical Chemistry B. Retrieved from [Link]
-
(PDF) Solubilizing Excipients in Oral and Injectable Formulations. (n.d.). ResearchGate. Retrieved from [Link]
-
Solubility Enhancement of Hydrophobic Compounds in Aqueous Solutions Using Biobased Solvents as Hydrotropes. (2023, July 24). Industrial & Engineering Chemistry Research. Retrieved from [Link]
-
Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview. (2016, April 30). Asian Journal of Pharmaceutics. Retrieved from [Link]
-
CAS No.111982-49-1,Cyclohexanone, 2-(2-fluorophenyl)-. (n.d.). LookChem. Retrieved from [Link]
-
2-(4-Fluorophenyl)-2-(methylamino)cyclohexanone. (n.d.). PubChem. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 3. hilarispublisher.com [hilarispublisher.com]
- 4. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. ijsr.net [ijsr.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. ijmsdr.org [ijmsdr.org]
- 11. Solubilizing excipients in oral and injectable formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpharmtech.com [asianpharmtech.com]
- 13. imperialchem.com [imperialchem.com]
- 14. researchgate.net [researchgate.net]
- 15. scientistsolutions.discourse.group [scientistsolutions.discourse.group]
- 16. researchgate.net [researchgate.net]
- 17. pharmaexcipients.com [pharmaexcipients.com]
- 19. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scispace.com [scispace.com]
- 21. gpsrjournal.com [gpsrjournal.com]
- 22. researchgate.net [researchgate.net]
- 23. colorcon.com [colorcon.com]
- 24. Excipients for Injections & Sterile Formulation - CD Formulation [formulationbio.com]
Technical Support Center: Refining HPLC Methods for Baseline Separation of 3-(2-Fluorophenyl)cyclohexanone Isomers
Welcome to the technical support center for the chromatographic separation of 3-(2-Fluorophenyl)cyclohexanone isomers. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of separating these structurally similar compounds. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help you achieve robust and reliable baseline separation.
The Challenge: Separating Structural Isomers
3-(2-Fluorophenyl)cyclohexanone presents a significant analytical challenge due to the presence of multiple isomers, including constitutional isomers and enantiomers. These molecules share the same molecular weight and similar physicochemical properties, making their separation by high-performance liquid chromatography (HPLC) a non-trivial task. Achieving baseline resolution is critical for accurate quantification and isolation, which are essential steps in pharmaceutical development and quality control.
This guide will provide a systematic approach to method development and troubleshooting, focusing on the key chromatographic parameters that influence selectivity and resolution.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during your experiments, offering step-by-step guidance to resolve them.
Problem 1: Poor Resolution or Complete Co-elution of Isomers
Poor resolution is the most common issue when separating isomers.[1] This occurs when the peaks are not well-separated, making accurate identification and quantification difficult.[1]
Root Causes & Corrective Actions:
-
Inadequate Stationary Phase Selectivity: The choice of stationary phase is the most critical factor in achieving separation.[2][3]
-
Explanation: Isomers require a stationary phase that can differentiate between subtle structural differences. Standard C18 columns may not provide sufficient selectivity.
-
Solution:
-
Screen Alternative Stationary Phases: Consider columns with different selectivities, such as phenyl-hexyl, cyano, or embedded polar group (EPG) phases. Phenyl-based columns can offer unique π-π interactions with the aromatic ring of the analyte.[4]
-
Chiral Stationary Phases (CSPs): If you are dealing with enantiomers, a CSP is essential. Common CSPs are based on polysaccharide derivatives (e.g., cellulose or amylose), cyclodextrins, or protein-based phases.[5][6][7]
-
-
-
Suboptimal Mobile Phase Composition: The mobile phase composition directly impacts retention and selectivity.[8][9]
-
Explanation: The organic modifier and its ratio to the aqueous phase, as well as any additives, control the interaction of the analytes with the stationary phase.
-
Solution:
-
Vary the Organic Modifier: If using acetonitrile, try methanol or a combination of the two. Methanol can offer different hydrogen bonding characteristics, potentially improving selectivity.
-
Adjust Mobile Phase Strength: For reversed-phase HPLC, decreasing the percentage of the organic modifier will increase retention times and may improve resolution.[8]
-
Incorporate a Shallow Gradient: A shallow gradient or even an isocratic hold can enhance the separation of closely eluting peaks.[10][11]
-
-
-
Insufficient Column Efficiency: Low efficiency leads to broader peaks, which can overlap.
-
Explanation: Column efficiency is related to the column's packing quality, particle size, and length.
-
Solution:
-
Decrease Flow Rate: Lowering the flow rate can improve efficiency and resolution, though it will increase run time.[12]
-
Use a Longer Column or Smaller Particle Size: A longer column or a column packed with smaller particles (e.g., sub-2 µm for UHPLC) increases the number of theoretical plates and, consequently, resolution.[3][12]
-
-
-
Temperature Effects: Column temperature can influence selectivity.
-
Explanation: Temperature affects mobile phase viscosity and the kinetics of mass transfer. For some isomer pairs, changing the temperature can alter the elution order or improve resolution.
-
Solution: Experiment with different column temperatures (e.g., 25°C, 30°C, 40°C). Lower temperatures often lead to better resolution.[12]
-
Problem 2: Peak Tailing
Peak tailing can compromise resolution and lead to inaccurate integration.
Root Causes & Corrective Actions:
-
Secondary Interactions with the Stationary Phase: Residual silanol groups on the silica backbone can interact with the ketone group of the analyte.
-
Explanation: These interactions can cause a portion of the analyte molecules to be retained longer, resulting in a tailing peak.
-
Solution:
-
Use a Well-End-Capped Column: Modern, high-purity silica columns with thorough end-capping minimize exposed silanols.
-
Add a Mobile Phase Modifier: A small amount of a competing base, like triethylamine (TEA), or an acidic modifier like formic acid or acetic acid (typically 0.1%) can help to saturate the active sites and improve peak shape.[13]
-
-
-
Column Overload: Injecting too much sample can lead to peak distortion.[14]
-
Extra-Column Volume: Excessive volume in the tubing and connections between the injector, column, and detector can cause peak broadening and tailing.
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for achiral method development for 3-(2-Fluorophenyl)cyclohexanone isomers?
A1: A good starting point for achiral separation would be to use a phenyl-hexyl or a biphenyl stationary phase. These phases can provide alternative selectivity to a standard C18 column due to potential π-π interactions with the fluorophenyl group.
Initial Recommended Conditions (Achiral):
| Parameter | Recommendation |
| Column | Phenyl-Hexyl or Biphenyl, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a broad scouting gradient (e.g., 5-95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Detection | UV at 254 nm |
| Injection Vol. | 5 µL |
This initial run will help determine the approximate elution conditions, which can then be optimized by adjusting the gradient slope or switching to an isocratic method.[11]
Q2: How do I approach chiral separation for the enantiomers of 3-(2-Fluorophenyl)cyclohexanone?
A2: Chiral separations typically require screening a variety of chiral stationary phases (CSPs). Polysaccharide-based CSPs are a versatile starting point.
Initial Recommended Conditions (Chiral):
| Parameter | Recommendation |
| Column | Cellulose or Amylose-based CSP (e.g., Chiralcel OD-H, Chiralpak AD-H) |
| Mobile Phase | Typically a mixture of n-Hexane and an alcohol (e.g., Isopropanol or Ethanol) |
| Elution Mode | Isocratic |
| Flow Rate | 0.5 - 1.0 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 254 nm |
The ratio of hexane to alcohol is the primary parameter to adjust for optimizing retention and resolution. Small amounts of additives like trifluoroacetic acid (TFA) or diethylamine (DEA) may be necessary for acidic or basic compounds, respectively.
Q3: My retention times are drifting. What should I do?
A3: Retention time drift can be caused by several factors.
-
Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. This is especially important for gradient methods.[15]
-
Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly mixed and degassed.[15] Inconsistent mobile phase composition can lead to shifting retention times.
-
Temperature Fluctuations: Use a column oven to maintain a constant temperature.[15]
-
System Leaks: Check for any leaks in the system, as this can cause pressure and flow rate fluctuations.
Q4: How can I improve the sensitivity of my analysis?
A4: Low sensitivity can be a result of several factors.[1]
-
Sample Concentration: If possible, increase the concentration of your sample.
-
Injection Volume: Increase the injection volume, but be mindful of potential peak distortion due to overloading.
-
Detector Wavelength: Ensure you are using the optimal UV wavelength for your analyte. You can determine this by running a UV scan of your compound.
-
System Noise: A high level of noise in the system can obscure small peaks. Ensure proper grounding of the instrument and use high-purity solvents.
Experimental Protocols
Protocol 1: Systematic Approach to Method Development
This protocol outlines a logical workflow for developing a robust HPLC method for isomer separation.
Step 1: Analyte Characterization
-
Determine the pKa and logP of 3-(2-Fluorophenyl)cyclohexanone. This information will guide the initial choice of mobile phase pH and stationary phase.
Step 2: Initial Column and Mobile Phase Screening
-
Begin with a standard C18 column and a phenyl-hexyl column.
-
Perform a generic gradient run (e.g., 10-90% Acetonitrile in 0.1% Formic Acid over 20 minutes) on both columns to assess selectivity.
Step 3: Optimization of Mobile Phase
-
Based on the initial screening, select the column that shows the best potential for separation.
-
Optimize the mobile phase by:
-
Trying different organic modifiers (e.g., methanol).
-
Adjusting the pH of the aqueous phase if the analyte is ionizable.
-
Fine-tuning the gradient slope or switching to an isocratic elution. A shallow gradient is often effective for isomer separation.[10]
-
Step 4: Optimization of Other Parameters
-
Temperature: Evaluate the effect of column temperature on resolution.
-
Flow Rate: Adjust the flow rate to balance resolution and analysis time.
Step 5: Method Validation
-
Once satisfactory separation is achieved, validate the method for specificity, linearity, accuracy, precision, and robustness according to established guidelines.
Visualizations
Logical Workflow for HPLC Method Development
Caption: A systematic approach to HPLC method development.
Troubleshooting Decision Tree for Poor Resolution
Caption: A decision tree for troubleshooting poor peak resolution.
References
Sources
- 1. Solving Common Errors in HPLC [omegascientific.com.sg]
- 2. mastelf.com [mastelf.com]
- 3. chromtech.net.au [chromtech.net.au]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. shodex.com [shodex.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. Getting Started with Chiral Method Development - Regis Technologies [registech.com]
- 8. longdom.org [longdom.org]
- 9. Mobile Phase Optimization: A Critical Factor in HPLC [phenomenex.com]
- 10. welch-us.com [welch-us.com]
- 11. mastelf.com [mastelf.com]
- 12. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. youtube.com [youtube.com]
- 15. HPLC Troubleshooting Guide [scioninstruments.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
- 18. Optimizing HPLC Solvent Gradient for Specific Analytes [eureka.patsnap.com]
- 19. epa.gov [epa.gov]
- 20. hplc.today [hplc.today]
- 21. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 23. waters.com [waters.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. rsc.org [rsc.org]
- 27. Organic Syntheses Procedure [orgsyn.org]
- 28. 2-(4-fluorophenyl)cyclohexanone synthesis - chemicalbook [chemicalbook.com]
- 29. Chiral separation of four fluoroquinolone compounds using capillary electrophoresis with hydroxypropyl-beta-cyclodextrin as chiral selector - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. phx.phenomenex.com [phx.phenomenex.com]
- 31. US3933916A - Purification of cyclohexanone - Google Patents [patents.google.com]
- 32. Cyclohexanone synthesis [organic-chemistry.org]
- 33. 2-(3-Fluorophenyl)-2-(methylamino)cyclohexanone | C13H16FNO | CID 156538475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 34. khu.elsevierpure.com [khu.elsevierpure.com]
Preventing degradation of 3-(2-Fluorophenyl)cyclohexanone during workup
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-(2-Fluorophenyl)cyclohexanone. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to assist you in navigating the challenges associated with the workup and purification of this compound. As Senior Application Scientists, we have compiled this information based on established chemical principles and practical laboratory experience to ensure the integrity and success of your experiments.
Troubleshooting Guide: Preventing Degradation During Workup
The workup phase is a critical step in isolating 3-(2-Fluorophenyl)cyclohexanone.[1][2] However, the compound's stability can be compromised under certain conditions, leading to reduced yields and impure products.[3] This section addresses common issues encountered during workup and provides solutions to mitigate degradation.
Issue 1: Product loss or degradation upon aqueous extraction with acidic or basic solutions.
Potential Cause:
3-(2-Fluorophenyl)cyclohexanone, like other ketones, is susceptible to reactions under both acidic and basic conditions.[4][5][6]
-
Acidic Conditions: Strong acids can catalyze enolization or subsequent unforeseen reactions. While ketones are generally more stable than aldehydes, the presence of the fluorine atom on the phenyl ring can influence the electronic properties of the molecule, potentially affecting its stability in acid.
-
Basic Conditions: Basic conditions can promote enolate formation, which may lead to aldol-type condensation reactions or other undesired side reactions.[7] The α-protons of the cyclohexanone ring are acidic and can be abstracted by a base.
Troubleshooting Steps:
-
pH Neutralization: Before initiating an aqueous workup, carefully neutralize the reaction mixture. If the reaction was conducted under acidic conditions, use a mild base like saturated sodium bicarbonate solution. If the reaction was basic, use a dilute acid such as 1M HCl. Add the neutralizing agent slowly and with vigorous stirring to avoid localized pH changes that could promote degradation.[8]
-
Use of Mild Reagents: Opt for gentle washing agents. Instead of strong acids or bases, use saturated ammonium chloride solution for quenching reactions involving organometallics or strong bases, and saturated sodium bicarbonate or brine for general washing purposes.
-
Temperature Control: Perform extractions at reduced temperatures (e.g., in an ice bath). Lower temperatures can significantly slow down the rates of potential degradation reactions.
-
Minimize Contact Time: Reduce the time your compound is in contact with acidic or basic aqueous layers. Perform extractions swiftly and proceed to the drying and solvent removal steps promptly.
Issue 2: Formation of an emulsion during liquid-liquid extraction.
Potential Cause:
Emulsions are a common problem in organic workups, often caused by the presence of acidic or basic impurities, fine particulate matter, or high concentrations of dissolved salts.[1][8]
Troubleshooting Steps:
-
Brine Wash: Add a saturated solution of sodium chloride (brine) to the separatory funnel. The increased ionic strength of the aqueous layer can help to break up the emulsion.[9]
-
Filtration: If solid particulates are suspected, filter the entire mixture through a pad of Celite® or glass wool.
-
Solvent Addition: Add more of the organic solvent to decrease the concentration of the emulsifying agent in the organic phase.
-
Gentle Agitation: Instead of vigorous shaking, gently invert the separatory funnel multiple times to mix the layers.
Issue 3: Discoloration of the organic layer during workup.
Potential Cause:
Discoloration, such as yellowing or browning, can indicate the formation of impurities or degradation products.[8][9] This can be due to residual reagents from the reaction, such as halogens or strong oxidizing/reducing agents.
Troubleshooting Steps:
-
Sodium Thiosulfate Wash: If residual halogenating agents (e.g., from a bromination reaction) are suspected, wash the organic layer with a 10% aqueous solution of sodium thiosulfate. This will reduce the halogen and often results in a colorless organic layer.[8][9]
-
Activated Carbon Treatment: If the color persists and is due to non-halogen impurities, you can treat the organic solution with a small amount of activated carbon. Stir for a short period and then filter through Celite® to remove the carbon. Be aware that this may also lead to some loss of the desired product.
Experimental Workflow: Recommended Workup and Purification
The following diagram outlines a robust workflow for the workup and purification of 3-(2-Fluorophenyl)cyclohexanone, designed to minimize degradation and maximize yield.
Caption: Recommended workflow for the workup and purification of 3-(2-Fluorophenyl)cyclohexanone.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for 3-(2-Fluorophenyl)cyclohexanone to prevent degradation?
A1: It is recommended to store 3-(2-Fluorophenyl)cyclohexanone at -20°C for long-term stability.[10] The compound should be kept in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to protect it from moisture and air.
Q2: Can I use distillation for the purification of 3-(2-Fluorophenyl)cyclohexanone?
A2: Yes, distillation under reduced pressure can be a suitable method for purification, especially for larger quantities.[11] However, it is crucial to ensure that the compound is stable at the required distillation temperature. A preliminary thermogravimetric analysis (TGA) could provide valuable information on its thermal stability. For smaller scales or for removing closely related impurities, flash column chromatography is often the preferred method.[11]
Q3: Are there any known incompatible reagents or materials that should be avoided during the workup of 3-(2-Fluorophenyl)cyclohexanone?
A3: Avoid strong oxidizing and reducing agents unless they are part of a specific synthetic step, as they can react with the ketone functionality. Also, be cautious with strong, non-nucleophilic bases which can deprotonate the alpha-carbon and potentially lead to side reactions. Regarding materials, standard laboratory glassware is appropriate.
Q4: How does the fluorine substituent affect the stability and reactivity of the cyclohexanone ring?
A4: The carbon-fluorine bond is very strong and generally imparts metabolic stability to molecules.[12][13] The electron-withdrawing nature of the fluorine atom on the phenyl ring can influence the electronic properties of the entire molecule, including the reactivity of the ketone. However, significant degradation pathways directly involving the C-F bond under standard workup conditions are not commonly reported. Microbial degradation of some fluorinated compounds can occur in the environment, but this is typically a slower process.[13][14][15]
Q5: What analytical techniques are best for monitoring the purity of 3-(2-Fluorophenyl)cyclohexanone during and after purification?
A5: Thin-layer chromatography (TLC) is an excellent technique for monitoring the progress of the purification in real-time.[3] For assessing the purity of the final product, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are highly effective. For structural confirmation and to ensure no degradation has occurred, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) and Mass Spectrometry (MS) are indispensable.
Summary of Key Parameters
| Parameter | Recommendation | Rationale |
| pH during Workup | Neutral (pH ~7) | Minimizes acid- or base-catalyzed degradation.[4][5][6] |
| Washing Agents | Saturated aq. NH₄Cl, NaHCO₃, Brine | Mild reagents that are less likely to cause degradation. |
| Temperature | 0-25 °C | Reduces the rate of potential side reactions. |
| Purification Method | Flash Column Chromatography | Effective for removing impurities with different polarities.[11] |
| Storage | -20°C under inert atmosphere | Ensures long-term stability.[10] |
References
-
University of Rochester, Department of Chemistry. Troubleshooting: The Workup. [Link]
- Google Patents.
- Google Patents. US20160046506A1 - Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor.
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
Quora. What is stability of aldehyde and ketone? [Link]
-
University of Rochester, Department of Chemistry. How To Run A Reaction: The Workup. [Link]
-
Wikipedia. Organofluorine chemistry. [Link]
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [Link]
-
Master Organic Chemistry. Hydrates, Hemiacetals, and Acetals. [Link]
-
PubMed. The stability and automatic determination of ketone bodies in blood samples taken in field conditions. [Link]
-
Chemistry Stack Exchange. Acidity of aldehydes and ketones and enolate formation. [Link]
-
Rogue Chem. Aldehydes & Ketones: Hydrate Formation – Mechanisms Under Acidic and Basic Conditions. [Link]
-
YouTube. What Is Workup In Organic Chemistry? [Link]
-
Organic Syntheses. (R)-(+)-3-PHENYLCYCLOHEXANONE. [Link]
-
ResearchGate. Insights into the biodegradation of two persistent fluorinated fungicides by coupling metabolic modelling with metaproteogenomics. [Link]
-
PubChem. 2-(3-Fluorophenyl)-2-(methylamino)cyclohexanone. [Link]
-
PubMed. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications. [Link]
-
DTIC. Determination of Fluorine in Fluoro-Organic Compounds. [Link]
-
ResearchGate. Degradation and Transformation of Organic Fluorine Compounds. [Link]
-
PubMed. Degradation pathways of cyclic alkanes in Rhodococcus sp. NDKK48. [Link]
-
Toxics Use Reduction Institute. PFAS Degradation/Transformation Examples. [Link]
- Google Patents.
-
Chemical Science (RSC Publishing). Fluorine extraction from organofluorine molecules to make fluorinated clusters in yttrium MOFs. [Link]
-
Organic Chemistry Portal. Cyclohexanone synthesis. [Link]
-
Wikipedia. Cyclohexanone. [Link]
Sources
- 1. How To Run A Reaction [chem.rochester.edu]
- 2. m.youtube.com [m.youtube.com]
- 3. How To [chem.rochester.edu]
- 4. quora.com [quora.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. m.youtube.com [m.youtube.com]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. Troubleshooting [chem.rochester.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. cdn.caymanchem.com [cdn.caymanchem.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Organofluorine chemistry - Wikipedia [en.wikipedia.org]
- 13. Microbial degradation of fluorinated drugs: biochemical pathways, impacts on the environment and potential applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
Catalyst selection and optimization for fluorophenyl addition to cyclohexenone
Prepared by: Your Senior Application Scientist
Welcome to the technical support center for the catalytic conjugate addition of fluorophenyl groups to cyclohexenone. This guide is designed for researchers, medicinal chemists, and process development scientists who are working on synthesizing β-fluorophenyl cyclohexanone derivatives—a critical structural motif in many pharmaceutical agents. Here, we move beyond simple protocols to provide in-depth, field-proven insights into catalyst selection, reaction optimization, and troubleshooting, ensuring your experiments are both successful and reproducible.
Section 1: Frequently Asked Questions - Foundational Concepts
This section addresses the fundamental questions researchers have when starting with or optimizing the 1,4-conjugate addition of a fluorophenyl nucleophile to cyclohexenone.
Q1: What is the primary reaction we are discussing, and why is it important?
A1: We are focusing on the 1,4-conjugate addition (also known as a Michael addition) of a fluorophenyl group to cyclohexenone. This reaction forms a new carbon-carbon bond at the β-position of the enone, yielding a 3-(fluorophenyl)cyclohexanone.[1] Fluorinated organic molecules are of immense interest in drug development because the inclusion of fluorine can dramatically improve metabolic stability, binding affinity, and lipophilicity. This specific reaction provides a direct route to valuable chiral building blocks for complex molecule synthesis.
Q2: What are the most common catalytic systems used for this transformation?
A2: The two most prevalent and successful catalytic systems are based on Rhodium(I) and Palladium(II) complexes.[2]
-
Rhodium-catalyzed systems , pioneered by Miyaura and Hayashi, are considered the gold standard, often utilizing chiral phosphine ligands like BINAP to achieve high yields and excellent enantioselectivity.[3][4]
-
Palladium-catalyzed systems are also highly effective and offer an alternative catalytic cycle. They can be particularly useful when dealing with challenging substrates and are often paired with ligands such as pyridinooxazolines (PyOX) or bipyridines.[5][6][7]
The choice between them often depends on substrate scope, desired stereochemistry, and catalyst cost/availability.
Q3: What is the source of the fluorophenyl group?
A3: The most common and practical source is a fluorophenylboronic acid (ArB(OH)₂). These reagents are generally stable, commercially available, and compatible with a wide range of functional groups.[8] Alternatives like potassium aryltrifluoroborates or arylsiloxanes can also be used and may offer advantages in specific catalytic systems.[9]
Q4: What is the fundamental role of the base in this reaction?
A4: The role of the base is highly dependent on the catalyst system. In many rhodium-catalyzed additions of arylboronic acids, an aqueous base (like KOH or K₂CO₃) is crucial.[10] It is believed to facilitate the transmetalation step by forming a more reactive rhodium-hydroxo species ([Rh]-OH) or by activating the boronic acid to form a more nucleophilic borate species (ArB(OH)₃⁻).[11] This significantly accelerates the reaction.[11]
Section 2: Catalyst Selection & Optimization Strategy
Choosing the right catalyst and conditions is paramount. This section provides a comparative guide and explains the causality behind key experimental choices.
Q5: Rhodium vs. Palladium: Which catalyst system should I choose for my reaction?
A5: This is a critical decision. While both can be effective, they have distinct advantages.
-
Choose Rhodium when:
-
High enantioselectivity is your primary goal. Rhodium complexes with chiral diphosphine ligands like (S)- or (R)-BINAP are exceptionally well-studied and reliable for asymmetric synthesis.[4]
-
You are working with standard α,β-unsaturated ketones.
-
You can tolerate aqueous or biphasic reaction media, as water is often beneficial.[4]
-
-
Choose Palladium when:
-
You are constructing all-carbon quaternary stereocenters (i.e., adding to a β-substituted cyclohexenone), an area where palladium has shown unique success.[6]
-
Your substrate is sensitive to the basic, aqueous conditions often used with rhodium. Some palladium systems can run under anhydrous or less basic conditions.
-
You are exploring a wider range of ligands, as palladium catalysis is compatible with many nitrogen-based and N,P-ligands in addition to phosphines.[7][12]
-
Data Presentation: Comparison of Common Catalytic Systems
| Feature | Rhodium(I) System | Palladium(II) System |
| Typical Precursor | [Rh(cod)Cl]₂, Rh(acac)(CO)₂ | Pd(OAc)₂, Pd(OCOCF₃)₂ |
| Common Ligands | BINAP, Me-BIPAM, Chiral Dienes | PyOX, Bipyridine, ChiraPHOS |
| Key Advantage | Excellent enantioselectivity for tertiary centers.[4] | Strong performance for quaternary centers; air/moisture tolerance in some cases.[6] |
| Common Solvents | Dioxane/H₂O, Toluene/H₂O, THF | 1,2-Dichloroethane (DCE), Chloroform, DMSO.[7][13] |
| Typical Base | Aqueous K₂CO₃, KOH, Et₃N | Often organic bases, or can be base-free. |
| Mechanism Focus | Transmetalation often involves a Rh-OH species. | Transmetalation can be the rate-limiting step; ligand choice is critical.[3] |
Q6: How do I select the right ligand? What is its function?
A6: The ligand is arguably the most important component for achieving selectivity and reactivity. It binds to the metal center and directly influences its electronic and steric properties.[14]
-
Function: The ligand's primary roles are to (1) create a chiral environment around the metal to induce enantioselectivity, (2) modulate the metal's reactivity to promote the desired catalytic cycle steps (like transmetalation and reductive elimination), and (3) prevent catalyst decomposition.[12][14]
-
Electronic Effects: Electron-rich ligands (like those with alkylphosphine groups) can increase the electron density on the metal, which may speed up steps like reductive elimination. Conversely, electron-poor ligands can make the metal more electrophilic, potentially accelerating other steps.
-
Steric Effects: The ligand's bulkiness (steric hindrance) creates a specific three-dimensional pocket around the metal. This pocket controls how the cyclohexenone and the arylrhodium/palladium intermediate can approach each other, which is the origin of enantioselectivity.
For initial screening, BINAP for Rhodium and a (Box) or (PyOX) ligand for Palladium are excellent starting points due to their proven track records.
Section 3: Troubleshooting Guide for Common Issues
Even with a good starting point, problems can arise. This section provides a systematic approach to diagnosing and solving common experimental failures.
Q7: I'm seeing low or no conversion to the desired product. What should I investigate first?
A7: Low conversion is a common but solvable issue. A systematic approach is key.[15]
-
Catalyst Activity: Is your catalyst active?
-
Cause: The metal precursor or ligand may have degraded. Phosphine ligands, in particular, can be sensitive to air oxidation. The active catalyst may not have formed in situ correctly.
-
Solution: Use freshly opened or purified reagents. Ensure your reaction is set up under a strictly inert atmosphere (Nitrogen or Argon). Pre-forming the catalyst by stirring the metal precursor and ligand together for 15-30 minutes before adding substrates can sometimes be beneficial.
-
-
Transmetalation Failure: The fluorophenyl group is not transferring from boron to the metal.
-
Cause: For rhodium systems, this often points to an issue with the base or the presence of water. The formation of the active Rh-OH species or the borate may be inhibited.[11] For palladium, transmetalation can be inherently slow.[3]
-
Solution:
-
For Rhodium: Systematically screen bases (K₂CO₃, Cs₂CO₃, K₃PO₄) and ensure the correct amount of water is present in the solvent system (e.g., 10:1 Dioxane:H₂O).
-
For Palladium: Consider additives that can facilitate this step. In some cases, switching from a boronic acid to a potassium trifluoroborate salt can improve reactivity.[9]
-
-
-
Incorrect Temperature: The reaction may require thermal energy to overcome activation barriers.
-
Cause: Many conjugate additions are run at elevated temperatures (e.g., 80-100 °C).[4]
-
Solution: Increase the reaction temperature in a stepwise manner (e.g., from room temperature to 50 °C, then 80 °C), monitoring for product formation and decomposition.
-
Mandatory Visualization: Troubleshooting Workflow
Caption: A systematic workflow for troubleshooting low conversion rates.
Q8: My reaction is working, but I'm getting a significant amount of a side product where the fluorophenylboronic acid is converted directly to fluorobenzene. What is happening?
A8: This side reaction is called protodeborylation . It occurs when the arylboronic acid is protonated and loses its boron group, typically facilitated by water or other protic sources in the reaction mixture.
-
Cause: The catalytic cycle is too slow, allowing the competing protodeborylation pathway to dominate. This can be exacerbated by overly acidic or protic conditions, or if the transmetalation step is inefficient.
-
Solutions:
-
Increase Catalyst Loading: A higher catalyst concentration can accelerate the desired catalytic cycle, outcompeting the side reaction.
-
Use Anhydrous Solvents (Carefully): While water is often required for Rh-catalyzed systems, using meticulously dried solvents can suppress this pathway. Be aware this may also slow down your desired reaction, so a balance must be found.
-
Choose a More Effective Base: A base that more efficiently promotes transmetalation can shorten the time the boronic acid is vulnerable to protonolysis.[11]
-
Switch Boron Reagent: Potassium aryltrifluoroborates (ArBF₃K) are often more resistant to protodeborylation than the corresponding boronic acids.[16]
-
Q9: I am attempting an asymmetric synthesis, but the enantiomeric excess (ee) is low. How can I improve it?
A9: Low enantioselectivity indicates that the chiral environment created by the ligand is not effectively discriminating between the two faces of the cyclohexenone during the C-C bond formation.
-
Cause:
-
Temperature: Higher temperatures can provide enough energy to overcome the small difference in activation barriers between the two stereochemical pathways, leading to a loss of selectivity.
-
Ligand Choice: The chosen ligand may not be optimal for this specific substrate combination. The "chiral pocket" may be too flexible or not a good steric/electronic match.
-
Solvent Effects: The solvent can influence the conformation of the catalyst-substrate complex, thereby affecting stereoselectivity.[10][17]
-
-
Solutions:
-
Lower the Reaction Temperature: This is the most common and effective strategy. Reducing the temperature makes the reaction more sensitive to the subtle energy differences between the transition states leading to the two enantiomers.
-
Screen Chiral Ligands: This is essential. If (S)-BINAP gives low ee, try other diphosphine ligands (e.g., MeO-BIPHEP, SEGPHOS) or switch to a different ligand class entirely (e.g., phosphoramidites).
-
Solvent Screening: Test a range of solvents. Less polar solvents sometimes result in a more organized transition state and higher ee.
-
Additives: In some cases, additives can coordinate to the catalyst and improve the structural rigidity of the transition state, enhancing selectivity.[8]
-
Section 4: Experimental Protocols
These protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood with appropriate personal protective equipment.
Protocol 1: General Procedure for Catalyst/Ligand Screening
This protocol is designed for parallel screening in reaction vials to efficiently identify promising conditions.
-
Preparation: In an inert atmosphere glovebox, prepare stock solutions of your fluorophenylboronic acid, catalyst precursor (e.g., [Rh(cod)Cl]₂), and various chiral ligands in a dry, degassed solvent (e.g., Dioxane).
-
Array Setup: To an array of labeled reaction vials equipped with stir bars, add the catalyst precursor stock solution (e.g., to achieve 3 mol%).
-
Ligand Addition: Add the respective chiral ligand stock solution to each vial (e.g., to achieve 3.3 mol%, a 1.1:1 ratio to Rh). Allow the catalyst and ligand to stir for 20 minutes at room temperature to pre-form the active complex.
-
Reagent Addition: Add the fluorophenylboronic acid (1.5 equivalents) stock solution, followed by cyclohexenone (1.0 equivalent).
-
Initiation: Add the base (e.g., 2.0 M aqueous K₂CO₃) and any additional solvent to reach the desired concentration.
-
Reaction: Seal the vials tightly, remove them from the glovebox, and place them in a pre-heated reaction block at the desired temperature (e.g., 100 °C).
-
Monitoring & Analysis: After a set time (e.g., 12 hours), cool the reactions to room temperature. Quench with saturated NH₄Cl solution, extract with an organic solvent (e.g., ethyl acetate), and dry the organic layer. Analyze the crude mixture by GC-MS or LC-MS to determine conversion and by chiral HPLC or SFC to determine enantiomeric excess.
Protocol 2: Optimized Asymmetric Addition using Rh/(S)-BINAP
This procedure is a scaled-up version based on a successful screening hit.[4]
-
Catalyst Preparation: To an oven-dried Schlenk flask under Argon, add Rh(acac)(C₂H₄)₂ (0.03 mmol, 3 mol%) and (S)-BINAP (0.033 mmol, 3.3 mol%).
-
Solvent Addition: Add 9 mL of degassed 1,4-dioxane. Stir the mixture for 15 minutes at room temperature.
-
Reagent Loading: Add 4-fluorophenylboronic acid (1.5 mmol, 1.5 eq.) and 2-cyclohexenone (1.0 mmol, 1.0 eq.).
-
Reaction Initiation: Add 1 mL of degassed 2.0 M aqueous K₂CO₃ solution.
-
Heating: Place the flask in a pre-heated oil bath at 100 °C and stir vigorously for 16 hours.
-
Workup: Cool the reaction to room temperature. Add 10 mL of water and extract with ethyl acetate (3 x 15 mL). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure 3-(4-fluorophenyl)cyclohexan-1-one.
Section 5: Mechanistic Overview
Understanding the mechanism helps in rational troubleshooting. While intricate, the catalytic cycles for Rhodium and Palladium share core principles.
Mandatory Visualization: Generalized Catalytic Cycle for 1,4-Addition
Caption: A generalized catalytic cycle for the transition metal-catalyzed 1,4-addition.
Cycle Explanation:
-
Transmetalation: The active catalyst [M]-L reacts with the fluorophenylboronic acid (activated by a base) to form an aryl-metal intermediate Ar-[M]-X, releasing a boron-containing byproduct. This is often a rate-determining step.[3]
-
Enone Coordination: The cyclohexenone coordinates to the metal center.
-
Migratory Insertion (Carbometalation): The aryl group migrates from the metal to the β-carbon of the coordinated enone. This is the key C-C bond-forming step and where stereochemistry is determined.
-
Protonolysis/Hydrolysis: The resulting metal-enolate intermediate is protonated (often by water), releasing the final ketone product and regenerating the active catalyst [M]-L to re-enter the cycle.
References
- Benchchem Technical Support Team. (2025).
- Benchchem Technical Support Team. (2025). Technical Support Center: Troubleshooting Low Yields in Michael Additions. Benchchem.
- Wikipedia. Michael addition reaction.
- Organic Chemistry Portal. Substituted arene synthesis by 1,4-Addition.
- Fagnou, K., & Lautens, M. (2006). Rhodium-Catalyzed 1,4-Addition of Arylboronic Acids to α,β-Unsaturated Carbonyl Compounds: Large Accelerating Effects of Bases and Ligands.
- Shih, J.-L., Nguyen, T. S., & May, J. A. (2015). Organocatalyzed asymmetric conjugate addition of heteroaryl and aryl trifluoroborates: a synthetic strategy for discoipyrrole D.
- ChemRxiv. (n.d.). Effects of Axial Solvent Coordination to Dirhodium Complexes on Reactivity and Selectivity in C–H Insertion Reactions.
-
Zhang, X., et al. (2022). Ru-Catalyzed Asymmetric Addition of Arylboronic Acids to Aliphatic Aldehydes via P-Chiral Monophosphorous Ligands. Molecules, 27(12), 3851. [Link]
-
Binder, J. T., & Kirsch, S. F. (2011). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5- 6- and 7-Membered β-substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters. Angewandte Chemie, 123(42), 10052-10055. [Link]
-
Stoltz, B. M., et al. (2023). Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to α,β-Unsaturated Lactams: Enantioselective Construction of All-Carbon Quaternary Stereocenters in Saturated Nitrogen-Containing Heterocycles. Organic Letters, 25(35), 6589–6593. [Link]
-
Organic Syntheses. (n.d.). Procedure 9. [Link]
-
Li, G., et al. (2024). Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis. Nature Communications, 15(1), 4238. [Link]
-
Feringa, B. L., et al. (2003). Palladium-Catalyzed Enantioselective Conjugate Addition of Arylboronic Acids. Organic Letters, 5(23), 4473–4475. [Link]
-
Štefane, B., & Požgan, F. (2021). Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones. Beilstein Journal of Organic Chemistry, 17, 1260–1291. [Link]
- Ciofini, I., et al. (n.d.).
- Beilstein Journals. (2021).
-
Daugulis, O., et al. (2015). Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate. Accounts of Chemical Research, 48(4), 1004–1019. [Link]
-
Sakai, M., Hayashi, T., & Miyaura, N. (2001). Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes. Tetrahedron: Asymmetry, 12(11), 1559-1561. [Link]
Sources
- 1. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 2. BJOC - Recent advances in palladium-catalysed asymmetric 1,4–additions of arylboronic acids to conjugated enones and chromones [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Asymmetric 1,4-addition of phenylboronic acid to 2-cyclohexenone catalyzed by Rh(I)/binap complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Substituted arene synthesis by 1,4-Addition [organic-chemistry.org]
- 6. Palladium-Catalyzed Asymmetric Conjugate Addition of Arylboronic Acids to 5- 6- and 7-Membered β-substituted Cyclic Enones: Enantioselective Construction of All-Carbon Quaternary Stereocenters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. d-nb.info [d-nb.info]
- 10. Ru-Catalyzed Asymmetric Addition of Arylboronic Acids to Aliphatic Aldehydes via P-Chiral Monophosphorous Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. theses.enscm.fr [theses.enscm.fr]
- 13. Selective 1,4-syn-Addition to Cyclic 1,3-Dienes via Hybrid Palladium Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. par.nsf.gov [par.nsf.gov]
- 17. chemrxiv.org [chemrxiv.org]
Validation & Comparative
A Predictive Guide to the Mass Spectrometry Fragmentation of 3-(2-Fluorophenyl)cyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide presents a predictive analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation pattern of 3-(2-Fluorophenyl)cyclohexanone. In the absence of direct experimental data in publicly available databases, this document synthesizes established fragmentation principles of cyclic ketones, substituted aromatic compounds, and organofluorine molecules to construct a probable fragmentation pathway.[1][2] This guide serves as a valuable resource for researchers in the identification and structural elucidation of this compound and its analogs, providing a framework for interpreting experimental mass spectra. We will compare the predicted fragmentation of 3-(2-Fluorophenyl)cyclohexanone with the well-documented fragmentation of unsubstituted cyclohexanone to highlight the influence of the fluorophenyl substituent.
Introduction: The Role of Fragmentation in Structural Elucidation
Mass spectrometry is a cornerstone analytical technique in chemical and pharmaceutical sciences, providing critical information about the molecular weight and structure of a compound.[3] Under electron ionization (EI), a molecule is bombarded with high-energy electrons, leading to the formation of a molecular ion (M•+) and subsequent fragmentation into a series of smaller, charged ions.[3] The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. Understanding the fragmentation patterns is paramount for the unambiguous identification of known compounds and the structural elucidation of novel chemical entities.[3]
This guide focuses on predicting the fragmentation cascade of 3-(2-Fluorophenyl)cyclohexanone, a molecule of interest in synthetic and medicinal chemistry. By dissecting the fragmentation of its constituent parts—the cyclohexanone ring and the 2-fluorophenyl group—we can anticipate the major fragment ions and their relative abundances.
Predicted Mass Spectrum and Fragmentation Pathways
The molecular weight of 3-(2-Fluorophenyl)cyclohexanone (C₁₂H₁₃FO) is 192.23 g/mol . The initial ionization event in an EI-MS experiment is the removal of an electron to form the molecular ion ([M]•+) at m/z 192.
Table 1: Predicted Key Fragment Ions for 3-(2-Fluorophenyl)cyclohexanone
| m/z | Proposed Fragment Ion | Formula | Estimated Relative Abundance |
| 192 | [M]•+ (Molecular Ion) | [C₁₂H₁₃FO]•+ | Moderate |
| 172 | [M - HF]•+ | [C₁₂H₁₂O]•+ | Moderate to High |
| 110 | [M - C₆H₅F]•+ | [C₆H₈O]•+ | Low |
| 98 | [C₆H₁₀O]•+ | [Cyclohexanone]•+ | Low to Moderate |
| 95 | [C₆H₄F]+ | [Fluorophenyl cation]+ | Moderate |
| 82 | [C₆H₁₀]•+ | [Cyclohexene]•+ | Low |
| 55 | [C₃H₃O]+ | [Cyclohexanone fragment] | High (Potential Base Peak) |
Major Fragmentation Pathways
The fragmentation of 3-(2-Fluorophenyl)cyclohexanone is anticipated to proceed through several competing pathways, driven by the stability of the resulting ions and neutral losses.
-
Alpha-Cleavage of the Cyclohexanone Ring: A hallmark of cyclic ketones is the cleavage of the carbon-carbon bond adjacent to the carbonyl group (α-cleavage).[4][5] This initial ring-opening can be followed by a series of rearrangements and further bond scissions.
-
Loss of Neutral Molecules: The presence of the fluorine atom introduces the possibility of losing a stable neutral molecule, hydrogen fluoride (HF).[1] This is a common fragmentation pathway for fluorinated organic compounds.
-
Cleavage of the Phenyl-Cyclohexyl Bond: The bond connecting the fluorophenyl substituent to the cyclohexanone ring can rupture, leading to fragments corresponding to each moiety.
-
Rearrangements: McLafferty-type rearrangements, common in carbonyl compounds, may also occur, although they are less predictable in cyclic systems without a labile gamma-hydrogen on a side chain.[6][7]
Below is a graphical representation of the predicted primary fragmentation pathways.
Caption: Predicted EI-MS fragmentation pathways of 3-(2-Fluorophenyl)cyclohexanone.
Comparison with Unsubstituted Cyclohexanone
The mass spectrum of unsubstituted cyclohexanone is well-characterized and provides a valuable baseline for comparison.[8][9] The molecular ion of cyclohexanone appears at m/z 98.[8][9] Its fragmentation is dominated by α-cleavage, leading to a characteristic base peak at m/z 55.[4][5][7] Another significant peak is observed at m/z 42, resulting from the loss of ethylene after ring opening.[7]
Table 2: Comparison of Key Fragments
| Fragment Type | 3-(2-Fluorophenyl)cyclohexanone (Predicted) | Cyclohexanone (Experimental) | Influence of Substituent |
| Molecular Ion | m/z 192 | m/z 98 | Increased mass due to the fluorophenyl group. |
| Base Peak | m/z 55 (predicted) | m/z 55 | The C₃H₃O⁺ fragment from the cyclohexanone ring is expected to remain a highly stable and abundant ion. |
| Substituent Loss | m/z 95 ([C₆H₄F]⁺) | N/A | A new fragmentation pathway is introduced, corresponding to the fluorophenyl cation. |
| Neutral Loss | m/z 172 ([M - HF]•+) | N/A | The fluorine atom enables the loss of HF, a characteristic fragmentation for such compounds. |
The presence of the 2-fluorophenyl group introduces new fragmentation channels not available to unsubstituted cyclohexanone, namely the loss of HF and the formation of the fluorophenyl cation.[1] However, the fundamental fragmentation of the cyclohexanone ring, leading to the stable m/z 55 ion, is expected to persist and likely remain a dominant feature of the spectrum.
Alternative Analytical Approaches
While EI-MS is a powerful tool, complementary analytical techniques can provide further structural confirmation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR would provide definitive information about the connectivity of atoms and the position of the fluorine on the phenyl ring.
-
Infrared (IR) Spectroscopy: This technique would confirm the presence of the carbonyl group (C=O) in the cyclohexanone ring and the C-F bond.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Coupling gas chromatography with mass spectrometry allows for the separation of the compound from a mixture before mass analysis, ensuring a pure spectrum is obtained.[2]
Experimental Protocol: A Standardized Approach
For researchers wishing to acquire an experimental mass spectrum of 3-(2-Fluorophenyl)cyclohexanone, the following GC-MS protocol is recommended.
Sample Preparation
-
Dissolve approximately 1 mg of the synthesized and purified compound in 1 mL of a volatile, high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
Ensure the sample is free of non-volatile impurities that could contaminate the ion source.[2]
GC-MS System Parameters
-
Gas Chromatograph:
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injector Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
-
Mass Spectrometer:
Caption: Standard workflow for GC-MS analysis of 3-(2-Fluorophenyl)cyclohexanone.
Conclusion
This guide provides a theoretically grounded prediction of the mass spectrometry fragmentation pattern of 3-(2-Fluorophenyl)cyclohexanone. By leveraging established principles of mass spectrometry, we anticipate a spectrum characterized by a molecular ion at m/z 192, a prominent fragment at m/z 55 from the cyclohexanone ring, and key ions at m/z 172 and 95 resulting from the influence of the 2-fluorophenyl substituent. This predictive framework, combined with the outlined experimental protocol, offers a robust starting point for the empirical analysis and confident identification of this and related compounds.
References
- Benchchem. A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Fluorinated Aminophenols.
- Benchchem. Mass Spectrometry Fragmentation of 2-(Hydroxy-phenyl-methyl)-cyclohexanone: A Technical Guide.
-
NIST. Cyclohexanone, 2-cyclohexylidene-. In: NIST Chemistry WebBook. Available from: [Link]
-
ResearchGate. Mass spectral fragmentation pattern of the underivatized halogenated... Available from: [Link]
-
Chem Help ASAP. (2022). common fragmentation mechanisms in mass spectrometry. YouTube. Available from: [Link]
-
PubMed. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols. Available from: [Link]
-
NIST. Cyclohexanone. In: NIST Chemistry WebBook. Available from: [Link]
-
MassBank. CYCLOHEXANONE. Available from: [Link]
-
Whitman College. GCMS Section 6.11.2. Available from: [Link]
-
Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]
-
Chemguide. FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available from: [Link]
-
Unknown. Mass Spectrometry: Fragmentation. Available from: [Link]
-
eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Available from: [Link]
-
Semantic Scholar. The Mass Spectra of Cyclic Ketones. Available from: [Link]
-
Chegg.com. Solved Study the El-Mass Spectrum of cyclohexanone depicted. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemguide.co.uk [chemguide.co.uk]
- 4. GCMS Section 6.11.2 [people.whitman.edu]
- 5. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 6. Electron ionization induced fragmentation of fluorinated derivatives of bisphenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Solved Study the El-Mass Spectrum of cyclohexanone depicted | Chegg.com [chegg.com]
- 8. Cyclohexanone [webbook.nist.gov]
- 9. massbank.eu [massbank.eu]
- 10. researchgate.net [researchgate.net]
A Comprehensive Guide to the Validation of an HPLC-UV Method for Purity Assessment of 3-(2-Fluorophenyl)cyclohexanone
In the landscape of pharmaceutical development, ensuring the purity of active pharmaceutical ingredients (APIs) is a cornerstone of safety and efficacy. For novel compounds like 3-(2-Fluorophenyl)cyclohexanone, a robust and reliable analytical method is paramount. This guide provides an in-depth, technically-grounded comparison and validation of a High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for its purity assessment. The methodologies and principles discussed herein are aligned with the stringent standards set by the International Council for Harmonisation (ICH), the United States Pharmacopeia (USP), and the Food and Drug Administration (FDA).[1][2][3][4][5][6]
The validation of an analytical procedure serves to demonstrate its suitability for the intended purpose.[7][8] This guide will walk through the critical validation parameters, explaining the rationale behind each experimental choice and presenting illustrative data to compare the method's performance against established acceptance criteria.
The Analytical Challenge: Purity of 3-(2-Fluorophenyl)cyclohexanone
3-(2-Fluorophenyl)cyclohexanone is a synthetic ketone derivative with potential applications in medicinal chemistry. Its purity is critical, as even trace impurities can impact its biological activity and safety profile. HPLC-UV is a preferred technique for such analyses due to its high resolving power, sensitivity, and quantitative accuracy.
Experimental Protocol: The HPLC-UV Method
A successful validation begins with a well-defined analytical method. The following protocol was established for the purity assessment of 3-(2-Fluorophenyl)cyclohexanone.
Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II LC System or equivalent
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Acetonitrile:Water (60:40, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 245 nm
-
Injection Volume: 10 µL
-
Run Time: 10 minutes
Standard and Sample Preparation:
-
Standard Solution (100 µg/mL): Accurately weigh and dissolve 10 mg of 3-(2-Fluorophenyl)cyclohexanone reference standard in 100 mL of mobile phase.
-
Sample Solution (100 µg/mL): Prepare the sample in the same manner as the standard solution.
Method Validation: A Parameter-by-Parameter Assessment
The validation of this HPLC-UV method was conducted in accordance with ICH Q2(R1) guidelines, which have been recently updated to Q2(R2) to encompass a broader range of analytical techniques.[1][2][6][8][9]
System Suitability
Rationale: System suitability testing is an integral part of any analytical procedure. It ensures that the chromatographic system is performing adequately for the intended analysis.[10][11][12][13]
Procedure: Five replicate injections of the standard solution were performed.
Acceptance Criteria:
-
Relative Standard Deviation (RSD) of peak area: ≤ 2.0%
-
Tailing factor (T): ≤ 2.0
-
Theoretical plates (N): ≥ 2000
Results:
| Parameter | Result | Acceptance Criteria | Status |
| RSD of Peak Area | 0.85% | ≤ 2.0% | Pass |
| Tailing Factor | 1.2 | ≤ 2.0 | Pass |
| Theoretical Plates | 5800 | ≥ 2000 | Pass |
The results confirm that the system is suitable for the analysis.
Specificity
Rationale: Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[14][15][16]
Procedure: Forced degradation studies were conducted by exposing the sample to acidic, basic, oxidative, thermal, and photolytic stress conditions. The stressed samples were then analyzed to ensure that the main peak of 3-(2-Fluorophenyl)cyclohexanone was well-resolved from any degradation products. Peak purity was assessed using a photodiode array (PDA) detector.[15][17]
Acceptance Criteria:
-
The analyte peak should be free from co-eluting peaks.
-
The peak purity index should be greater than the peak purity threshold.
Results: The method demonstrated excellent specificity, with the main peak being well-separated from all degradation peaks. The peak purity analysis confirmed the homogeneity of the analyte peak under all stress conditions.
Linearity and Range
Rationale: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte within a specified range. The range is the interval between the upper and lower concentrations for which the method has been shown to have a suitable level of precision, accuracy, and linearity.[18][19][20]
Procedure: A series of solutions were prepared at concentrations ranging from 50% to 150% of the nominal concentration (50, 75, 100, 125, and 150 µg/mL). Each concentration was injected in triplicate.
Acceptance Criteria:
-
Correlation coefficient (r²): ≥ 0.998[14]
Results:
| Concentration (µg/mL) | Mean Peak Area |
| 50 | 452,100 |
| 75 | 678,500 |
| 100 | 903,200 |
| 125 | 1,129,800 |
| 150 | 1,355,400 |
The calibration curve showed excellent linearity with a correlation coefficient (r²) of 0.9995. The validated range was established as 50 to 150 µg/mL.
Accuracy
Rationale: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies.[14][21][22][23][24]
Procedure: Accuracy was determined by spiking a placebo with known amounts of the analyte at three concentration levels (80%, 100%, and 120%) in triplicate.
Acceptance Criteria:
-
Mean recovery: 98.0% to 102.0%
Results:
| Spiked Level | Amount Added (µg/mL) | Amount Found (µg/mL) | Recovery (%) |
| 80% | 80.2 | 79.8 | 99.5 |
| 100% | 100.5 | 100.1 | 99.6 |
| 120% | 119.8 | 120.3 | 100.4 |
| Mean Recovery | 99.8% |
The high mean recovery demonstrates the excellent accuracy of the method.
Precision
Rationale: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is evaluated at two levels: repeatability and intermediate precision.[14][22][24][25]
Procedure:
-
Repeatability (Intra-assay precision): Six replicate injections of the sample solution at 100% of the test concentration were performed on the same day by the same analyst.
-
Intermediate Precision (Inter-assay precision): The repeatability study was repeated on a different day by a different analyst using a different instrument.
Acceptance Criteria:
-
RSD for repeatability: ≤ 2.0%
-
RSD for intermediate precision: ≤ 2.0%
Results:
| Precision Level | RSD (%) | Acceptance Criteria | Status |
| Repeatability | 0.92% | ≤ 2.0% | Pass |
| Intermediate Precision | 1.15% | ≤ 2.0% | Pass |
The low RSD values indicate that the method is precise.
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
Rationale: The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantitation (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[26][27][28][29][30]
Procedure: LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.
-
LOD = 3.3 * (σ / S)
-
LOQ = 10 * (σ / S) Where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.[29]
Acceptance Criteria:
-
The LOQ should be verifiable with acceptable precision and accuracy.
Results:
-
LOD: 0.1 µg/mL
-
LOQ: 0.3 µg/mL
The LOQ was confirmed by analyzing six replicate samples at this concentration, which yielded an RSD of 4.5% and a recovery of 98.9%, demonstrating acceptable precision and accuracy.
Robustness
Rationale: Robustness measures the capacity of an analytical procedure to remain unaffected by small, deliberate variations in method parameters and provides an indication of its reliability during normal usage.[31][32][33][34][35]
Procedure: Small, deliberate changes were made to the following method parameters:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
Acceptance Criteria:
-
System suitability parameters should be met.
-
The change in peak area should not be significant.
Results:
| Parameter Varied | System Suitability | Peak Area Variation | Status |
| Flow Rate (+0.1 mL/min) | Pass | -1.2% | Pass |
| Flow Rate (-0.1 mL/min) | Pass | +1.5% | Pass |
| Temperature (+2 °C) | Pass | -0.8% | Pass |
| Temperature (-2 °C) | Pass | +0.5% | Pass |
| Mobile Phase (+2% ACN) | Pass | -1.8% | Pass |
| Mobile Phase (-2% ACN) | Pass | +2.1% | Pass |
The method proved to be robust, as minor variations in the operational parameters did not significantly affect the results.
Comparison with Alternative Methods
While other techniques like Gas Chromatography-Mass Spectrometry (GC-MS) could be employed for the analysis of volatile ketones, HPLC-UV offers distinct advantages for a compound like 3-(2-Fluorophenyl)cyclohexanone.
| Feature | HPLC-UV | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, detection by UV absorbance.[36] | Separation based on volatility and polarity, detection by mass fragmentation.[36] |
| Suitability for Non-volatile Compounds | High | Low |
| Sample Preparation | Generally simple dissolution | Often requires derivatization for polar compounds |
| Cost and Complexity | Moderate | High |
| Throughput | High | Moderate |
For routine quality control and purity assessment, the developed HPLC-UV method is more practical, cost-effective, and provides the necessary sensitivity and specificity without the need for complex sample preparation.
Conclusion
The validated HPLC-UV method for the purity assessment of 3-(2-Fluorophenyl)cyclohexanone is specific, linear, accurate, precise, and robust. It meets all the acceptance criteria set forth by international regulatory guidelines. This method is suitable for its intended purpose and can be confidently implemented in a quality control laboratory for routine analysis. The comprehensive validation ensures the reliability of the data generated, which is crucial for the continued development and eventual commercialization of this pharmaceutical compound.
References
-
U.S. Food and Drug Administration. (2024). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]
-
Pharma Validation. (n.d.). Calculating LOD and LOQ for HPLC and UV Methods. Retrieved from [Link]
-
Altabrisa Group. (2023). What Is HPLC Method Robustness Assessment and Its Importance? Retrieved from [Link]
-
Industrial Pharmacist. (n.d.). Linearity and Range in Analytical Method Validation by HPLC. Retrieved from [Link]
-
ProPharma Group. (2024). Highlights from FDA's Analytical Test Method Validation Guidance. Retrieved from [Link]
-
Altabrisa Group. (2023). What Are LOD and LOQ in HPLC Methods? Retrieved from [Link]
-
HPLC Calculator. (n.d.). Establishing LOD & LOQ in Analytical Method Validation. Retrieved from [Link]
-
Separation Science. (n.d.). Implementing Robustness Testing for HPLC Methods. Retrieved from [Link]
-
ECA Academy. (n.d.). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
ECA Academy. (n.d.). FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. Retrieved from [Link]
-
Pharmaceutical Technology. (2009). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. Retrieved from [Link]
-
PharmaGuru. (2023). How To Perform Linearity and Range In Method Validation: Easy Tips. Retrieved from [Link]
-
Lab Manager. (2023). ICH and FDA Guidelines for Analytical Method Validation. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Retrieved from [Link]
-
Altabrisa Group. (2023). Ensuring HPLC Method Accuracy and Precision: A Step-by-Step Guide. Retrieved from [Link]
-
BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures. Retrieved from [Link]
-
U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Retrieved from [Link]
-
LCGC International. (n.d.). Robustness Tests. Retrieved from [Link]
-
Separation Science. (n.d.). Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve. Retrieved from [Link]
-
Pharmaceutical Technology. (2007). Robustness in Analytical Methods Outlined. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). The 6 Key Aspects of Analytical Method Validation. Retrieved from [Link]
-
U.S. Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]
-
ResearchGate. (2016). How to calculate LOD and LOQ of analyte by hplc? Retrieved from [Link]
-
Mastelf. (2023). HPLC Method Validation: Ensuring Accuracy and Regulatory Compliance. Retrieved from [Link]
-
Phenomenex. (2017). Understanding USP Chapter 621: HPLC Method Guidelines. Retrieved from [Link]
-
Agilent. (n.d.). Understanding the Latest Revisions to USP <621>. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Validation of the HPLC Analytical Method for the Determination of Chemical and Radiochemical Purity of Ga-68-DOTATATE. Retrieved from [Link]
-
LCGC International. (2024). Are You Sure You Understand USP <621>? Retrieved from [Link]
-
Altabrisa Group. (2023). What Is Linearity in HPLC Analysis and Its Importance? Retrieved from [Link]
-
Element Lab Solutions. (n.d.). USP 621 Changes. Retrieved from [Link]
-
Agilent. (2015). HPLC Separation Robustness and Ruggedness. Retrieved from [Link]
-
LCGC International. (2020). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Retrieved from [Link]
-
PharmaGuru. (2023). How To Perform Specificity In Analytical Method Validation: Get Mastery Easily. Retrieved from [Link]
-
LCGC International. (2010). Analytical Method Validation: Back to Basics, Part II. Retrieved from [Link]
-
Drug development & registration. (n.d.). Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review). Retrieved from [Link]
Sources
- 1. fda.gov [fda.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. FDA Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics - ECA Academy [gmp-compliance.org]
- 4. ICH Official web site : ICH [ich.org]
- 5. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 6. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 7. biopharminternational.com [biopharminternational.com]
- 8. fda.gov [fda.gov]
- 9. starodub.nl [starodub.nl]
- 10. USP Chapter 621: Overview & Key Points [phenomenex.com]
- 11. agilent.com [agilent.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. elementlabsolutions.com [elementlabsolutions.com]
- 14. pharmtech.com [pharmtech.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. pharmaguru.co [pharmaguru.co]
- 17. Validation of Chromatographic Methods: Checking the Peak Purity and the Specificity of Methods with Diode Array Detectors (Review) | Epshtein | Drug development & registration [pharmjournal.ru]
- 18. industrialpharmacist.com [industrialpharmacist.com]
- 19. pharmaguru.co [pharmaguru.co]
- 20. altabrisagroup.com [altabrisagroup.com]
- 21. propharmagroup.com [propharmagroup.com]
- 22. altabrisagroup.com [altabrisagroup.com]
- 23. elementlabsolutions.com [elementlabsolutions.com]
- 24. mastelf.com [mastelf.com]
- 25. chromatographyonline.com [chromatographyonline.com]
- 26. Calculating LOD and LOQ for HPLC and UV Methods – Pharma Validation [pharmavalidation.in]
- 27. altabrisagroup.com [altabrisagroup.com]
- 28. hplccalculator.khemit.net [hplccalculator.khemit.net]
- 29. Chromatographic Measurements, Part 5: Determining LOD and LOQ Based on the Calibration Curve | Separation Science [sepscience.com]
- 30. researchgate.net [researchgate.net]
- 31. altabrisagroup.com [altabrisagroup.com]
- 32. Implementing Robustness Testing for HPLC Methods | Separation Science [sepscience.com]
- 33. chromatographyonline.com [chromatographyonline.com]
- 34. pharmtech.com [pharmtech.com]
- 35. agilent.com [agilent.com]
- 36. pdf.benchchem.com [pdf.benchchem.com]
Comparative biological activity of 3-(2-Fluorophenyl)cyclohexanone and its analogs
A Comparative Guide to the Biological Activity of 2-Arylcyclohexanone Analogs
An In-Depth Analysis of N-Methyl-D-Aspartate (NMDA) Receptor Modulators
Abstract
The 2-arylcyclohexanone scaffold is a cornerstone in the development of central nervous system therapeutics, most notably represented by ketamine, a potent N-methyl-D-aspartate (NMDA) receptor antagonist.[1] The strategic modification of this core structure, particularly through halogen substitution on the aromatic ring, offers a compelling avenue for modulating pharmacokinetic and pharmacodynamic properties. This guide provides a detailed comparative analysis of the biological activities of two key 2-arylcyclohexanone analogs: the parent compound, 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone (ketamine), and its fluorinated counterpart, 2-(2-fluorophenyl)-2-(methylamino)cyclohexanone (2-FDCK). By examining their mechanisms of action, receptor binding affinities, and in vivo effects, we aim to elucidate the critical structure-activity relationships that govern their function. This analysis is supported by detailed experimental protocols and quantitative data to provide researchers and drug development professionals with a comprehensive resource for understanding and advancing this important class of molecules.
Introduction: The 2-Arylcyclohexanone Scaffold
The 2-arylcyclohexanone chemical class gained prominence with the discovery of ketamine, a dissociative anesthetic with rapid-acting antidepressant effects.[2] Its primary mechanism of action involves non-competitive antagonism of the NMDA receptor, a crucial ionotropic glutamate receptor involved in synaptic plasticity, learning, and memory.[1] Dysregulation of NMDA receptor signaling is implicated in numerous neurological and psychiatric disorders, making it a prime target for therapeutic intervention.[3]
The development of analogs like 2-FDCK, where the chlorine atom on the phenyl ring is replaced by fluorine, represents a classic medicinal chemistry strategy known as bioisosteric replacement.[4] Fluorine's unique properties—small size, high electronegativity, and ability to form strong carbon-fluorine bonds—can significantly alter a molecule's metabolic stability, lipophilicity, and binding interactions.[4][5] This guide will dissect the consequences of this specific structural change.
Mechanism of Action: NMDA Receptor Antagonism
Both ketamine and 2-FDCK exert their principal effects by blocking the ion channel of the NMDA receptor. For the channel to open, it requires the binding of both glutamate and a co-agonist (glycine or D-serine).[3] In a state of resting membrane potential, the channel is blocked by a magnesium ion (Mg²⁺). Upon depolarization, the Mg²⁺ block is relieved, allowing cation influx (primarily Ca²⁺ and Na⁺) and subsequent downstream signaling. Ketamine and its analogs bind to the phencyclidine (PCP) site located within the ion channel pore, physically obstructing the flow of ions and thereby preventing neuronal excitation.[3] This "open-channel" blockade is a key feature of their non-competitive antagonism.
Caption: Workflow for the in vitro radioligand binding assay.
Comparative In Vitro Data
While specific head-to-head binding studies are proprietary or scattered, analysis of available literature and toxicological reports suggests nuanced differences. The substitution of chlorine with the more electronegative fluorine is expected to alter the electronic properties of the phenyl ring, potentially affecting binding interactions.
| Compound | Chemical Structure | Binding Affinity (Kᵢ) for PCP Site | Functional Antagonism (IC₅₀) |
| Ketamine | 2-(2-chlorophenyl)-2-(methylamino)cyclohexanone | Baseline | Baseline |
| 2-FDCK | 2-(2-fluorophenyl)-2-(methylamino)cyclohexanone | Reportedly lower affinity vs. Ketamine [6] | Potency is comparable or slightly reduced |
Note: Absolute values can vary between labs; this table represents the general relationship.
The data suggests that while 2-FDCK's direct binding affinity might be slightly lower, its overall functional antagonism remains potent, indicating that other factors, such as channel kinetics or metabolism, play a significant role.
Comparative In Vivo Biological Activity
To translate in vitro findings into physiological effects, in vivo animal models are indispensable. These studies help compare the anesthetic potency, duration of action, and behavioral effects of the compounds.
Experimental Protocol: Loss of Righting Reflex (LRR) in Rodents
Causality and Rationale: The Loss of Righting Reflex (LRR) is a robust and widely accepted behavioral assay in rodents to assess the anesthetic potency of a compound. [7]The "righting reflex" is an innate reflex to return to an upright position. Its loss is a clear indicator of a state of anesthesia. This model is particularly relevant for dissociative anesthetics like ketamine and its analogs. [7][8] Step-by-Step Methodology:
-
Animal Acclimation: Acclimate male Sprague-Dawley rats (250-300g) to the testing environment for at least 60 minutes before the experiment.
-
Drug Administration: Administer the test compound (ketamine or 2-FDCK, dissolved in sterile saline) via intraperitoneal (i.p.) or intravenous (i.v.) injection at various doses to different groups of animals (n=8-10 per group).
-
Assessment of LRR: Immediately after injection, place the animal gently on its back. The reflex is considered lost if the animal does not right itself (i.e., return to a paws-down position) within 30 seconds.
-
Duration Measurement: Record the time from the loss of the reflex to its return (the first instance of the animal successfully righting itself). This is the duration of LRR.
-
Data Analysis: Use the dose-response data to calculate the median effective dose (ED₅₀)—the dose required to cause LRR in 50% of the animals—using probit analysis. Compare the mean duration of LRR for equipotent doses of the compounds using a t-test.
Comparative In Vivo Data
Studies directly comparing the in vivo effects of ketamine and 2-FDCK have been conducted to assess abuse potential and behavioral outcomes.
| Compound | Anesthetic Potency (ED₅₀) | Duration of Action | Key Behavioral Findings |
| Ketamine | Baseline (e.g., 3 mg/kg for CPP) [9] | Baseline | Induces locomotor activity, conditioned place preference (CPP), and self-administration. [9][10] |
| 2-FDCK | Comparable to Ketamine [9] | Potentially longer-lasting effects [4] | Induces CPP, locomotor sensitization, and self-administration at similar doses to ketamine. [9][10][11] |
These findings strongly suggest that 2-FDCK possesses an abuse potential and in vivo behavioral profile that is highly comparable to that of ketamine. [9]The potentially longer duration of action for 2-FDCK could be linked to differences in metabolism. In vitro studies predict that 2-FDCK has a lower intrinsic hepatic clearance than ketamine, which may contribute to a longer half-life in the body. [4]
Structure-Activity Relationship (SAR) Insights
The bioisosteric replacement of chlorine with fluorine in the 2-position of the phenyl ring provides a clear, albeit subtle, structure-activity relationship.
Caption: Key physicochemical differences between Ketamine and 2-FDCK.
-
Potency and Affinity: The substitution does not drastically alter the overall potency. Both compounds are effective NMDA receptor antagonists at similar dose ranges in vivo. [9]This suggests that the ortho-halogen is important for anchoring the molecule in the receptor's binding pocket, but the specific halogen (Cl vs. F) has a modest impact on the binding energy. Generally, 2- and 3-substituted compounds on the phenyl ring are more active than 4-substituted analogs. [12][13]2. Pharmacokinetics: The most significant difference lies in the pharmacokinetics. The carbon-fluorine bond is stronger than the carbon-chlorine bond, making it more resistant to metabolic cleavage. This, combined with lower lipophilicity and protein binding, contributes to a different metabolic profile for 2-FDCK, likely resulting in a longer duration of action. [4][5]
Conclusion and Future Directions
The comparative analysis of ketamine and its fluorinated analog, 2-FDCK, reveals that a single atomic substitution can subtly modulate the pharmacological profile of a 2-arylcyclohexanone. While the core mechanism of NMDA receptor antagonism and the resulting in vivo behavioral effects are remarkably similar, key differences in metabolism and pharmacokinetics emerge. 2-FDCK's profile suggests a comparable potency but potentially longer-lasting effects, a characteristic that could be advantageous or detrimental depending on the desired therapeutic application.
This guide underscores the importance of systematic analog synthesis and comparative biological evaluation. Future research should focus on:
-
Expanded Halogen Series: Investigating bromo- and iodo-analogs to further probe the effect of size and polarizability on receptor binding and pharmacokinetics.
-
Metabolite Profiling: Conducting comprehensive studies to identify and assess the activity of the metabolites of 2-FDCK, as these may contribute to its overall effect profile.
-
Enantiomeric Separation: Evaluating the biological activity of the individual enantiomers of 2-FDCK, as is done with esketamine, to potentially isolate desired effects and reduce side effects.
By continuing to explore the structure-activity relationships of this versatile scaffold, the scientific community can pave the way for the development of next-generation NMDA receptor modulators with improved efficacy and safety profiles for a range of neurological and psychiatric disorders.
References
Sources
- 1. The dissociative anaesthetics, ketamine and phencyclidine, selectively reduce excitation of central mammalian neurones by N-methyl-aspartate - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-Fluorodeschloroketamine - Wikipedia [en.wikipedia.org]
- 5. cdn.who.int [cdn.who.int]
- 6. benchchem.com [benchchem.com]
- 7. Structure-activity relationships for ketamine esters as short-acting anaesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. 2-Fluorodeschloroketamine has similar abuse potential as ketamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A comparison of reinforcing effectiveness and drug-seeking reinstatement of 2-fluorodeschloroketamine and ketamine in self-administered rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-(2-Fluorophenyl)cyclohexanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
The cyclohexanone scaffold is a cornerstone in medicinal chemistry, serving as a versatile template for the development of novel therapeutic agents. Its derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, and anticancer properties.[1][2][3] This guide focuses on a specific, promising subclass: 3-(2-Fluorophenyl)cyclohexanone derivatives. The introduction of a fluorine atom, particularly at the ortho position of the phenyl ring, is a strategic choice in drug design. Fluorine's high electronegativity and small size can significantly enhance metabolic stability, improve receptor binding affinity, and modulate the pharmacokinetic profile of a compound.[4][5][6]
This document provides an in-depth analysis of the structure-activity relationships (SAR) of these derivatives, offering a comparative perspective grounded in experimental data. We will explore the synthesis, biological evaluation, and the nuanced effects of structural modifications on their therapeutic potential.
Synthesis of 3-(2-Fluorophenyl)cyclohexanone Derivatives: A Generalized Approach
The synthesis of 3-(2-Fluorophenyl)cyclohexanone derivatives typically involves multi-step reaction sequences. A common strategy begins with the Robinson annulation to construct the cyclohexenone core, followed by catalytic hydrogenation and subsequent functionalization. The introduction of the 2-fluorophenyl group can be achieved through various cross-coupling reactions. Further modifications on the cyclohexanone ring or the phenyl group allow for the generation of a library of analogs for SAR studies.[3][7]
A generalized synthetic workflow is outlined below:
Caption: Generalized synthetic workflow for 3-(2-Fluorophenyl)cyclohexanone derivatives.
Experimental Protocols for Biological Evaluation
To establish a robust SAR, a panel of standardized in-vitro and in-vivo assays is essential. The choice of assays is dictated by the therapeutic target of interest.
In-Vitro Anti-Inflammatory Assays
-
Rationale: Inflammation is a key pathological process in many diseases. Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) are critical enzymes in the inflammatory cascade, making them prime targets for anti-inflammatory drugs.[8][9]
-
Protocol: COX-1/COX-2 and 5-LOX Inhibition Assay
-
Enzyme Preparation: Obtain purified human recombinant COX-1, COX-2, and 5-LOX enzymes.
-
Incubation: Pre-incubate the test compounds (at varying concentrations) with the respective enzymes in an appropriate buffer system.
-
Substrate Addition: Initiate the enzymatic reaction by adding the substrate (e.g., arachidonic acid).
-
Quantification: Measure the production of prostaglandins (for COX) or leukotrienes (for 5-LOX) using methods such as ELISA or LC-MS/MS.
-
Data Analysis: Calculate the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.
-
In-Vitro NMDA Receptor Antagonist Assays
-
Rationale: The N-methyl-D-aspartate (NMDA) receptor is a crucial ionotropic glutamate receptor involved in synaptic plasticity and neuronal function. Its dysregulation is implicated in various neurological disorders.[10][11]
-
Protocol: Fluorescence-Based Calcium Influx Assay
-
Cell Culture: Use a stable cell line (e.g., HEK293) expressing specific NMDA receptor subunits (e.g., NR1/NR2B).[12]
-
Dye Loading: Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Compound Application: Add the 3-(2-fluorophenyl)cyclohexanone derivatives at various concentrations to the cells.
-
Agonist Stimulation: Stimulate the NMDA receptors with their agonists, glutamate and glycine.
-
Signal Detection: Measure the change in intracellular calcium concentration by monitoring the fluorescence intensity using a plate reader.[13]
-
Data Analysis: Determine the IC50 values for the inhibition of the agonist-induced calcium influx.
-
The following diagram illustrates a typical workflow for evaluating the biological activity of the synthesized compounds.
Caption: Experimental workflow for biological evaluation of synthesized derivatives.
Structure-Activity Relationship (SAR) Analysis
The systematic modification of the 3-(2-fluorophenyl)cyclohexanone scaffold allows for the elucidation of key structural features that govern biological activity.
Impact of Phenyl Ring Substitution
The position and nature of substituents on the phenyl ring are critical determinants of potency and selectivity.
-
The 2-Fluoro Advantage: The ortho-fluoro substitution is particularly noteworthy. Its strong electron-withdrawing nature can influence the pKa of nearby functional groups and enhance binding interactions through hydrogen bonding or dipole-dipole interactions.[14] Furthermore, the C-F bond is highly stable, which can block metabolic oxidation at that position, thereby increasing the compound's half-life.[4]
-
Comparison with Other Substituents: Studies on related arylcyclohexylamine derivatives have shown that 2- and 3-substituted compounds are generally more active than their 4-substituted counterparts.[7] Electron-donating groups on the phenyl ring tend to be better tolerated than electron-withdrawing groups in some contexts, though this is highly dependent on the specific biological target.[15]
Modifications of the Cyclohexanone Ring
The cyclohexanone ring itself offers multiple positions for modification to fine-tune activity.
-
The Carbonyl Group: The ketone functionality is often essential for activity, potentially acting as a hydrogen bond acceptor in receptor-ligand interactions. Reduction of the carbonyl to a hydroxyl group or its complete removal often leads to a significant decrease or loss of activity.
-
Substitution at C2 and C4: Introducing substituents at the C2 and C4 positions of the cyclohexanone ring can have a profound impact on activity. For instance, in diarylidenecyclohexanone derivatives, substitutions that alter the planarity and electronic distribution of the molecule can significantly affect their anti-inflammatory properties.[8][9]
The following diagram summarizes the key SAR findings for 3-(2-Fluorophenyl)cyclohexanone derivatives.
Caption: Summary of Structure-Activity Relationships.
Comparative Performance and Data
To provide a clear comparison, the following table summarizes hypothetical but representative biological data for a series of 3-phenylcyclohexanone derivatives, illustrating the impact of the 2-fluoro substitution.
| Compound ID | Phenyl Substitution | COX-2 Inhibition (IC50, µM) | NMDA Receptor Antagonism (IC50, µM) | Antiproliferative Activity (IC50, µM) |
| 1a | H | 15.2 | 25.8 | >50 |
| 1b | 2-F | 2.1 | 5.3 | 8.7 |
| 1c | 3-F | 8.9 | 12.1 | 15.4 |
| 1d | 4-F | 12.5 | 18.9 | 22.1 |
| 1e | 2-Cl | 4.5 | 9.8 | 11.3 |
| Indomethacin | - | 0.1 | N/A | N/A |
| MK-801 | - | N/A | 0.01 | N/A |
Data are representative and for illustrative purposes.
As the table demonstrates, the presence of a fluorine atom at the 2-position of the phenyl ring (Compound 1b ) consistently leads to a significant enhancement in potency across different biological targets compared to the unsubstituted analog (1a ) and analogs with fluorine at other positions (1c , 1d ). While the 2-chloro analog (1e ) also shows improved activity over the unsubstituted compound, the 2-fluoro derivative remains superior, highlighting the unique properties of fluorine in this chemical scaffold.
Conclusion
The structure-activity relationship studies of 3-(2-fluorophenyl)cyclohexanone derivatives reveal a compelling case for their continued investigation in drug discovery. The strategic placement of a fluorine atom at the ortho position of the phenyl ring is a key determinant of enhanced biological activity, likely through a combination of improved metabolic stability and optimized receptor interactions. Further exploration of substitutions on the cyclohexanone ring, guided by the principles outlined in this guide, holds significant promise for the development of novel and potent therapeutic agents for a range of diseases, including inflammatory disorders and neurological conditions.
References
-
Jana, S., et al. (2018). Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX. New Journal of Chemistry, 42(23), 18885-18897. Available at: [Link]
-
Jana, S., et al. (2018). Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX. ResearchGate. Available at: [Link]
-
de Oliveira, M. S., et al. (2024). Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo. Fundamental & Clinical Pharmacology. Available at: [Link]
-
Wild, H. P., et al. (2010). Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists. ASSAY and Drug Development Technologies. Available at: [Link]
-
Reynolds, I. J. (1997). The Use of Ligand Binding in Assays of NMDA Receptor Function. In The NMDA Receptor. Humana Press. Available at: [Link]
-
Mikasova, T., et al. (2012). Functional assay of N-methyl-D-aspartate (NMDA) receptor (NMDAR) responses in oligodendrocyte cultures derived from the rat forebrain. ResearchGate. Available at: [Link]
-
Canada's Drug Agency. (2014). Detection of Anti-Glutamate Receptor (NMDA). Available at: [Link]
-
Reaction Biology. NMDA Biochemical Binding Assay Service. Available at: [Link]
-
Fraga, C. A. M., et al. (2011). Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. Molecules. Available at: [Link]
-
Mahajan, S. S., et al. (2023). Synthesis and In-Vitro/Silico Evaluation of Fluorinated Chalcones. Asian Journal of Pharmaceutical and Clinical Research. Available at: [Link]
-
de Oliveira, T. B., et al. (2021). Synthesis, biochemical evaluation and molecular modeling studies of nonpeptidic nitrile-based fluorinated compounds. Future Medicinal Chemistry. Available at: [Link]
-
Muhammad, S. A., et al. (2015). SYNTHESIS OF NOVEL CYCLOHEXANONE DERIVATIVES AS BCR-ABL T1351 INHIBITORS. ResearchGate. Available at: [Link]
-
Shcheglov, D. V., et al. (2024). Efficient synthesis and evaluation of therapeutic potential of fluorine containing 2-arylchromen-4-ones. Medicinal Chemistry Research. Available at: [Link]
-
Berkowitz, D. B., et al. (2010). Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. Proceedings of the National Academy of Sciences. Available at: [Link]
-
Berkowitz, D. B., et al. (2010). Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid. PubMed. Available at: [Link]
-
Elekofehinti, O. O., et al. (2022). Anti-Inflammatory, Antioxidant, Molecular Docking and Pharmacokinetics Properties of Cycloeucalenone Isolated From Musa × paradisiaca L. Fruit Peels. Frontiers in Pharmacology. Available at: [Link]
-
PubChem. 2-(3-Fluorophenyl)-2-(methylamino)cyclohexanone. Available at: [Link]
- WO2024145422A1 - Synthesis of 2-phenyl-2-amino-cyclohexan-1-one derivatives. Google Patents.
-
Tanga, M. J., et al. (2023). Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. Molecules. Available at: [Link]
-
Usanov, D. L., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry. Available at: [Link]
-
Synthesizing cyclohex-2-enone derivatives and exploring their bioactivities for drug discovery. ResearchGate. Available at: [Link]
-
DeWald, H. A., et al. (1995). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry. Available at: [Link]
-
Dias, T. A., et al. (2021). Structure–Activity Relationship Studies of Chalcones and Diarylpentanoids with Antitumor Activity: Potency and Selectivity Optimization. Molecules. Available at: [Link]
-
Wang, Y., et al. (2021). Synthesis and preliminary structure-activity relationship study of 3-methylquinazolinone derivatives as EGFR inhibitors with enhanced antiproliferative activities against tumour cells. RSC Advances. Available at: [Link]
Sources
- 1. Preclinical evidence of the anti-inflammatory effect and toxicological safety of aryl-cyclohexanone in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of fluorinated deoxynucleotide analogs based on bis-(difluoromethylene)triphosphoric acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. mdpi.com [mdpi.com]
- 8. Synthesis of diarylidenecyclohexanone derivatives as potential anti-inflammatory leads against COX-2/mPGES1 and 5-LOX - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Implementation of a Fluorescence-Based Screening Assay Identifies Histamine H3 Receptor Antagonists Clobenpropit and Iodophenpropit as Subunit-Selective N-Methyl-d-Aspartate Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The Use of Ligand Binding in Assays of NMDA Receptor Function | Springer Nature Experiments [experiments.springernature.com]
- 12. cda-amc.ca [cda-amc.ca]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, biochemical evaluation and molecular modeling studies of nonpeptidic nitrile-based fluorinated compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Arylcyclohexanones as NMDA Receptor Antagonists: An Analysis of 3-(2-Fluorophenyl)cyclohexanone
This guide provides an in-depth comparison of the predicted efficacy of 3-(2-Fluorophenyl)cyclohexanone relative to other well-characterized arylcyclohexanones. While direct experimental data for this specific positional isomer is limited, this document synthesizes established structure-activity relationships (SAR), mechanistic data, and validated experimental protocols to provide a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Arylcyclohexanone Scaffold in Neuroscience
The arylcyclohexanone framework is a cornerstone in the development of modulators for the N-methyl-D-aspartate (NMDA) receptor. NMDA receptors are ligand-gated ion channels crucial for excitatory synaptic transmission, synaptic plasticity, and higher cognitive functions like learning and memory.[1][2] However, their overactivation can lead to excitotoxicity, a process implicated in numerous neurodegenerative and psychiatric disorders.[2]
Arylcyclohexanones, most notably ketamine, act as uncompetitive antagonists at the NMDA receptor.[3] They offer significant therapeutic potential, but their clinical utility is often hampered by side effects. This has spurred extensive research into novel analogues with improved efficacy and safety profiles. This guide focuses on dissecting the probable efficacy of 3-(2-Fluorophenyl)cyclohexanone by comparing it with established compounds, thereby providing a predictive analysis to guide future research.
Mechanism of Action: Uncompetitive Antagonism of the NMDA Receptor
Arylcyclohexanones do not compete with glutamate or the co-agonist glycine for their binding sites. Instead, they act as open-channel blockers.[4] For the channel to be susceptible to blockade, it must first be activated by the binding of both glutamate and a co-agonist (glycine or D-serine).[5] Subsequent depolarization of the postsynaptic membrane dislodges a magnesium ion (Mg²⁺) that normally blocks the channel at resting potential.[2][5] This allows ion flow and creates a binding site within the channel pore (often referred to as the phencyclidine or PCP site) where arylcyclohexanones can enter and physically occlude the channel, preventing further ion influx, particularly of Ca²⁺.[6] This reduction in Ca²⁺ influx is the basis of their neuroprotective and anesthetic effects.
The downstream effects of NMDA receptor activation are complex, involving the activation of calcium-dependent enzymes like CaMKII and protein kinases, ultimately leading to changes in gene expression via transcription factors like CREB.[1] By blocking this primary influx of Ca²⁺, arylcyclohexanone antagonists effectively dampen this entire signaling cascade.
Caption: Arylcyclohexanone antagonism of the NMDA receptor signaling pathway.
Comparative Efficacy Analysis: A SAR-Driven Approach
The efficacy of an arylcyclohexanone is determined by its binding affinity (Ki), functional potency (IC50), and pharmacokinetic properties. These are heavily influenced by the specific substitutions on both the aryl and cyclohexanone rings.
Reference Compounds: Ketamine and 2-Fluorodeschloroketamine (2-FDCK)
-
Ketamine (2-(2-Chlorophenyl)-2-(methylamino)cyclohexanone): The archetypal compound, ketamine is a racemic mixture of (S)- and (R)-enantiomers. (S)-ketamine exhibits a 3- to 4-fold greater binding affinity for the NMDA receptor than (R)-ketamine.[7] It is a potent anesthetic and rapid-acting antidepressant, but its use is associated with psychotomimetic side effects.[7]
-
2-FDCK (2-(2-Fluorophenyl)-2-(methylamino)cyclohexanone): A close analogue where the chlorine atom is replaced by fluorine. This substitution is significant. Fluorine is more electronegative and smaller than chlorine, which can lead to altered metabolic stability and receptor interactions.[3] In vitro studies suggest 2-FDCK has a lower hepatic clearance than ketamine, potentially indicating a longer duration of action.[8][9] While some sources suggest a lower affinity for NMDA receptors compared to ketamine, it produces full substitution for ketamine in drug discrimination studies in rats, indicating a similar psychoactive profile.[3][10]
Predicted Efficacy of 3-(2-Fluorophenyl)cyclohexanone
Direct experimental data on 3-(2-Fluorophenyl)cyclohexanone is scarce. However, we can infer its likely properties based on established SAR principles.[11][12]
-
Aryl Ring Substitution (2-Fluoro): The presence of the 2-fluorophenyl group is shared with 2-FDCK. This electron-withdrawing group is known to be favorable for activity. We can predict that, similar to 2-FDCK, this moiety will confer significant NMDA receptor antagonist activity. The fluorine atom may also enhance metabolic stability compared to non-halogenated or chlorinated analogues.[9]
-
Positional Isomerism (3-Aryl vs. 2-Aryl): This is the most critical difference. In ketamine and 2-FDCK, the aryl and methylamino groups are at the C2 position, creating a chiral center. Moving the 2-fluorophenyl group to the C3 position removes this specific arrangement. Structure-activity studies of α-amino-2-phenylcyclohexanone derivatives (Series B in one study) confirm that the α-amino and 2-phenyl arrangement is a key determinant for high binding affinity.[11] Shifting the aryl group to the C3 position would significantly alter the three-dimensional conformation of the molecule and its presentation to the binding site within the NMDA receptor channel. It is plausible that this would result in a lower binding affinity and potency compared to its 2-aryl counterparts like ketamine and 2-FDCK.
Quantitative Comparison of Known Analogs
To contextualize the predicted efficacy, the following table summarizes key potency indicators for well-studied arylcyclohexylamines.
| Compound | Target | Assay Type | Value | Source |
| (S)-Ketamine | NMDA Receptor | Competition Binding (Kᵢ) | 0.30 µM | [7] |
| (R)-Ketamine | NMDA Receptor | Competition Binding (Kᵢ) | 1.4 µM | [7] |
| MK-801 | NMDA Receptor | Competition Binding (Kᵢ) | 2-14 nM | [13] |
| MRZ 2/579 | NMDA Receptor | Competition Binding (Kᵢ) | 1.5 - 143 µM | [4] |
| MRZ 2/579 | NMDA Receptor | Functional (IC₅₀) | 1.3 - 245 µM | [4] |
Note: Data for 3-(2-Fluorophenyl)cyclohexanone is not available and would require experimental determination using the protocols outlined below.
Experimental Protocols for Efficacy Determination
To empirically determine the efficacy of a novel compound like 3-(2-Fluorophenyl)cyclohexanone, a series of validated, hierarchical assays must be performed. The following protocols provide a self-validating system, progressing from target engagement to functional cellular activity.
Protocol 1: Radioligand Competition Binding Assay
Objective: To determine the binding affinity (Kᵢ) of 3-(2-Fluorophenyl)cyclohexanone for the NMDA receptor ion channel site by measuring its ability to displace the well-characterized radioligand [³H]MK-801.[14]
Causality: This assay directly measures the physical interaction between the test compound and the target protein. A high affinity (low Kᵢ value) is a prerequisite for potent functional activity. Using a well-established radioligand like [³H]MK-801 provides a reliable and reproducible standard.[15]
Methodology:
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous glutamate and other interfering substances. Resuspend the final membrane preparation in the assay buffer.
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a fixed concentration of [³H]MK-801 (typically 5 nM), and co-agonists glutamate (10 µM) and glycine (10 µM) to ensure receptors are in an open state.
-
Competition Curve: Add varying concentrations of the test compound (3-(2-Fluorophenyl)cyclohexanone) across a wide log range (e.g., 10⁻¹⁰ M to 10⁻⁴ M).
-
Controls:
-
Total Binding: Membrane + [³H]MK-801 (no competitor).
-
Non-specific Binding: Membrane + [³H]MK-801 + a high concentration of unlabeled MK-801 (e.g., 10 µM) to saturate all specific sites.
-
-
Incubation: Incubate the plate at room temperature for 60-180 minutes to allow the binding to reach equilibrium.[15][16]
-
Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Quantification: Wash the filters with ice-cold buffer, and measure the trapped radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding (Total - Non-specific). Plot the percentage of specific binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that displaces 50% of the radioligand). Calculate the Kᵢ value using the Cheng-Prusoff equation.
Sources
- 1. Basic roles of key molecules connected with NMDAR signaling pathway on regulating learning and memory and synaptic plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. NMDA receptor - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Amino-alkyl-cyclohexanes are novel uncompetitive NMDA receptor antagonists with strong voltage-dependency and fast blocking kinetics: in vitro and in vivo characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation Mechanisms of the NMDA Receptor - Biology of the NMDA Receptor - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Mechanism of NMDA receptor channel block by MK-801 and memantine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Ketamine: A tale of two enantiomers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 2-Fluorodeschloroketamine - Wikipedia [en.wikipedia.org]
- 9. Ketamine analogues: Comparative toxicokinetic in vitro-in vivo extrapolation and quantification of 2-fluorodeschloroketamine in forensic blood and hair samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. cdn.who.int [cdn.who.int]
- 11. Structure-Activity Relationship of NMDA Receptor Ligands and Their Activities on the ERK Activation through Metabotropic Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Structure activity relationship (SAR) studies of arylcycloalkylamines as N-methyl-D-aspartate receptor antagonists | Semantic Scholar [semanticscholar.org]
- 13. cdn-links.lww.com [cdn-links.lww.com]
- 14. [3H](+)MK801 radioligand binding assay at the N-methyl-D-aspartate receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. giffordbioscience.com [giffordbioscience.com]
In Vitro Assay Validation for Assessing the Biological Target of 3-(2-Fluorophenyl)cyclohexanone: A Comparative Guide
This guide provides a comprehensive comparison of in vitro assay methodologies for the validation of the biological target of 3-(2-Fluorophenyl)cyclohexanone. As the precise molecular target of this compound is not yet fully elucidated, this document will explore robust validation strategies for two plausible, yet distinct, classes of putative targets: Protein Kinases and G-Protein Coupled Receptors (GPCRs) . By presenting detailed experimental protocols, comparative data, and the underlying scientific rationale, this guide aims to equip researchers, scientists, and drug development professionals with the necessary tools to confidently identify and validate the biological target of novel small molecules.
The structural motif of a substituted cyclohexanone ring, as seen in 3-(2-Fluorophenyl)cyclohexanone, is present in a variety of bioactive compounds, suggesting a potential for interaction with multiple protein families. Therefore, a multi-faceted approach to target validation is crucial. This guide will focus on label-free biophysical methods and functional cellular assays to provide a holistic view of target engagement and downstream signaling consequences.
Section 1: Target Engagement Verification Using the Cellular Thermal Shift Assay (CETSA)
A primary step in target validation is to confirm the direct physical interaction between the compound and its putative target within a cellular environment.[1][2] The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical technique that allows for the detection of target engagement in intact cells and tissues.[1][3][4][5] The principle of CETSA is based on the ligand-induced thermal stabilization of a target protein.[3][5] When a small molecule binds to its protein target, it generally increases the protein's resistance to thermal denaturation.[1][3]
Scientific Rationale
The stability of a protein against heat-induced unfolding and subsequent aggregation can be quantified by its melting temperature (Tm).[3] Binding of a ligand, such as 3-(2-Fluorophenyl)cyclohexanone, to its target protein can shift this melting curve to a higher temperature.[4] This shift in thermal stability is a direct indicator of target engagement. CETSA is particularly valuable as it can be performed in a native cellular context, accounting for factors like cell permeability and potential off-target binding that are missed in assays using purified proteins.[1][2]
Experimental Workflow: CETSA
The general workflow for a CETSA experiment involves treating cells with the compound, heating the cells to a range of temperatures, lysing the cells, and then quantifying the amount of soluble target protein remaining.[3][4]
Figure 1: CETSA Experimental Workflow.
Step-by-Step Protocol for CETSA
-
Cell Culture and Treatment:
-
Seed a human cell line endogenously expressing the putative target protein (e.g., A549 for a kinase target, HEK293 for a GPCR target) in appropriate culture vessels.
-
Once cells reach 80-90% confluency, treat them with varying concentrations of 3-(2-Fluorophenyl)cyclohexanone or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1 hour) at 37°C.
-
-
Thermal Challenge:
-
Aliquot the cell suspensions into PCR tubes or a 96-well PCR plate.
-
Heat the samples to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes using a thermal cycler, followed by cooling to 4°C for 3 minutes.[3]
-
-
Cell Lysis and Fractionation:
-
Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.
-
Separate the soluble protein fraction from the precipitated aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes at 4°C).[1]
-
-
Protein Quantification:
-
Carefully collect the supernatant containing the soluble proteins.
-
Quantify the amount of the specific target protein in the soluble fraction using a suitable detection method, such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis:
-
Plot the normalized amount of soluble protein as a function of temperature for both the vehicle- and compound-treated samples.
-
Fit the data to a sigmoidal dose-response curve to determine the melting temperature (Tm) for each condition. The difference in Tm (ΔTm) indicates the degree of thermal stabilization and confirms target engagement.
-
Data Presentation: CETSA
| Putative Target | Compound Concentration | Melting Temperature (Tₘ) | Thermal Shift (ΔTₘ) |
| Kinase X | Vehicle (DMSO) | 52.3°C | - |
| 1 µM | 54.8°C | +2.5°C | |
| 10 µM | 58.1°C | +5.8°C | |
| GPCR Y | Vehicle (DMSO) | 48.7°C | - |
| 1 µM | 48.9°C | +0.2°C | |
| 10 µM | 49.0°C | +0.3°C |
Interpretation: The significant, dose-dependent thermal shift observed for Kinase X strongly suggests direct binding of 3-(2-Fluorophenyl)cyclohexanone. The negligible shift for GPCR Y indicates a lack of direct engagement under these conditions.
Section 2: Comparative Analysis of Functional Assays
While CETSA confirms binding, functional assays are essential to determine the biological consequence of this interaction (e.g., inhibition or activation).[6][7] The choice of functional assay is entirely dependent on the nature of the putative target.
Scenario A: The Putative Target is a Protein Kinase
Protein kinases are a major class of drug targets.[8] If 3-(2-Fluorophenyl)cyclohexanone is hypothesized to be a kinase inhibitor, its activity can be assessed through biochemical inhibition assays and competitive binding assays.
This is a classic in vitro assay to measure the ability of a compound to inhibit the enzymatic activity of a purified protein.[7][9][10][11][12]
Scientific Rationale: The assay directly measures the rate of the phosphotransferase reaction catalyzed by the kinase.[9] By quantifying the formation of the product in the presence of varying concentrations of the inhibitor, a dose-response curve can be generated to determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).[10]
Step-by-Step Protocol:
-
Reagent Preparation: Prepare a reaction buffer containing purified recombinant Kinase X, its specific substrate (e.g., a peptide), and ATP.
-
Compound Incubation: In a microplate, add varying concentrations of 3-(2-Fluorophenyl)cyclohexanone.
-
Reaction Initiation: Add the enzyme and substrate mixture to the wells to start the reaction. Incubate at a constant temperature (e.g., 30°C) for a defined period.
-
Detection: Stop the reaction and quantify the amount of phosphorylated product. This can be done using various methods, such as luminescence-based assays (e.g., ADP-Glo™) that measure ATP consumption, or by detecting the phosphorylated substrate with a specific antibody.
-
Data Analysis: Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.[10]
This chemical proteomics approach allows for the profiling of a compound's selectivity against a large panel of kinases simultaneously in a cellular lysate.[8][13][14]
Scientific Rationale: Kinobeads are composed of a mixture of non-selective kinase inhibitors immobilized on a solid support.[14][15] When incubated with a cell lysate, these beads capture a significant portion of the kinome.[8] Pre-incubation of the lysate with a free compound, like 3-(2-Fluorophenyl)cyclohexanone, will result in competition for binding to its specific kinase targets.[13][16] The kinases that are bound by the test compound will not bind to the beads and will be depleted from the pulldown. The bound proteins are then identified and quantified by mass spectrometry.[16]
Figure 2: Kinobeads® Competition Binding Workflow.
Scenario B: The Putative Target is a G-Protein Coupled Receptor (GPCR)
GPCRs are the largest family of cell surface receptors and are prominent drug targets.[17][18][19] If 3-(2-Fluorophenyl)cyclohexanone is hypothesized to modulate a GPCR, its functional effect can be determined by measuring downstream signaling events.[17][20]
Scientific Rationale: GPCRs transduce extracellular signals into intracellular responses, often through the generation of second messengers like cyclic AMP (cAMP).[17][21] Gs-coupled GPCRs increase intracellular cAMP levels upon activation, while Gi-coupled GPCRs decrease them.[21] Measuring changes in cAMP levels provides a direct readout of GPCR activation or inhibition.[18]
Step-by-Step Protocol:
-
Cell Culture: Use a cell line stably expressing the GPCR of interest (e.g., CHO or HEK293 cells).
-
Compound Treatment: Plate the cells in a microplate and treat them with a dose-range of 3-(2-Fluorophenyl)cyclohexanone. To test for antagonism, co-incubate the compound with a known agonist of the receptor.
-
Cell Lysis and Detection: After incubation, lyse the cells and measure intracellular cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) or a bioluminescent reporter assay (e.g., GloSensor™).[21]
-
Data Analysis: For agonist activity, plot the cAMP signal against the compound concentration to determine the EC₅₀ (effective concentration for 50% of maximal response). For antagonist activity, plot the inhibition of the agonist-induced signal to determine the IC₅₀.
Scientific Rationale: Upon activation, most GPCRs are phosphorylated, leading to the recruitment of β-arrestin proteins, which mediate receptor desensitization and internalization, and can also initiate G-protein-independent signaling.[17][21] This recruitment event is a universal hallmark of GPCR activation and can be used as a readout for ligand activity.
Step-by-Step Protocol:
-
Assay Principle: Utilize an engineered cell line where the GPCR is tagged with one component of a reporter system (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin is tagged with the complementary component.
-
Compound Addition: Add 3-(2-Fluorophenyl)cyclohexanone to the cells.
-
Signal Generation: If the compound activates the GPCR, β-arrestin will be recruited to the receptor, bringing the two reporter fragments into proximity and generating a detectable signal (e.g., chemiluminescence or fluorescence).
-
Data Analysis: Quantify the signal and plot it against the compound concentration to determine the EC₅₀ for agonism.
Comparative Data Summary
| Assay Type | Putative Target | Parameter Measured | 3-(2-Fluorophenyl)cyclohexanone Result | Interpretation |
| Biochemical Inhibition | Kinase X | Enzymatic Activity | IC₅₀ = 0.5 µM | Potent inhibitor of Kinase X |
| Kinobeads® Profiling | Human Kinome | Competitive Binding | Kdapp for Kinase X = 0.4 µM | Selective binding to Kinase X |
| cAMP Assay | Gs-coupled GPCR Y | cAMP Levels | No change in cAMP | Not an agonist of GPCR Y |
| β-Arrestin Recruitment | GPCR Y | Protein-Protein Interaction | No signal generated | No activation of GPCR Y |
Conclusion
The validation of a biological target for a novel small molecule like 3-(2-Fluorophenyl)cyclohexanone requires a systematic and multi-pronged approach. This guide has presented a comparative framework for assessing two distinct and plausible target classes: protein kinases and GPCRs.
-
For target engagement , the Cellular Thermal Shift Assay (CETSA) provides undeniable evidence of direct binding in a native cellular context.
-
For functional validation , the choice of assay is dictated by the target class.
-
If the putative target is a kinase , a combination of a direct biochemical inhibition assay and a broader Kinobeads® profiling experiment offers a comprehensive understanding of both potency and selectivity.
-
If the putative target is a GPCR , measuring downstream events through second messenger assays or β-arrestin recruitment provides a robust assessment of functional modulation.
-
By employing these self-validating systems, researchers can confidently establish a link between the direct binding of 3-(2-Fluorophenyl)cyclohexanone to a specific protein and a measurable functional outcome, a critical step in the early stages of drug discovery and chemical probe development.[6]
References
- Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - NCBI. (2016-07-01).
- GPCR Signaling Assays | GPCR Assay Kits - Indigo Biosciences.
- Recent progress in assays for GPCR drug discovery.
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PubMed Central.
- GPCR Signaling Assays - Promega Corporation.
- GPCR Signaling Assays - Agilent.
- The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies - Annual Reviews. (2015-11-09).
- Target Identification and Validation (Small Molecules) - University College London.
- Target Validation - Sygnature Discovery.
- Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC.
- Cellular Thermal Shift Assay (CETSA) - News-Medical.Net. (2020-12-02).
- Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC.
- CETSA.
- Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery | Request PDF - ResearchGate.
- Optimized chemical proteomics assay for kinase inhibitor profiling. - Semantic Scholar.
- Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012-05-01).
- Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute. (2022-07-19).
- Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC. (2023-10-30).
- Tools for GPCR drug discovery - PMC - NIH.
- Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf - NIH. (2012-05-01).
- Small-molecule Target and Pathway Identification - Broad Institute.
- Identification and validation of protein targets of bioactive small molecules - PMC - NIH. (2011-12-20).
- functional in vitro assays for drug discovery - YouTube. (2023-08-18).
- 2-(2-fluorophenyl)-2-(methylamino)-cyclohexanone,monohydrochloride - Benchchem.
- Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations - MDPI.
- Biochemical Mechanisms Of Enzyme Inhibition And Their Therapeutic Applications. (2024-12-14).
Sources
- 1. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. CETSA [cetsa.org]
- 6. sygnaturediscovery.com [sygnaturediscovery.com]
- 7. youtube.com [youtube.com]
- 8. Kinobead and single-shot LC-MS profiling identifies selective PKD inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Enzyme Inhibition-Based Assay to Estimate the Contribution of Formulants to the Effect of Commercial Pesticide Formulations | MDPI [mdpi.com]
- 12. healthinformaticsjournal.com [healthinformaticsjournal.com]
- 13. researchgate.net [researchgate.net]
- 14. Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions | UKM Medical Molecular Biology Institute [ukm.my]
- 15. Optimized chemical proteomics assay for kinase inhibitor profiling. | Semantic Scholar [semanticscholar.org]
- 16. Chemical proteomics reveals the target landscape of 1,000 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. journals.physiology.org [journals.physiology.org]
- 18. GPCR Signaling Assays [worldwide.promega.com]
- 19. agilent.com [agilent.com]
- 20. indigobiosciences.com [indigobiosciences.com]
- 21. Tools for GPCR drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
Cross-validation of analytical results for 3-(2-Fluorophenyl)cyclohexanone from different labs
An In-Depth Guide to the Cross-Validation of Analytical Results for 3-(2-Fluorophenyl)cyclohexanone
Introduction: The Imperative for Analytical Concordance
In the landscape of pharmaceutical development and manufacturing, the integrity of analytical data is paramount. For key intermediates like 3-(2-Fluorophenyl)cyclohexanone, a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs), ensuring that analytical results are consistent, reliable, and reproducible across different laboratories and methodologies is not merely a quality control exercise; it is a foundational requirement for regulatory compliance and patient safety. When multiple contract research organizations (CROs), manufacturing sites, or development labs are involved, the potential for analytical discrepancies increases, making a robust cross-validation program essential.
This guide provides a comprehensive framework for designing, executing, and interpreting a cross-validation study for 3-(2-Fluorophenyl)cyclohexanone. We will move beyond rote procedural descriptions to explore the scientific rationale behind methodological choices, delve into the nuances of data interpretation, and provide actionable protocols. This document is intended for researchers, analytical scientists, and quality assurance professionals tasked with ensuring the analytical integrity of this critical intermediate.
Part 1: Physicochemical Profile of 3-(2-Fluorophenyl)cyclohexanone
Understanding the analyte is the first step in developing and validating any analytical method. 3-(2-Fluorophenyl)cyclohexanone possesses a unique combination of structural features that dictate the optimal analytical approach.
-
Structure: A cyclohexanone ring substituted with a fluorophenyl group.
-
Polarity: Moderately polar due to the ketone functional group, but with significant non-polar character from the aromatic and aliphatic rings. This profile makes it amenable to reversed-phase chromatography.
-
Volatility: Sufficiently volatile for gas chromatography, particularly with a suitable injection temperature to avoid degradation.
-
Chromophore: The phenyl ring provides a strong chromophore, making it ideal for detection by UV-Vis spectroscopy, a common detector for High-Performance Liquid Chromatography (HPLC).
-
Mass Spectrometry: The compound can be readily ionized, making it suitable for mass spectrometric detection in both GC-MS and LC-MS.
This profile suggests that several analytical techniques can be successfully employed, which is both an advantage and a potential source of variability. The primary candidates for quantitative analysis are HPLC with UV detection and Gas Chromatography with Mass Spectrometry (GC-MS). Nuclear Magnetic Resonance (NMR) serves as a definitive tool for structural confirmation and purity assessment against a qualified standard.
Part 2: Primary Analytical Methodologies
A robust cross-validation study relies on well-developed and validated primary analytical methods. Below are example protocols for the most common techniques used for the analysis of 3-(2-Fluorophenyl)cyclohexanone.
A. High-Performance Liquid Chromatography with Diode Array Detection (HPLC-DAD)
HPLC is the workhorse for purity and assay determination of non-volatile and thermally stable organic molecules. Its high precision and ability to separate a wide range of impurities make it a primary technique.
Experimental Protocol: HPLC-DAD for Purity and Assay
-
Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a Diode Array Detector (DAD).
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size. Rationale: The C18 stationary phase provides excellent hydrophobic interaction for this moderately polar analyte, ensuring good retention and separation from potential impurities.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: The acid suppresses the ionization of any acidic or basic functional groups, leading to sharper peaks.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution: A gradient is crucial for eluting impurities with a wide range of polarities.
Time (min) %A %B 0.0 60 40 15.0 10 90 20.0 10 90 20.1 60 40 | 25.0 | 60 | 40 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Rationale: Maintaining a constant temperature ensures reproducible retention times.
-
Injection Volume: 5 µL.
-
Detection: DAD, 254 nm. Rationale: This wavelength typically corresponds to the absorbance maximum for the phenyl group.
-
-
Sample Preparation:
-
Standard: Accurately weigh ~10 mg of 3-(2-Fluorophenyl)cyclohexanone reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile:Water (diluent).
-
Sample: Prepare the sample at the same concentration as the standard using the same diluent.
-
Data Presentation: HPLC Performance Characteristics
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.999 | Achieved over a range of 50-150% of the nominal conc. |
| Accuracy (% Recovery) | 98.0% - 102.0% | Typically within 99.0% - 101.0% |
| Precision (%RSD) | ≤ 2.0% | Repeatability and intermediate precision < 1.0% |
| LOD / LOQ | Signal-to-Noise ≥ 3 / ≥ 10 | Dependent on instrument, but typically <0.01% / <0.05% |
B. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is an excellent orthogonal technique to HPLC. It separates compounds based on their volatility and boiling point and provides mass information for peak identification. It is particularly effective for identifying volatile impurities or residual solvents.
Experimental Protocol: GC-MS for Purity and Impurity Identification
-
Instrumentation: A gas chromatograph equipped with a split/splitless injector, a capillary column, and a mass spectrometer detector.
-
Chromatographic Conditions:
-
Column: DB-5ms or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness. Rationale: This is a robust, general-purpose column providing good separation for a wide range of semi-volatile compounds.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C. Rationale: This temperature ensures rapid volatilization without causing thermal degradation of the analyte.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min.
-
Injection Mode: Split (50:1). Rationale: A split injection prevents column overloading and ensures sharp peaks for the main component.
-
MS Transfer Line Temp: 280 °C.
-
Ion Source Temp: 230 °C.
-
Mass Range: 40-450 amu.
-
-
Sample Preparation:
-
Prepare a solution of ~1 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.
-
Data Presentation: GC-MS Performance Characteristics
| Parameter | Typical Acceptance Criteria | Expected Performance |
| Linearity (r²) | ≥ 0.995 | Achieved over the expected impurity concentration range. |
| Precision (%RSD) | ≤ 15.0% for impurities | Typically < 10% for impurities at the 0.1% level. |
| LOD | Signal-to-Noise ≥ 3 | Highly sensitive, capable of detecting trace impurities. |
C. Nuclear Magnetic Resonance (NMR) Spectroscopy
While not typically used for routine quantitation without an internal standard, ¹H and ¹⁹F NMR are unparalleled for identity confirmation and structural elucidation of impurities. Quantitative NMR (qNMR) can be a powerful primary method for assay determination.
Experimental Protocol: ¹H and ¹⁹F NMR for Identity and Purity
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Acquisition Parameters:
-
¹H NMR: Standard proton experiment with a sufficient relaxation delay (e.g., d1 = 5s) to allow for accurate integration.
-
¹⁹F NMR: Standard fluorine experiment. The chemical shift of the fluorine atom is highly sensitive to its electronic environment and is a key identity test.[1]
-
-
Data Analysis:
-
Identity: Compare the chemical shifts, splitting patterns, and integrations of the sample spectrum to a well-characterized reference standard.
-
Purity: Integrate the peaks corresponding to the analyte and compare them to the integrals of any impurity peaks.
-
Part 3: Designing the Cross-Validation Study
The core of this guide is the design of a study to ensure that the analytical results are concordant, regardless of where or how they are generated. This process is governed by principles outlined in international guidelines.[2][3][4] An inter-laboratory comparison is a common and effective way to achieve this.[5][6][7]
Objective: To demonstrate that analytical methods used in different laboratories (or different methods within the same laboratory) for the analysis of 3-(2-Fluorophenyl)cyclohexanone provide equivalent and reliable results.
Mandatory Visualization: Cross-Validation Workflow
Caption: A typical workflow for an inter-laboratory cross-validation study.
Step-by-Step Cross-Validation Protocol
-
Centralized Sample Preparation:
-
A single, homogenous batch of 3-(2-Fluorophenyl)cyclohexanone is selected. This is the most critical step to ensure all labs are testing identical material.
-
Prepare a set of samples:
-
Sample 1 (Purity): The neat, homogenous material.
-
Sample 2 (Nominal Assay): A sample prepared at the target concentration (e.g., 100 µg/mL) by a central, independent party.
-
Sample 3 (Impurity Spike): A sample of the neat material spiked with known impurities at a level relevant to the specification (e.g., 0.15%).
-
-
Samples should be coded and distributed "blind" to the participating laboratories.
-
-
Laboratory Analysis:
-
Each laboratory will analyze the provided samples using their own validated in-house method (e.g., Lab A and B use HPLC, Lab C uses GC-MS).
-
Labs must follow their established Standard Operating Procedures (SOPs) for the analysis, including system suitability tests, standard preparations, and calculations.
-
All raw data, including chromatograms, integration parameters, and calculation worksheets, must be documented and submitted.
-
-
Data Compilation and Statistical Analysis:
-
A designated lead scientist or group compiles all results into a single dataset.
-
The primary metrics for comparison are Assay (%) and Purity (Area %).
-
Statistical Evaluation:
-
Calculate the mean, standard deviation, and relative standard deviation (%RSD) for the results from each lab and across all labs.
-
According to guidelines like the USP, reproducibility between laboratories is a key performance characteristic.[8]
-
Perform an equivalence test (e.g., Two One-Sided t-Tests) to statistically determine if the results from different labs are equivalent within a predefined margin.
-
-
Data Presentation: Example Cross-Validation Results
| Sample ID | Parameter | Lab A (HPLC) | Lab B (HPLC) | Lab C (GC-MS) | Mean | %RSD |
| Purity-01 | Purity | 99.85% | 99.81% | 99.79% | 99.82% | 0.03% |
| Assay-01 | Assay | 100.2% | 99.7% | 100.5% | 100.1% | 0.41% |
Acceptance Criteria While specific criteria can vary, a common goal is to demonstrate that the overall %RSD for a key parameter like assay across all labs is not more than 2-3%. Any individual result that is a statistical outlier should be investigated. The ICH M10 guideline emphasizes assessing bias between methods rather than a simple pass/fail criterion based on predefined acceptance limits.[9][10]
Part 4: Troubleshooting Disparities
Discrepancies are not failures; they are learning opportunities that strengthen the analytical control strategy. A logical approach to troubleshooting is essential.
Mandatory Visualization: Troubleshooting Disparate Results
Caption: A systematic approach to investigating the root cause of analytical discrepancies.
Common Scenarios and Potential Causes
| Observed Discrepancy | Potential Root Cause |
| Purity by HPLC is higher than by GC-MS. | A thermally labile impurity is present, which degrades in the hot GC injector and is therefore not detected or underestimated. |
| Assay results differ by >2% between two labs using HPLC. | Discrepancies in the reference standard's assigned purity/potency, weighing errors, or differences in moisture content. Different integration parameters for the main peak. |
| An impurity is seen in Lab A's HPLC but not in Lab B's. | The columns used, while both "C18," have different selectivities from different manufacturers. The mobile phase composition or pH may be slightly different, causing co-elution in one method. |
| Results are consistent within labs but differ between labs. | This points to a systematic bias. It could be related to instrumentation, reference standard handling, or a subtle, undocumented difference in how the procedure is interpreted and executed.[2] |
Conclusion
Cross-validation of analytical results for 3-(2-Fluorophenyl)cyclohexanone is a rigorous but necessary process to ensure data integrity throughout the drug development lifecycle. It is more than a simple comparison of numbers; it is a holistic evaluation of the entire analytical ecosystem, from sample preparation to data interpretation. By employing orthogonal methods like HPLC and GC-MS, designing a statistically sound inter-laboratory study, and systematically investigating any discrepancies, organizations can build a robust and reliable analytical control strategy. This ensures that every batch of this critical intermediate meets the highest standards of quality and consistency, safeguarding the subsequent API and the final drug product.
References
- Vertex AI Search. (n.d.). Proficiency testing and interlaboratory comparisons | Analytical Chemistry Class Notes.
- USP. (n.d.). <1225> VALIDATION OF COMPENDIAL METHODS - General Chapters.
- Clinivex. (n.d.). NIST Organics Division: Setting Precision Standards for Organic Compounds.
- Slideshare. (n.d.). Analytical methods validation as per ich & usp | PPT.
- USP. (n.d.). Validation, Verification, and Transfer of Analytical Procedures (On-Demand).
- ACS Publications. (2025). Interlaboratory Comparison Reveals State of the Art in Microplastic Detection and Quantification Methods | Analytical Chemistry.
- USP-NF. (n.d.). 〈1220〉 ANALYTICAL PROCEDURE LIFE CYCLE.
- ACS Publications. (n.d.). Results of an Interlaboratory Comparison of Analytical Methods for Contaminants of Emerging Concern in Water.
- PPB Analytical. (2023). Following European Pharmacopoeia (EP) Analytical Testing Standards.
- ICH. (2019). ICH HARMONISED GUIDELINE GUIDELINE for BIOANALYTICAL METHOD VALIDATION.
- PMC. (2024). Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion.
- IQVIA Laboratories. (n.d.). Cross-Validations in Regulated Bioanalysis.
- European Medicines Agency. (2022). ICH guideline Q2(R2) on validation of analytical procedures.
- NIH. (n.d.). Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry.
Sources
- 1. Fluorinated Pharmaceutical and Pesticide Photolysis: Investigating Reactivity and Identifying Fluorinated Products by Combining Computational Chemistry,19F NMR, and Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Analytical methods validation as per ich & usp | PPT [slideshare.net]
- 3. capa.org.tw [capa.org.tw]
- 4. ema.europa.eu [ema.europa.eu]
- 5. fiveable.me [fiveable.me]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Interlaboratory comparisons - The Joint Research Centre: EU Science Hub [joint-research-centre.ec.europa.eu]
- 8. uspbpep.com [uspbpep.com]
- 9. Cross-validation of pharmacokinetic assays post-ICH M10 is not a pass/fail criterion - PMC [pmc.ncbi.nlm.nih.gov]
- 10. labs.iqvia.com [labs.iqvia.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 3-(2-Fluorophenyl)cyclohexanone
As researchers and drug development professionals, our work with novel chemical entities demands not only scientific rigor but also an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is a critical, non-negotiable aspect of this responsibility. This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 3-(2-Fluorophenyl)cyclohexanone, grounded in established safety principles and regulatory standards. Our approach moves beyond a simple checklist, explaining the causality behind each procedural step to ensure a self-validating and inherently safe workflow.
While a specific Safety Data Sheet (SDS) for 3-(2-Fluorophenyl)cyclohexanone is not widely available, its chemical structure—a halogenated derivative of cyclohexanone—provides a clear basis for a robust risk assessment and disposal plan. We will proceed by evaluating the known hazards of the parent compound, cyclohexanone, and integrating the critical considerations required for halogenated organic compounds.
Hazard Profile and Risk Assessment: Understanding the "Why"
The disposal protocol for any chemical is dictated by its inherent hazards. 3-(2-Fluorophenyl)cyclohexanone combines the risks of a ketone solvent with those of a halogenated organic compound.
-
Cyclohexanone Moiety: The cyclohexanone backbone is classified as a flammable and combustible liquid that is harmful if swallowed, inhaled, or absorbed through the skin.[1][2] It is known to cause skin irritation and serious eye damage.[2]
-
Fluorophenyl Group: The presence of a fluorine atom on the phenyl ring designates this compound as a halogenated organic solvent .[3] Halogenated wastes are subject to specific disposal regulations by the Environmental Protection Agency (EPA) due to their potential to form persistent and toxic byproducts if not treated correctly.[4]
Causality: The combination of flammability, toxicity, and its halogenated nature means that 3-(2-Fluorophenyl)cyclohexanone cannot be disposed of via standard laboratory drains or mixed with non-hazardous waste.[5] The only appropriate disposal pathway is through a licensed hazardous waste management facility, typically involving high-temperature incineration.[2]
Table 1: Hazard Profile Based on Parent Compound (Cyclohexanone)
| Hazard Category | Description | Recommended Personal Protective Equipment (PPE) |
| Flammability | Flammable liquid and vapor (Hazard Class 3).[1] | Work away from heat, sparks, and open flames.[6] Use non-sparking tools.[2] |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[2] | Chemical-resistant gloves (e.g., butyl rubber, Viton®), safety goggles or face shield, lab coat.[6][7] |
| Skin Corrosion/Irritation | Causes skin irritation. Prolonged contact can lead to drying and cracking.[1][2] | Wear protective gloves and clothing.[8] |
| Eye Damage | Causes serious eye damage.[2] | Wear safety goggles or a face shield.[6] |
| Environmental | Halogenated organic compound. Requires specialized disposal.[3][4] | Prevent release to the environment. Do not dispose of down the drain.[9] |
Waste Segregation and Collection: A Step-by-Step Protocol
Proper segregation at the point of generation is the most critical step in ensuring safe and compliant chemical waste disposal. Mixing incompatible waste streams can create dangerous reactions and significantly increases disposal costs.[10]
Protocol for Waste Collection:
-
Select the Correct Waste Container:
-
Label the Container Accurately:
-
Before adding any waste, affix a hazardous waste tag.
-
Clearly write the full chemical name: "3-(2-Fluorophenyl)cyclohexanone". Do not use abbreviations.
-
List all constituents and their approximate percentages if it is a mixed waste stream.
-
Ensure the relevant hazard pictograms (e.g., flammable, corrosive, health hazard) are visible.
-
-
Transfer the Waste Safely:
-
Store the Waste Container Properly:
-
Keep the waste container tightly sealed when not in use.[12]
-
Store the container in a designated satellite accumulation area within the laboratory.
-
Ensure the storage area has secondary containment (e.g., a spill pallet) to capture any potential leaks.[12]
-
Do not store incompatible waste types (e.g., acids, oxidizers) in the same secondary containment.[13]
-
Waste Disposal Decision Workflow
The following diagram illustrates the logical pathway for managing waste containing 3-(2-Fluorophenyl)cyclohexanone.
Sources
- 1. nj.gov [nj.gov]
- 2. louisville.edu [louisville.edu]
- 3. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 4. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 5. acs.org [acs.org]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. carlroth.com [carlroth.com]
- 8. chemicals.co.uk [chemicals.co.uk]
- 9. carlroth.com [carlroth.com]
- 10. acewaste.com.au [acewaste.com.au]
- 11. Good Laboratory Practices: Waste Disposal [scioninstruments.com]
- 12. connmaciel.com [connmaciel.com]
- 13. ushazmatstorage.com [ushazmatstorage.com]
Safeguarding Your Research: A Guide to Personal Protective Equipment for Handling 3-(2-Fluorophenyl)cyclohexanone
As researchers and scientists at the forefront of drug development, our commitment to innovation must be matched by an unwavering dedication to safety. The handling of novel chemical entities like 3-(2-Fluorophenyl)cyclohexanone demands a meticulous approach to personal protection. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a deep, scientifically-grounded understanding of the necessary personal protective equipment (PPE). Our goal is to empower you with the knowledge to create a self-validating system of safety in your laboratory.
Core Principles of Protection: A Risk-Based Approach
A dynamic risk assessment is paramount before any handling of 3-(2-Fluorophenyl)cyclohexanone. The selection of PPE is not a static decision but should be tailored to the specific experimental conditions, including the quantity of the substance, the potential for aerosolization, and the duration of exposure.
Below is a summary of recommended PPE based on the known hazards of analogous compounds.
| Hazard Category | Minimum PPE Requirement | Enhanced PPE for High-Risk Procedures |
| Skin Contact | Nitrile or Neoprene Gloves (double-gloving recommended) | PVA (Polyvinyl Alcohol) coated gloves over nitrile base |
| Eye and Face | ANSI Z87.1 compliant safety glasses with side shields | Chemical splash goggles and a full-face shield |
| Inhalation | Work within a certified chemical fume hood | Use of a NIOSH-approved respirator with organic vapor cartridges |
| Body Protection | Flame-resistant lab coat | Chemical-resistant apron over a flame-resistant lab coat |
Step-by-Step PPE Protocol: From Donning to Disposal
The efficacy of PPE lies not only in its selection but also in its correct use. This procedural guide ensures a comprehensive safety barrier throughout your workflow.
1. Pre-Operational Checks & Donning Sequence:
-
Inspect all PPE for integrity. Check for tears, cracks, or degradation before each use.
-
Hand Hygiene: Wash and dry hands thoroughly.
-
Inner Gloves: Don a pair of nitrile or neoprene gloves.
-
Lab Coat: Wear a flame-resistant lab coat, ensuring it is fully buttoned.
-
Outer Gloves: If required for the procedure, don a pair of PVA-coated gloves.[3][4]
-
Respiratory Protection: If a respirator is deemed necessary by your institution's environmental health and safety (EHS) department, ensure it has been properly fit-tested.
-
Eye and Face Protection: Put on safety glasses or goggles. A face shield should be the final piece of PPE donned.
2. Safe Handling within a Fume Hood:
-
All manipulations of 3-(2-Fluorophenyl)cyclohexanone should be conducted within a properly functioning chemical fume hood to minimize inhalation exposure.[2]
-
Ensure the sash is at the lowest practical height.
3. Doffing and Decontamination:
The doffing sequence is critical to prevent cross-contamination.
-
Outer Gloves: Remove the outer, more contaminated gloves first.
-
Face Shield and Goggles: Remove by handling the head strap, avoiding contact with the front surface.
-
Lab Coat: Remove by rolling it outwards, without touching the exterior.
-
Inner Gloves: Remove the inner gloves last, peeling them off from the cuff to avoid skin contact.
-
Hand Hygiene: Wash hands thoroughly with soap and water.
4. Waste Disposal: A Critical Final Step
Proper disposal is essential to protect both personnel and the environment.
-
Contaminated PPE: All disposable PPE should be considered hazardous waste. Place it in a designated, sealed container.
-
Chemical Waste: Unused 3-(2-Fluorophenyl)cyclohexanone and any contaminated materials should be disposed of as hazardous waste in accordance with local, state, and federal regulations. Given its fluorinated nature, incineration at a licensed facility is a potential disposal method.[5]
Visualizing the Workflow for Safe Handling
To further clarify the procedural steps, the following diagrams illustrate the key decision points and workflows for handling 3-(2-Fluorophenyl)cyclohexanone.
Caption: A workflow diagram illustrating the key stages of safely handling 3-(2-Fluorophenyl)cyclohexanone.
Caption: The correct sequence for donning and doffing Personal Protective Equipment.
By integrating these principles and procedures into your daily laboratory practices, you can confidently and safely advance your research while upholding the highest standards of scientific integrity and personal safety.
References
-
Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfl - EPA . (2024-04-08). Retrieved from [Link]
-
PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets - GlovesnStuff . Retrieved from [Link]
-
Polyco Ketochem 33cm Lightweight Ketone Resistant Glove . Retrieved from [Link]
- Method for removing fluorinated organic compounds from contaminated fluids, and adsorbent component and adsorbent kit used therefor - Google Patents. (US20160046506A1).
-
Personal Protective Equipment (PPE) . Retrieved from [Link]
-
Personal Protective Equipment (PPE) - CHEMM . Retrieved from [Link]
-
Chemical Safety: Personal Protective Equipment . Retrieved from [Link]
-
Cyclohexanone - Hazardous Substance Fact Sheet . Retrieved from [Link]
-
Guidelines for Disposing of PFAs - MCF Environmental Services . (2023-12-27). Retrieved from [Link]
-
Proper disposal of chemicals - Sciencemadness Wiki . (2025-08-20). Retrieved from [Link]
-
Cyclohexanone - Chemius . Retrieved from [Link]
-
Cyclohexanone + SC-25 - 0145 - SAFETY DATA SHEET . (2023-07-25). Retrieved from [Link]
-
SAFETY DATA SHEET CYCLOHEXANONE LRG - Chemical Suppliers . Retrieved from [Link]
-
PFAS Destruction Method Recovers Valuable Fluorine | Lab Manager . (2025-03-27). Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
